molecular formula C7H3Cl2FO B1585738 3-Chloro-2-fluorobenzoyl chloride CAS No. 85345-76-2

3-Chloro-2-fluorobenzoyl chloride

Numéro de catalogue: B1585738
Numéro CAS: 85345-76-2
Poids moléculaire: 193 g/mol
Clé InChI: VBYJOUAMJITBNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chloro-2-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYJOUAMJITBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378583
Record name 3-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85345-76-2
Record name 3-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorobenzoyl chloride: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 85345-76-2

Introduction

3-Chloro-2-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzoyl moiety, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, covering its synthesis, key applications in medicinal chemistry, and essential safety and handling protocols. The strategic placement of the halogen atoms influences the molecule's electrophilicity and can introduce desirable pharmacokinetic properties in the final target compounds, making it a reagent of significant interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 85345-76-2[1][2]
Molecular Formula C₇H₃Cl₂FO[1][2]
Molecular Weight 193.00 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Density 1.451 g/mL at 25 °C[1][4]
Boiling Point 202-203 °C[1][4]
Refractive Index n20/D 1.5370[1][4]
Flash Point 54.4 °C (129.9 °F) - closed cup[1]

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, via chlorination. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzoic Acid

This protocol is adapted from established procedures for the synthesis of benzoyl chlorides from benzoic acids.[5][6][7]

Materials:

  • 3-Chloro-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (for HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: Add 3-chloro-2-fluorobenzoic acid (1.0 equivalent) to the flask.

  • Addition of Solvent and Reagent: Add anhydrous toluene or DCM to the flask, followed by the slow, dropwise addition of thionyl chloride (1.5 - 2.0 equivalents) at room temperature.

  • Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain stirring. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound can often be used in the next step without further purification. If higher purity is required, fractional distillation under reduced pressure can be performed.

G cluster_synthesis Synthesis Workflow start Start: 3-Chloro-2-fluorobenzoic acid add_reagents Add Thionyl Chloride & cat. DMF in Toluene/DCM start->add_reagents reflux Reflux (2-4h) add_reagents->reflux workup Cool to RT & Concentrate (Rotary Evaporator) reflux->workup product Product: this compound workup->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride group makes this compound a versatile reagent for introducing the 3-chloro-2-fluorobenzoyl moiety into various molecules. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. For instance, it is a key intermediate in the preparation of potent and selective Aurora A kinase inhibitors.[8] The 3-chloro-2-fluorophenyl group can engage in crucial interactions within the kinase's ATP-binding pocket, enhancing the inhibitor's potency and selectivity.

Example: Synthesis of an Aurora A Kinase Inhibitor Intermediate

A key step in the synthesis of certain pyrimidine-based Aurora A kinase inhibitors involves the acylation of an amine-containing scaffold with a derivative of this compound. The general reaction involves the formation of an amide bond between the acyl chloride and a primary or secondary amine.

G cluster_aurora Application in Aurora A Kinase Inhibitor Synthesis reagent 3-Chloro-2-fluorobenzoyl chloride reaction Acylation Reaction (Amide bond formation) reagent->reaction amine Amine-containing scaffold (e.g., (S)-3-aminopyrrolidine derivative) amine->reaction intermediate Key Intermediate for Aurora A Kinase Inhibitor reaction->intermediate

Caption: Role of this compound in synthesizing Aurora A kinase inhibitors.

The presence of the fluorine atom can improve metabolic stability and cell permeability of the final drug molecule, while the chlorine atom can be involved in specific binding interactions with the target protein.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Flammable Liquid🔥DangerH226: Flammable liquid and vapor.
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases. In case of spills, use an inert absorbent material and dispose of it as hazardous waste.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the utility of halogenated aromatic intermediates is paramount. The strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. 3-Chloro-2-fluorobenzoyl chloride (CAS No. 85345-76-2) is a key building block that embodies this principle. As a bifunctional reagent, its reactive acyl chloride group provides a handle for amide and ester formation, while the substituted aromatic ring offers a scaffold for further molecular elaboration.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physical properties of this compound, protocols for its characterization, and critical insights into its handling and reactivity. The information herein is curated to empower scientists to utilize this versatile intermediate with confidence and precision.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a reagent are critical for its effective use in synthesis, dictating everything from reaction setup to purification strategy.

Core Physical Data

This compound is a colorless to pale yellow liquid at standard temperature and pressure, possessing a pungent odor characteristic of acyl chlorides.[1] Its key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 85345-76-2[2][3]
Molecular Formula C₇H₃Cl₂FO[1]
Molecular Weight 193.00 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Density 1.451 g/mL at 25 °C[1][2]
Boiling Point 202-203 °C (lit.)[1][2][3]
Refractive Index (n₂₀/D) 1.5370 (lit.)[1][2]
Flash Point 54.4 °C (129.9 °F) - closed cup[2]
Melting / Freezing Point Not reported (liquid at room temp.)[4]
Solubility Profile

As an acyl chloride, this compound is highly reactive towards protic solvents. It reacts exothermically and violently with water to hydrolyze into 3-chloro-2-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas. It will also react with alcohols to form the corresponding esters.

Based on the behavior of analogous compounds like 2-fluorobenzoyl chloride, it is expected to be readily soluble in a range of common anhydrous aprotic organic solvents.[5] This high solubility is crucial for creating homogeneous reaction media.

  • Compatible Solvents (Anhydrous): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl ether, Toluene, Acetone.

  • Reactive Solvents (Avoid): Water, Methanol, Ethanol, Isopropanol, and any other protic solvents.

Analytical and Spectroscopic Characterization

Precise analytical data is the cornerstone of chemical identity and purity verification. While comprehensive, publicly available spectra for this compound are scarce, we can predict its characteristic spectroscopic features based on its structure and data from closely related isomers.

Rationale for Analog-Based Prediction: The electronic environment of the aromatic protons and carbons in this compound is influenced by the same functional groups (acyl chloride, chlorine, fluorine) as its isomers. Therefore, the spectral patterns and chemical shifts are expected to be very similar, providing a reliable, illustrative guide for researchers.

  • ¹H NMR: The spectrum will feature signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct proton signals are expected, each showing complex splitting patterns (coupling) from its neighboring protons and potentially from the fluorine atom (H-F coupling).

  • ¹³C NMR: The spectrum will show seven distinct signals. The most downfield signal will be the carbonyl carbon of the acyl chloride (~165-170 ppm). The six aromatic carbons will appear between ~115-165 ppm, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

The FT-IR spectrum provides a unique fingerprint based on molecular vibrations. Key expected absorbances include:

  • C=O Stretch (Acyl Chloride): A very strong and sharp absorption band in the region of 1770-1815 cm⁻¹ . This is a highly characteristic peak for acyl chlorides.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹ .

  • C-F Stretch: A strong absorption band typically found between 1000-1300 cm⁻¹ .

  • Aromatic C=C Stretches: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW=193.00), the electron impact (EI) mass spectrum is expected to show:

  • Molecular Ion (M⁺): A peak at m/z ≈ 192 (corresponding to the ³⁵Cl₂ isotope) and a characteristic M+2 peak at m/z ≈ 194 (from the ³⁵Cl³⁷Cl isotope), with an intensity ratio of approximately 2:1.

  • Key Fragment: Loss of the chlorine radical from the acyl chloride group is a common fragmentation pathway, which would yield a strong peak for the 3-chloro-2-fluorobenzoyl cation [M-Cl]⁺ at m/z ≈ 157.

Reactivity, Handling, and Storage

The high reactivity that makes this compound a valuable synthetic intermediate also necessitates stringent handling and storage protocols to ensure safety and maintain chemical integrity.

Core Reactivity

The primary mode of reactivity is nucleophilic acyl substitution . The highly electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, driving these reactions to completion.

G cluster_reactants Reactants cluster_products Products TC 3-Chloro-2-fluorobenzoyl Chloride (Electrophile) Prod Acylated Product (Ester, Amide, Thioester) TC->Prod Nucleophilic Acyl Substitution NU Nucleophile (e.g., R-OH, R-NH₂, R-SH) NU->Prod HCl HCl (Byproduct)

Caption: General workflow of nucleophilic acyl substitution.

  • Reaction with Alcohols (Esterification): Forms esters and HCl. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Reaction with Amines (Amidation): Reacts rapidly with primary and secondary amines to form amides. Two equivalents of the amine are often used—one as the nucleophile and one to act as the base.

  • Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

Safety and Handling

This compound is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage (Category 1B) .[2] All handling must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, a full-face shield, and a lab coat are mandatory.[2]

  • Dispensing: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Syringes and cannulation techniques are recommended for transferring the liquid.

  • Spill Response: Do not use water to clean up spills. Absorb spills with an inert, dry material like vermiculite or sand and place in a sealed container for hazardous waste disposal.

Storage

Proper storage is critical to prevent degradation and ensure safety.

  • Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[2]

  • Incompatibilities: Keep away from water, alcohols, amines, strong bases, and metals.

  • Container: Keep the container tightly sealed. For long-term storage, sealing the cap with paraffin film and storing under an inert atmosphere is recommended.

Experimental Protocols for Physical Property Determination

The following protocols describe standard laboratory methods for verifying the physical properties of liquid reagents like this compound. The causality behind these procedures lies in precisely measuring mass and volume (for density) or observing a phase change at a specific temperature (for boiling point) under controlled conditions.

Protocol: Density Measurement

Objective: To determine the density (mass per unit volume) of a liquid sample. This method relies on the accurate measurement of the mass of a precisely known volume of the liquid.

Materials:

  • This compound sample

  • Analytical balance (readable to ±0.001 g)

  • 10 mL volumetric flask (Class A) with stopper

  • Pasteur pipette

  • Chemical fume hood

Procedure:

  • Tare the Flask: Carefully clean and dry the 10 mL volumetric flask and its stopper. Place them on the analytical balance and tare the mass to zero (or record the exact mass).

  • Sample Addition: In a fume hood, use a Pasteur pipette to carefully transfer the this compound into the volumetric flask until the bottom of the meniscus is exactly on the calibration mark.

  • Equilibration & Mass Measurement: Stopper the flask and allow it to sit for 5-10 minutes to reach thermal equilibrium with the ambient environment. Record the laboratory temperature.

  • Weighing: Carefully weigh the filled volumetric flask and record the mass.

  • Calculation:

    • Mass of liquid = (Mass of filled flask) – (Mass of empty flask)

    • Density = Mass of liquid / 10.00 mL

  • Cleanup: Quench the remaining chemical by slowly adding it to a beaker of isopropanol before disposing of it in the appropriate hazardous waste container.

G start Start weigh_empty Weigh clean, dry 10 mL volumetric flask start->weigh_empty add_liquid Add liquid to calibration mark weigh_empty->add_liquid weigh_full Weigh filled flask add_liquid->weigh_full record_temp Record temperature weigh_full->record_temp calculate Calculate Density (mass / 10.00 mL) record_temp->calculate end End calculate->end

Caption: Workflow for density determination.

Protocol: Micro Boiling Point Determination

Objective: To determine the boiling point of a small liquid sample. This method identifies the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Materials:

  • This compound sample (~0.5 mL)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer or digital temperature probe

  • Heating apparatus (e.g., oil bath or heating block)

  • Chemical fume hood

Procedure:

  • Setup: In a fume hood, add ~0.5 mL of this compound to the small test tube.

  • Insert Capillary: Place the capillary tube into the test tube with its open end down.

  • Assemble Apparatus: Attach the test tube to a thermometer so that the bottom of the test tube is level with the thermometer's bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually (approx. 2-3 °C per minute).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube as trapped air expands and escapes.

  • Identify Boiling Point: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling and its vapor is displacing the remaining air.

  • Record Temperature: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature. This is the boiling point. The pressure inside and outside the capillary is equal at this point.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical properties that make it suitable for a range of applications in pharmaceutical and materials science. Its high reactivity, a consequence of the acyl chloride functional group, demands careful and informed handling. By understanding its density, boiling point, solubility, and spectroscopic signatures, researchers can effectively integrate this compound into complex synthetic workflows, confident in its identity and behavior. The protocols and data presented in this guide provide the necessary foundation for the safe and successful application of this versatile building block.

References

3-Chloro-2-fluorobenzoyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Technical Guide to 3-Chloro-2-fluorobenzoyl Chloride: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No: 85345-76-2), a key halogenated aromatic compound utilized in advanced organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a standard synthetic methodology, explores its reactivity, and discusses its significant applications as a building block for complex molecules, particularly in the pharmaceutical industry. Safety protocols and handling procedures are also comprehensively addressed to ensure safe laboratory and industrial practices. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a thorough understanding of this versatile chemical intermediate.

Chemical Identity and Structure

This compound is a disubstituted benzoyl chloride derivative. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring, adjacent to the highly reactive acyl chloride moiety, imparts unique chemical properties that are valuable in synthetic chemistry.

  • IUPAC Name: this compound

  • CAS Number: 85345-76-2[1]

  • Molecular Formula: C₇H₃Cl₂FO

  • Molecular Weight: 193.00 g/mol [1]

  • Canonical SMILES: C1=CC=C(C(=C1F)Cl)C(=O)Cl

  • InChI Key: VBYJOUAMJITBNL-UHFFFAOYSA-N

The structure features a benzene ring substituted at position 1 with a carbonyl chloride group, at position 2 with a fluorine atom, and at position 3 with a chlorine atom. The electron-withdrawing nature of the halogens and the acyl chloride group significantly influences the electron density of the aromatic ring and the reactivity of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

PropertyValueSource(s)
Physical State Liquid[2]
Appearance Colorless to pale yellow[3]
Boiling Point 202-203 °C[1][2][4]
Density 1.451 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.5370[1][4]
Flash Point 54.4 °C (129.9 °F) - closed cup[1]
Purity Typically ≥97-98%[1]

Synthesis and Reactivity

Synthetic Route

This compound is typically synthesized from its corresponding carboxylic acid, 3-Chloro-2-fluorobenzoic acid. The most common laboratory and industrial method for this conversion is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

The reaction with thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Reaction: ClC₆H₃(F)COOH + SOCl₂ → ClC₆H₃(F)COCl + SO₂ + HCl

This transformation is a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. A small amount of a catalyst, such as N,N-dimethylformamide (DMF), is often added to accelerate the reaction.

Caption: General workflow for synthesizing the title compound.

Reactivity

The reactivity of this compound is dominated by the acyl chloride functional group. It is a potent acylating agent and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including:

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Water: to hydrolyze back to the carboxylic acid. This reaction is often vigorous.

  • Carboxylates: to form anhydrides.

It is also a key reactant in Friedel-Crafts acylation reactions to introduce the 3-chloro-2-fluorobenzoyl group onto another aromatic ring.

Applications in Research and Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The presence of fluorine, in particular, can significantly enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[5]

This compound serves as a crucial building block for introducing the 3-chloro-2-fluorobenzoyl or 3-chloro-2-fluorobenzyl moiety into larger, more complex molecules. Its precursor, 3-Chloro-2-fluorobenzoic acid, is utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), including Aurora A kinase inhibitors.[6] The benzoyl chloride is a more activated form for creating amide bonds, a common linkage in many pharmaceutical compounds. For example, it is a key intermediate in the synthesis of the HIV integrase inhibitor, Elvitegravir.[7]

The specific substitution pattern of this molecule provides medicinal chemists with a tool to fine-tune the electronic and steric properties of a drug candidate, which can lead to improved potency and selectivity.[5][8]

Spectroscopic Characterization

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both the adjacent protons and through-space coupling to the fluorine atom.

  • ¹³C NMR: The spectrum would display seven distinct signals: one for the carbonyl carbon (typically downfield, ~165-170 ppm) and six for the aromatic carbons. The carbon atoms bonded to fluorine and chlorine would show characteristic shifts and C-F coupling.

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be prominent, typically around 1780-1815 cm⁻¹. C-Cl, C-F, and aromatic C-H stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative procedure for the acylation of a primary amine with this compound.

Objective: To synthesize N-benzyl-3-chloro-2-fluorobenzamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side reactions.

  • Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. Causality: Dropwise addition prevents a rapid temperature increase and ensures smooth reaction progression.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted starting acid), and brine. Causality: Each wash removes specific impurities to simplify the final purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude product can be purified by recrystallization or column chromatography. The structure and purity of the final product should be confirmed by NMR, IR, and Mass Spectrometry.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Hazard Classifications: Flammable Liquid (Category 3), Skin Corrosion (Category 1B).

  • Signal Word: Danger

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H314: Causes severe skin burns and eye damage.

    • It is also a lachrymator (causes tears).[3]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][13]

    • Reacts violently with water; avoid contact with moisture.[3]

    • In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[3][13]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its unique structural features, stemming from the specific arrangement of its halogen substituents, make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in both academic research and industrial applications, particularly in the ongoing quest for novel therapeutic agents.

References

Introduction: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-fluorobenzoyl Chloride

This compound (CAS No. 85345-76-2) is a halogenated aromatic acyl chloride of significant interest to the pharmaceutical and specialty chemical industries. Its structural arrangement, featuring both chlorine and fluorine atoms ortho and meta to the acyl chloride group, provides a unique combination of reactivity and electronic properties. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its molecular characteristics, synthesis, safe handling, and critical applications, particularly its role as a versatile building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic placement of halogens can profoundly influence a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound an invaluable tool for medicinal chemists.[1]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis. The properties of this compound are well-documented, ensuring reproducibility in experimental design. Its molecular weight and other key physical constants are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 193.00 g/mol [2][3]
Molecular Formula C₇H₃Cl₂FO[4]
CAS Number 85345-76-2[2][3]
Density 1.451 g/mL at 25 °C[2]
Boiling Point 202-203 °C[2][3]
Refractive Index (n20/D) 1.5370[2]
Flash Point 54.4 °C (129.9 °F) - closed cup[3]

Synthesis and Purification: A Methodological Overview

The most common and direct laboratory-scale synthesis of this compound involves the conversion of the corresponding carboxylic acid, 3-Chloro-2-fluorobenzoic acid (CAS No. 161957-55-7), using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality in Reagent Selection

The preference for thionyl chloride over other chlorinating agents (e.g., oxalyl chloride, phosphorus pentachloride) is rooted in its practical advantages. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. This facilitates a straightforward purification process, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, driving the reaction to completion according to Le Châtelier's principle. This eliminates the need for complex distillations or chromatographic separations to remove non-volatile impurities, resulting in a cleaner crude product.

Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzoic Acid
  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition : Charge the flask with 3-Chloro-2-fluorobenzoic acid (1 equivalent). Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to accelerate the reaction.

  • Reaction Execution : Heat the mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Workup and Purification : Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, followed by vacuum distillation of the residue to yield the pure this compound.[5]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 3-Chloro-2-fluorobenzoic Acid D Reflux (2-4h) A->D Add B Thionyl Chloride (SOCl₂) B->D C DMF (catalyst) C->D E Removal of Excess SOCl₂ (Distillation) D->E Cool & F Vacuum Distillation E->F G This compound F->G Purified G A 3-Chloro-2-fluorobenzoyl Chloride C Acylation Reaction (Amide Bond Formation) A->C B Complex Amine (R-NH₂) B->C D Intermediate Scaffold C->D E Further Synthetic Steps (e.g., Cyclization, Deprotection) D->E F Final API Molecule E->F

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-fluorobenzoyl chloride, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] We will explore the prevalent synthetic pathways, delve into the mechanistic underpinnings of the core chemical transformations, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this versatile chemical building block.

Introduction: The Significance of this compound

This compound (CAS No. 85345-76-2) is a di-halogenated benzoyl chloride derivative whose structural features make it a valuable precursor in organic synthesis.[4][5] The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and reactivity, which are highly desirable in the synthesis of complex molecules.[2] Specifically, these substitutions can influence the pharmacokinetic properties of a drug molecule, such as metabolic stability and binding affinity.[2] Consequently, this compound serves as a crucial starting material for a range of active pharmaceutical ingredients (APIs), including Aurora A inhibitors.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 85345-76-2[4][5]
Molecular Formula C₇H₃Cl₂FO[4]
Molecular Weight 193.00 g/mol [4]
Boiling Point 202-203 °C (lit.)[4][7]
Density 1.451 g/mL at 25 °C (lit.)[4][7]
Refractive Index n20/D 1.5370 (lit.)[4][7]

Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation is a cornerstone of organic synthesis, and several reagents can effectively facilitate this conversion. The general reaction is depicted below:

General Synthesis 3-Chloro-2-fluorobenzoic_Acid 3-Chloro-2-fluorobenzoic Acid 3-Chloro-2-fluorobenzoyl_Chloride This compound 3-Chloro-2-fluorobenzoic_Acid->3-Chloro-2-fluorobenzoyl_Chloride + Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->3-Chloro-2-fluorobenzoyl_Chloride +

Caption: General synthesis of this compound.

The choice of chlorinating agent is critical and is often dictated by factors such as reaction conditions, desired purity, and ease of workup. The two most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8]

Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient removal of byproducts.[9][10][11][12][13] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group.[9][12]

Mechanism of Action:

The reaction between a carboxylic acid and thionyl chloride involves a nucleophilic acyl substitution.[11] The mechanism can be summarized in the following steps:

  • The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.[9][10]

  • A chloride ion is eliminated, forming a chlorosulfite intermediate.[9][11][12]

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[9][12]

  • This leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.

Thionyl_Chloride_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Nucleophilic Acyl Substitution Carboxylic_Acid R-COOH Intermediate_1 Acyl Chlorosulfite Intermediate Carboxylic_Acid->Intermediate_1 attacks SOCl₂ Thionyl_Chloride SOCl₂ Acyl_Chloride R-COCl Intermediate_1->Acyl_Chloride attack by Cl⁻ Chloride_Ion Cl⁻ Byproducts SO₂ + HCl

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol:

A typical laboratory-scale synthesis involves refluxing the 3-chloro-2-fluorobenzoic acid with an excess of thionyl chloride, often in an inert solvent like benzene or toluene.[14]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, add 3-chloro-2-fluorobenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene may be added.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation under vacuum to yield the final product.[13]

Oxalyl Chloride ((COCl)₂) Pathway

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies the purification process.[8][15][16] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[15][17]

Mechanism of Action (with DMF catalyst):

The reaction with oxalyl chloride, when catalyzed by DMF, proceeds through the formation of a Vilsmeier reagent.

  • DMF reacts with oxalyl chloride to form an electrophilic iminium salt (Vilsmeier reagent).[17]

  • The carboxylic acid attacks the Vilsmeier reagent.

  • A subsequent cascade of reactions liberates the acyl chloride, regenerates the DMF catalyst, and releases carbon dioxide and carbon monoxide.[18]

Oxalyl_Chloride_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Acyl Chloride Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent reacts with (COCl)₂ Oxalyl_Chloride (COCl)₂ Carboxylic_Acid R-COOH Acyl_Chloride R-COCl Carboxylic_Acid->Acyl_Chloride reacts with Vilsmeier Reagent Byproducts CO₂ + CO + HCl

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocol:

This method is often carried out at room temperature in an inert solvent.

Step-by-Step Methodology:

  • Dissolve 3-chloro-2-fluorobenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) in a flask equipped with a magnetic stirrer and a gas outlet.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.5-2 equivalents) to the solution at room temperature. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.

  • Remove the solvent and any excess oxalyl chloride under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Table 2: Comparison of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Conditions Typically requires heating (reflux)Milder, often at room temperature
Byproducts SO₂ (gas), HCl (gas)[13]CO (gas), CO₂ (gas), HCl (gas)[15]
Workup Requires removal of excess reagent and potential byproductsSimpler, as byproducts are gaseous[15][16]
Purity of Crude Product Generally goodOften very high
Cost Generally less expensiveMore expensive

Purification and Characterization

Purification of this compound is typically achieved by fractional distillation under reduced pressure.[13] It is crucial to perform all purification steps under anhydrous conditions, as acyl chlorides are readily hydrolyzed back to the corresponding carboxylic acid in the presence of moisture.[19]

For non-volatile impurities, recrystallization from a non-polar solvent like hexane or toluene can be an effective purification method.[20][21]

Safety and Handling

Both thionyl chloride and oxalyl chloride are corrosive and toxic substances that react violently with water.[22][23][24] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[22][24]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic gases.[22][23] It is a lachrymator and can cause severe burns.[22][23]

  • Oxalyl Chloride: Corrosive and toxic. In contact with water, it releases flammable gases. It can cause severe skin burns and eye damage.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its utility is demonstrated in the synthesis of various pharmaceutical agents. For example, it is a key intermediate in the preparation of certain kinase inhibitors and other therapeutic candidates where the specific substitution pattern is crucial for biological activity.[2][3][6] The related compound, 3-chlorobenzoyl chloride, is used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[25]

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the chlorination of 3-chloro-2-fluorobenzoic acid. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent depends on the specific requirements of the synthesis, including scale, desired purity, and available resources. Adherence to strict anhydrous conditions and appropriate safety protocols is paramount for the successful and safe execution of these procedures. The continued importance of this compound as a key intermediate in the pharmaceutical and fine chemical industries underscores the need for a thorough understanding of its synthesis.

References

Reactivity of 3-Chloro-2-fluorobenzoyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Chloro-2-fluorobenzoyl Chloride with Nucleophiles

Abstract

This compound is a key chemical intermediate valued for its role in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the highly electrophilic acyl chloride functional group, which is further activated by the electron-withdrawing effects of the halogen substituents on the aromatic ring. This guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles. We will delve into the governing principles of its chemical behavior, present detailed reaction mechanisms, and offer field-proven experimental protocols for its application in synthesis.

Introduction: Structural Features and Electronic Profile

This compound (C₇H₃Cl₂FO) is a disubstituted benzoyl chloride with a unique electronic profile that dictates its reactivity.[2] The molecule's primary site of reaction is the carbonyl carbon of the acyl chloride group (-COCl). This carbon is inherently electrophilic, and its reactivity is significantly enhanced by two key factors:

  • The Acyl Chloride Group: The chlorine atom is an excellent leaving group, and the carbonyl group provides a low-energy pathway for nucleophilic attack. Acyl chlorides are among the most reactive of all carboxylic acid derivatives.[3]

  • Aromatic Ring Substituents: The ortho-fluoro and meta-chloro groups are strongly electron-withdrawing via the inductive effect. This withdrawal of electron density from the aromatic ring further polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to attack by nucleophiles.[4]

While these electron-withdrawing groups also activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), the reactivity of the acyl chloride is so pronounced that reactions with most nucleophiles occur exclusively at the carbonyl carbon under standard conditions.[5][6]

The Dominant Reaction Pathway: Nucleophilic Acyl Substitution

The chemistry of this compound is overwhelmingly characterized by the Nucleophilic Acyl Substitution (NAS) mechanism.[7] This is a two-step process:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a very stable leaving group.[8]

This addition-elimination sequence is the fundamental pathway for the reactions discussed below.

Caption: General mechanism for Nucleophilic Acyl Substitution.

Reactivity with Common Nucleophiles

Reaction with Amines: Amide Synthesis

The reaction of this compound with primary or secondary amines is a rapid and highly efficient method for synthesizing the corresponding amides. This transformation is a cornerstone of medicinal chemistry.[9] The reaction proceeds quickly, often at room temperature or below.

Causality: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required.[10] Its purpose is twofold:

  • To neutralize the hydrochloric acid (HCl) byproduct that is formed.

  • To prevent protonation of the amine nucleophile, which would render it unreactive.

This protocol is adapted from standard procedures for amide synthesis from acyl chlorides.[11][12]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve benzylamine & TEA in anhydrous DCM B 2. Cool solution to 0°C A->B C 3. Add 3-chloro-2-fluorobenzoyl chloride solution dropwise B->C D 4. Warm to RT, stir for 1-2h C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Separatory funnel extraction (Wash with HCl, NaHCO₃, Brine) F->G H 8. Dry with Na₂SO₄ & concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I

Caption: Experimental workflow for amide synthesis.

Reaction with Alcohols: Ester Synthesis

Esterification occurs when this compound reacts with an alcohol.[7] This reaction is generally slower than amidation and often requires a base, such as pyridine or triethylamine, to act as a catalyst and HCl scavenger.

Mechanism: The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon. The subsequent loss of a proton (facilitated by the base) and the chloride ion yields the ester.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C.

  • Slowly add pyridine (1.2 eq) to the stirred solution. A precipitate of pyridinium hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation or column chromatography.

Reaction with Water: Hydrolysis

The high reactivity of acyl chlorides makes them extremely sensitive to moisture. This compound readily hydrolyzes upon contact with water, even atmospheric moisture, to form 3-chloro-2-fluorobenzoic acid and HCl gas.[7][13]

Causality and Prevention: This reaction is typically undesirable as it consumes the starting material and introduces impurities.[13] Therefore, all reactions involving this reagent must be conducted under strictly anhydrous conditions. This includes:

  • Using oven- or flame-dried glassware.

  • Employing anhydrous solvents.

  • Maintaining an inert atmosphere (nitrogen or argon) throughout the experiment.

Data Summary

The following table summarizes the reactivity of this compound with the nucleophiles discussed.

NucleophileProduct Functional GroupRelative RateKey Conditions
Amine (R-NH₂)AmideVery FastAnhydrous solvent, base (e.g., TEA), 0°C to RT
Alcohol (R-OH)EsterModerateAnhydrous solvent, base (e.g., Pyridine), 0°C to RT
Water (H₂O)Carboxylic AcidFastOccurs on contact with moisture; must be avoided

Conclusion

The reactivity of this compound is robustly and predictably governed by the principles of nucleophilic acyl substitution. The highly activated acyl chloride group serves as the exclusive site of reaction for common nucleophiles like amines and alcohols, leading to the high-yield formation of amides and esters, respectively. The key to successfully utilizing this versatile reagent lies in the scrupulous control of reaction conditions, particularly the exclusion of moisture to prevent unintended hydrolysis. Understanding these core principles enables researchers and drug development professionals to effectively employ this compound as a building block for the synthesis of novel and complex molecular targets.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluorobenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is largely dictated by its reactivity and its ability to dissolve in appropriate solvents to facilitate reactions. Understanding the solubility of this acyl chloride in a range of organic solvents is therefore of paramount importance for process development, optimization, and safety in both research and industrial settings. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in different solvent classes and a detailed protocol for its experimental determination.

Chemical Profile of this compound
PropertyValueReference
CAS Number 85345-76-2[3][4]
Molecular Formula C₇H₃Cl₂FO[3]
Molecular Weight 193.00 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Density 1.451 g/mL at 25 °C[3]
Boiling Point 202-203 °C[3]
Flash Point 54.4 °C[3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its molecular structure dictates its interaction with different solvents. The presence of the polar carbonyl group (C=O) and the carbon-chlorine and carbon-fluorine bonds introduces dipole-dipole interactions. The benzene ring contributes to van der Waals forces.

A critical aspect to consider with acyl chlorides is their high reactivity, particularly towards protic solvents.[5] Protic solvents contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can act as nucleophiles, leading to a chemical reaction (solvolysis) rather than simple dissolution.[6][7][8][9][10]

Solvent Classes and Expected Solubility
  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl sulfoxide) These solvents possess polar functional groups but lack acidic protons. They are generally good solvents for polar compounds. This compound is expected to be soluble in these solvents due to favorable dipole-dipole interactions. These are often the solvents of choice for reactions involving acyl chlorides as they can solvate the compound without reacting with it.[11]

  • Polar Protic Solvents: (e.g., Water, Alcohols, Carboxylic acids) These solvents can engage in hydrogen bonding and are highly polar. As a class, acyl chlorides react violently with water and readily with other protic solvents like alcohols to form carboxylic acids and esters, respectively.[5][12] Therefore, this compound is not considered soluble in these solvents but rather reactive.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene) These solvents have low dielectric constants and primarily interact through van der Waals forces. The presence of the benzene ring in this compound suggests some affinity for aromatic solvents like toluene and benzene. However, its overall polarity may limit its solubility in very nonpolar aliphatic solvents like hexane.

  • Chlorinated Solvents: (e.g., Dichloromethane, Chloroform) These solvents are relatively polar and are generally good at dissolving a wide range of organic compounds. This compound is expected to be readily soluble in chlorinated solvents due to compatible dipole-dipole interactions.

  • Ethereal Solvents: (e.g., Diethyl ether, Tetrahydrofuran) These solvents are polar aprotic and are good solvents for many organic compounds. Similar to other polar aprotic solvents, ethers are expected to be good solvents for this compound. A related compound, 2-fluorobenzoyl chloride, is known to be soluble in ether.[13]

Predictive Solubility Profile of this compound

Due to the lack of specific quantitative data in the literature, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents based on the theoretical principles discussed.

Solvent ClassSolventPredicted Solubility/ReactivityRationale
Polar Aprotic AcetoneExpected to be soluble"Like dissolves like" - dipole-dipole interactions.
AcetonitrileExpected to be soluble"Like dissolves like" - dipole-dipole interactions.
Dimethylformamide (DMF)Expected to be soluble"Like dissolves like" - dipole-dipole interactions.
Dimethyl sulfoxide (DMSO)Expected to be soluble"Like dissolves like" - dipole-dipole interactions.
Polar Protic WaterReactive Reacts to form 3-chloro-2-fluorobenzoic acid.[5]
MethanolReactive Reacts to form methyl 3-chloro-2-fluorobenzoate.[12]
EthanolReactive Reacts to form ethyl 3-chloro-2-fluorobenzoate.[12]
IsopropanolReactive Reacts to form isopropyl 3-chloro-2-fluorobenzoate.
Nonpolar HexaneExpected to be sparingly solubleMismatch in polarity.
TolueneExpected to be solubleAromatic ring enhances solubility.
BenzeneExpected to be solubleAromatic ring enhances solubility.
Chlorinated Dichloromethane (DCM)Expected to be solubleGood general solvent for organic compounds.
ChloroformExpected to be solubleGood general solvent for organic compounds.
Ethereal Diethyl etherExpected to be solublePolar aprotic nature is compatible.
Tetrahydrofuran (THF)Expected to be solublePolar aprotic nature is compatible.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility safely. This protocol is designed for a qualitative to semi-quantitative assessment.

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handle this compound with care. It is corrosive and will cause severe skin burns and eye damage.[3] It is also flammable.[3]

  • Ensure all glassware is scrupulously dry to prevent hydrolysis of the acyl chloride.

  • Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.

Materials and Equipment:
  • This compound

  • A selection of anhydrous organic solvents

  • Small, dry test tubes or vials with caps

  • Graduated pipettes or syringes

  • Vortex mixer

  • A well-calibrated balance

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure:
  • Preparation: In a fume hood, dispense 1 mL of the chosen anhydrous organic solvent into a small, dry vial.

  • Initial Addition: Carefully add a small, pre-weighed amount (e.g., 10 mg) of this compound to the solvent.

  • Mixing: Securely cap the vial and vortex the mixture for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • If the solid has completely dissolved, the compound is soluble at this concentration.

    • If the solid has not dissolved, the compound is sparingly soluble or insoluble at this concentration.

  • Incremental Additions (for soluble compounds): Continue to add small, known increments of this compound to the vial, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Data Recording: Record the total mass of this compound that was dissolved in the 1 mL of solvent to obtain a semi-quantitative solubility value (in mg/mL).

  • Repeat for each solvent.

  • Waste Disposal: All waste should be disposed of according to institutional guidelines for hazardous chemical waste. Unreacted acyl chloride can be slowly quenched by adding it to a stirred solution of sodium bicarbonate.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[3]

  • Flammability: It is a flammable liquid.[3] Keep away from heat, sparks, and open flames.

  • Reactivity: It reacts violently with water and other protic substances, releasing hydrogen chloride gas.[5] Ensure all equipment is dry and reactions are protected from atmospheric moisture.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat when handling this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and bases.

Conclusion

References

An In-depth Technical Guide to 3-Chloro-2-fluorobenzoyl Chloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Benzoyl Chlorides in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, halogenated building blocks are indispensable tools. Their unique electronic and steric properties offer medicinal chemists fine control over molecular architecture and function. Among these, 3-Chloro-2-fluorobenzoyl chloride has emerged as a significant intermediate, valued for its specific reactivity profile that allows for the construction of complex, biologically active molecules. This guide, intended for the practicing scientist, provides an in-depth examination of this reagent, moving beyond a simple catalog of properties to a functional analysis of its synthesis, reactivity, and application. We will explore the causality behind its use, offering field-proven insights to empower your research and development endeavors.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its safe and effective use. This section details the essential physical and chemical properties of this compound, alongside critical safety and handling information.

Core Compound Characteristics

This compound is a disubstituted aromatic acyl chloride. The strategic placement of a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the acyl chloride group creates a unique electronic environment that dictates its reactivity.

PropertyValueSource(s)
CAS Number 85345-76-2
Molecular Formula C₇H₃Cl₂FO
Molecular Weight 193.00 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 202-203 °C (lit.)
Density 1.451 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5370 (lit.)
Flash Point 54.4 °C (129.9 °F) - closed cup
Safety, Handling, and Storage

As with all acyl chlorides, this compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety.

  • Hazards: The compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is moisture-sensitive and will react with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a face shield, chemical-resistant gloves, and safety goggles, is mandatory. All manipulations should be performed within a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed.

Synthesis of this compound

The most direct and industrially relevant method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthetic Rationale and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established reaction in organic chemistry. The mechanism involves the activation of the carboxylic acid by the chlorinating agent. Using thionyl chloride as an example, the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes nucleophilic attack by the chloride ion, either intramolecularly or intermolecularly, to yield the acyl chloride. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture.

Synthesis_Mechanism RCOOH 3-Chloro-2-fluorobenzoic Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride RCOCl This compound Intermediate->RCOCl - SO₂, - HCl SO2 SO₂ (gas) HCl HCl (gas)

Caption: General mechanism for the synthesis of acyl chlorides from carboxylic acids.

Detailed Experimental Protocol (Adapted)

Materials:

  • 3-Chloro-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

  • Reagent Addition: To the flask, add 3-chloro-2-fluorobenzoic acid (1.0 equivalent). Add anhydrous toluene or DCM as the solvent (approximately 5-10 mL per gram of carboxylic acid).

  • Chlorination: While stirring, slowly add thionyl chloride (1.5 equivalents) to the suspension. A gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene or 40°C for DCM) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction mixture should become a clear solution as the solid carboxylic acid is converted to the liquid acyl chloride.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is crude this compound.

  • Purification (Optional): For applications requiring very high purity, the crude product can be purified by vacuum distillation.

Self-Validation: The successful conversion can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Influence of Halogen Substituents

The presence of both chlorine and fluorine on the aromatic ring significantly modulates the reactivity of the acyl chloride group through inductive and resonance effects.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, subsequently, from the carbonyl carbon. The ortho-fluoro and meta-chloro substituents both contribute to increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

  • Resonance Effect (+R): Halogens can also donate a lone pair of electrons into the aromatic π-system. However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing reactivity at a meta position. The ortho-fluoro substituent can exert a +R effect, but its primary influence on the nearby acyl group is often steric and inductive.

  • Steric Hindrance: The ortho-fluoro substituent can provide some steric hindrance around the reaction center, which may slightly decrease the rate of reaction with bulky nucleophiles compared to its 3-chloro-4-fluoro isomer.

Reactivity_Effects cluster_substituents Substituent Effects cluster_impact Impact on Carbonyl Carbon Inductive Inductive Effect (-I) Electrophilicity Increased Electrophilicity Inductive->Electrophilicity Reactivity Enhanced Reactivity Inductive->Reactivity Resonance Resonance Effect (+R) Resonance->Electrophilicity (minor) Steric Steric Hindrance Accessibility Slightly Reduced Accessibility Steric->Accessibility

Caption: Influence of substituents on the reactivity of the acyl chloride.

Typical Reactions

Amide Formation (Amidation): this compound reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most important applications, particularly in the synthesis of pharmaceuticals. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide in a Schotten-Baumann reaction) to neutralize the HCl byproduct.

Ester Formation (Esterification): Reaction with alcohols yields esters. This reaction is generally slower than amidation and may require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP).

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds to form substituted benzophenones. The position of acylation on the substrate is directed by its existing substituents.

Applications in Drug Development and Agrochemicals

The true value of this compound is realized in its application as a key building block for high-value, complex molecules.

Pharmaceutical Synthesis: Aurora Kinase Inhibitors

A prominent application of this reagent is in the synthesis of inhibitors for Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases is common in many human cancers, making them attractive targets for anticancer drug development.[3]

The 3-chloro-2-fluorobenzyl moiety, derived from this compound (via reduction of the corresponding amide or ester), is a key structural component of certain potent Aurora A kinase inhibitors. For example, the compound (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid has been patented as a selective Aurora A inhibitor for the treatment of cancer.[2] The synthesis involves coupling a 3-chloro-2-fluorobenzyl group to a piperidine core.[4]

The rationale for including the 3-chloro-2-fluorophenyl group often relates to optimizing the molecule's pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and its binding affinity to the target protein. The fluorine atom can enhance metabolic stability and membrane permeability, while the specific substitution pattern can fine-tune interactions within the kinase's binding pocket.[5]

Agrochemical Synthesis

This compound also serves as an intermediate in the synthesis of modern agrochemicals, such as herbicides and fungicides.[6] The incorporation of fluorinated and chlorinated aromatic moieties can lead to compounds with enhanced biological activity, selectivity, and favorable environmental profiles. While specific, publicly disclosed examples directly utilizing this compound are less common, its structural motifs are found in various patented agrochemical structures.

Detailed Protocol: Amide Synthesis

The following is a representative protocol for the synthesis of an amide using this compound, a crucial step in the path toward many active pharmaceutical ingredients.

Synthesis of N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide:

Materials:

  • This compound

  • 4-Methoxyaniline (p-anisidine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Prepare a solution of this compound (1.05 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide.

Amidation_Workflow Start Dissolve 4-Methoxyaniline & Triethylamine in DCM Cool Cool to 0 °C Start->Cool Add Add 3-Chloro-2-fluorobenzoyl Chloride Solution Dropwise Cool->Add React Stir at RT for 2-4h (Monitor by TLC) Add->React Workup Quench & Extract React->Workup Wash Wash with HCl, NaHCO₃, Brine Workup->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify Product Pure N-(4-methoxyphenyl)- 3-chloro-2-fluorobenzamide Purify->Product

Caption: Experimental workflow for a typical amidation reaction.

Spectroscopic Characterization

Authentic spectroscopic data for this compound is not widely published. However, based on the analysis of its isomers and general principles of spectroscopy, the following characteristics can be predicted. This information is crucial for reaction monitoring and quality control.

  • ¹H NMR: The spectrum would show three signals in the aromatic region (approx. 7.2-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal would appear as a multiplet due to complex coupling with the adjacent fluorine atom and other protons.

  • ¹³C NMR: The spectrum would display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The carbonyl carbon would appear significantly downfield (typically >165 ppm). The carbons bonded to fluorine would show a large one-bond C-F coupling constant.

  • FT-IR: The most characteristic peak would be the strong C=O stretching vibration of the acyl chloride, expected in the range of 1770-1800 cm⁻¹. C-F and C-Cl stretching vibrations would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺) would be observed for fragments containing both chlorine atoms, although the molecular ion itself contains two different chlorine atoms (one on the ring and one on the acyl group). A prominent fragment would likely correspond to the loss of the acyl chloride chlorine atom, leading to the 3-chloro-2-fluorobenzoyl cation.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of complex organic molecules. Its unique substitution pattern enhances the electrophilicity of the acyl chloride group, making it an efficient acylating agent. The demonstrated application in the synthesis of advanced Aurora A kinase inhibitors underscores its importance in modern drug discovery. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel compounds with significant biological activity. The protocols and mechanistic insights provided in this guide serve as a foundation for its practical and innovative application in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Ketone Synthesis

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring. This powerful electrophilic aromatic substitution reaction is indispensable for the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of substituted acylating agents, such as 3-Chloro-2-fluorobenzoyl chloride, allows for the introduction of precisely functionalized moieties, paving the way for the construction of complex molecular architectures.

This application note provides a comprehensive guide to the Friedel-Crafts acylation using this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The information presented herein is designed to be a practical resource for researchers engaged in synthetic chemistry and drug discovery.

Reaction Principle and Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, this compound. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ species formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[3]

A key advantage of the Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.[4] Additionally, the acylium ion is not prone to rearrangement, leading to a single, predictable product.[5]

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation using this compound with different aromatic substrates. It is crucial that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the moisture-sensitive Lewis acid catalyst.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
This compoundC₇H₃Cl₂FO193.00Corrosive, handle with care in a fume hood.[6]
Aluminum chloride (anhydrous)AlCl₃133.34Moisture-sensitive, handle under inert atmosphere.
Aromatic Substrate (e.g., Anisole, Toluene)VariesVariesEnsure substrate is anhydrous.
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93Use dry solvent.
Hydrochloric acid (concentrated)HCl36.46Corrosive.
Sodium bicarbonate (saturated solution)NaHCO₃84.01Use for neutralization.
Sodium chloride (brine solution)NaCl58.44For washing.
Anhydrous sodium sulfate or magnesium sulfateNa₂SO₄ / MgSO₄142.04 / 120.37For drying the organic phase.
Protocol 1: Acylation of Anisole

This protocol details the acylation of anisole, an activated aromatic ring, which is expected to yield the para-substituted product as the major isomer due to the ortho, para-directing nature of the methoxy group and steric hindrance at the ortho positions.

Reaction Setup:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

Procedure:

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes at 0 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Isolation:

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7] This step quenches the reaction and hydrolyzes the aluminum chloride complexes.

  • Stir the mixture vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3-chloro-2-fluorophenyl)(4-methoxyphenyl)methanone.

Protocol 2: Acylation of Toluene

This protocol describes the acylation of toluene. The methyl group is an activating, ortho, para-directing group.[8] Similar to anisole, the para-substituted product is expected to be the major isomer due to steric hindrance.[9]

Procedure:

Follow the same procedure as in Protocol 1, substituting toluene for anisole. The reaction may require a slightly longer reaction time or gentle heating (e.g., 40 °C) to proceed to completion, as the methyl group is less activating than the methoxy group. Monitor the reaction by TLC.

Expected Product: (3-chloro-2-fluorophenyl)(p-tolyl)methanone.

Data Presentation: Expected Products and Reaction Parameters

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Expected Major Product
AnisoleThis compoundAlCl₃Dichloromethane0 to RT(3-chloro-2-fluorophenyl)(4-methoxyphenyl)methanone
TolueneThis compoundAlCl₃Dichloromethane0 to RT/40(3-chloro-2-fluorophenyl)(p-tolyl)methanone

Mandatory Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride 3-Chloro-2-fluorobenzoyl chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ AromaticRing Aromatic Substrate (e.g., Anisole) SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Product Aryl Ketone Product SigmaComplex->Product + AlCl₄⁻ CatalystRegen AlCl₃ Regenerated HCl HCl Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Setup Reaction Setup: AlCl₃ in DCM, 0 °C Start->Setup Addition1 Dropwise addition of This compound Setup->Addition1 Addition2 Dropwise addition of Aromatic Substrate Addition1->Addition2 Reaction Reaction at RT (Monitor by TLC) Addition2->Reaction Quench Quench with Ice & conc. HCl Reaction->Quench Workup Aqueous Work-up: Extraction & Washes Quench->Workup Dry Drying & Solvent Removal Workup->Dry Purify Purification: Column Chromatography Dry->Purify Product Final Product: Aryl Ketone Purify->Product

References

The Strategic deployment of 3-Chloro-2-fluorobenzoyl Chloride in the Synthesis of Targeted Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide elucidates the critical role of 3-Chloro-2-fluorobenzoyl chloride as a versatile intermediate in contemporary pharmaceutical synthesis. We delve into its nuanced reactivity, providing detailed, field-proven protocols for its application in the construction of potent and selective Aurora Kinase and Cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and a thorough examination of the underlying chemical principles and biological mechanisms.

Introduction: The Significance of Halogenated Benzoyl Chlorides in Medicinal Chemistry

The incorporation of halogen atoms, particularly fluorine and chlorine, into pharmacologically active molecules is a widely employed strategy to modulate their physicochemical and biological properties.[1] this compound (CAS No: 85345-76-2) is a prime exemplar of a halogenated building block that offers medicinal chemists a powerful tool for molecular design.[2] The presence of both a chloro and a fluoro substituent on the benzoyl moiety imparts unique electronic characteristics that can influence reaction selectivity, metabolic stability, and target binding affinity of the final drug substance.[3][4] This application note will explore the synthetic utility of this intermediate, with a focus on its application in the synthesis of targeted therapies for oncology and inflammation.

Physicochemical Properties and Reactivity Profile

This compound is a flammable and corrosive liquid with a molecular weight of 193.00 g/mol .[5] Its reactivity is primarily centered around the highly electrophilic acyl chloride functional group, making it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols. The electron-withdrawing nature of the chlorine and fluorine atoms further enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

PropertyValueReference
CAS Number 85345-76-2[5]
Molecular Formula C₇H₃Cl₂FO[5]
Molecular Weight 193.00 g/mol [5]
Boiling Point 202-203 °C[5][6]
Density 1.451 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.5370[5][6]
Flash Point 54.4 °C[5]

Safety Precautions: this compound is a hazardous substance that causes severe skin burns and eye damage.[5][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5][7]

Application in the Synthesis of an Aurora Kinase A Inhibitor

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[7][8] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[9] The following protocol details the synthesis of a pyrimidine-based Aurora Kinase A inhibitor, adapted from the literature, where a substituted benzoyl chloride is a key reagent.[3]

Synthetic Workflow

cluster_0 Synthesis of Amine Intermediate cluster_1 Acylation Reaction cluster_2 Work-up and Purification Amine_Salt Amine Salt in DMF/DCM Reaction Amide Bond Formation Amine_Salt->Reaction Acyl_Chloride This compound Acyl_Chloride->Reaction Base Triethylamine (Et3N) Base->Reaction Coupling_Agent Propanephosphonic acid anhydride (T3P) Coupling_Agent->Reaction Quench Quench with Brine Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Aurora Kinase A Inhibitor Purification->Final_Product

Caption: Synthetic workflow for an Aurora Kinase A inhibitor.

Detailed Experimental Protocol

Materials and Reagents:

  • Amine salt intermediate

  • This compound

  • Triethylamine (Et₃N)

  • Propanephosphonic acid anhydride (T3P), 50 wt% in ethyl acetate

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine salt intermediate in a 1:3 mixture of anhydrous DMF and DCM.

  • Reagent Addition: To the stirred solution at room temperature, add triethylamine (Et₃N), followed by this compound. Finally, add propanephosphonic acid anhydride (T3P) solution dropwise.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding brine solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Aurora Kinase A inhibitor.

Mechanism of Action of Aurora Kinase A Inhibitors

Aurora Kinase A inhibitors function by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates.[5] This disruption of kinase activity leads to defects in mitotic spindle formation, ultimately causing mitotic arrest and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][7]

Aurora_A Aurora Kinase A Phosphorylated_Substrate Phosphorylated Substrate Aurora_A->Phosphorylated_Substrate Phosphorylates Binding Binds to ATP Pocket Aurora_A->Binding ATP ATP ATP->Binding Substrate Substrate Protein Substrate->Phosphorylated_Substrate Mitotic_Progression Normal Mitotic Progression Phosphorylated_Substrate->Mitotic_Progression Inhibitor Aurora A Inhibitor (derived from this compound) Inhibitor->Binding Inhibition Inhibition of Phosphorylation Binding->Inhibition Mitotic_Arrest Mitotic Arrest Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Aurora Kinase A inhibitors.

Application in the Synthesis of a Selective COX-2 Inhibitor Analogue

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11][12] Selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14] The structural motif derived from this compound can be incorporated into novel COX-2 inhibitors to potentially enhance their potency and selectivity.

General Synthetic Protocol for Acylation of an Aromatic Amine

This protocol provides a general method for the acylation of an aromatic amine with this compound, a key step in the synthesis of various diaryl heterocyclic compounds with potential COX-2 inhibitory activity.

Materials and Reagents:

  • Aromatic amine

  • This compound

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve the aromatic amine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine or pyridine to the solution.

  • Acyl Chloride Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mechanism of Action of Selective COX-2 Inhibitors

Selective COX-2 inhibitors competitively inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[11][15] This leads to a reduction in inflammation and pain. The selectivity for COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects.[10][13]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib Analogue) Inhibition Inhibition COX2_Inhibitor->Inhibition Inhibition->COX2

Caption: Mechanism of action of selective COX-2 inhibitors.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.

  • Exothermic Reactions: Acylation reactions can be exothermic. The acyl chloride should be added slowly to the reaction mixture, especially on a larger scale, with efficient cooling to control the reaction temperature.

  • Purification Challenges: The purification of the final products may require careful optimization of the chromatographic conditions or recrystallization solvent system to remove any unreacted starting materials or byproducts.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its unique electronic properties, stemming from the chloro and fluoro substituents, provide a strategic advantage in the design of potent and selective enzyme inhibitors. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development, enabling the efficient and strategic use of this important building block.

References

Application Notes & Protocols: Strategic Acylation of Anilines with 3-Chloro-2-fluorobenzoyl Chloride for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the N-acylation of anilines using 3-chloro-2-fluorobenzoyl chloride, a critical transformation for synthesizing N-aryl benzamide scaffolds. These structural motifs are prevalent in a wide array of pharmacologically active molecules. We will delve into the mechanistic underpinnings of this reaction, outline strategic considerations for optimizing reaction conditions, and provide a robust, step-by-step protocol suitable for both research and process development environments. This document is intended for researchers, chemists, and drug development professionals seeking to employ this specific acylation with precision and safety.

Introduction: The Significance of N-Aryl Benzamides

The N-aryl benzamide core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including kinase inhibitors and antitumor agents.[1][2][3] The synthesis of these molecules frequently relies on the formation of an amide bond between an aromatic amine (aniline) and a substituted benzoyl chloride. The specific reaction between an aniline and this compound yields N-aryl-3-chloro-2-fluorobenzamides, valuable intermediates for further functionalization in drug discovery programs.[4]

The most common and effective method for this transformation is the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base.[5][6] This guide will focus on the practical application and optimization of Schotten-Baumann conditions for this specific substrate class.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an aniline proceeds via a nucleophilic acyl substitution mechanism. The reaction is driven by the nucleophilic attack of the aniline's nitrogen on the electrophilic carbonyl carbon of the acyl chloride.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient carbonyl carbon of this compound. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[5][6]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond.

  • Expulsion of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled.

  • Proton Transfer: An acid-base reaction occurs where a base (e.g., hydroxide ion or another amine molecule) removes the proton from the positively charged nitrogen atom, yielding the neutral amide product and a byproduct (e.g., water and HCl). The neutralization of the generated hydrochloric acid is crucial as it drives the reaction equilibrium towards the product.[7][8]

Acylation_Mechanism Figure 1: Mechanism of Aniline Acylation cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride This compound (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., OH⁻) Product N-Aryl-3-chloro-2-fluorobenzamide Base->Product Neutralized H₂O + Cl⁻ Base->Neutralized ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Expel Cl⁻ ProtonatedAmide->Product Deprotonation HCl HCl ProtonatedAmide->HCl HCl->Neutralized Neutralization

Caption: Figure 1: Mechanism of Aniline Acylation.

Core Concepts & Experimental Strategy

A successful acylation protocol is a self-validating system. The choices made in designing the experiment directly address potential side reactions and kinetic barriers.

  • The Role of the Base: The hydrochloric acid (HCl) generated during the reaction will protonate the starting aniline, forming an unreactive ammonium salt. To prevent this and drive the reaction to completion, a stoichiometric amount of base is required.[8]

    • Aqueous Base (NaOH/K₂CO₃): The classic Schotten-Baumann condition uses an aqueous solution of a base like sodium hydroxide.[5] This creates a two-phase system (biphasic), which can help control the reaction rate and minimize the hydrolysis of the highly reactive acyl chloride.[7]

    • Organic Base (Pyridine/Triethylamine): In a single-phase organic system, a tertiary amine like pyridine or triethylamine can be used. These act as both a base and sometimes as a nucleophilic catalyst.

  • Solvent Selection:

    • Biphasic System: A combination of a water-immiscible organic solvent (e.g., dichloromethane (DCM), diethyl ether, or toluene) and water is standard for Schotten-Baumann reactions. The reactants reside in the organic phase, while the base is in the aqueous phase, neutralizing HCl as it forms at the interface.

    • Anhydrous System: If using an organic base, an anhydrous aprotic solvent like DCM, tetrahydrofuran (THF), or acetonitrile is preferred to prevent hydrolysis of the acyl chloride.

  • Temperature Management: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C), especially during the addition of the acyl chloride, is critical. This minimizes potential side reactions, such as unwanted reactions on the aromatic ring, and prevents thermal degradation of the reactants or products.

  • Control of Reagent Addition: this compound is highly reactive.[9] It should be added slowly and dropwise to the solution of the aniline. This maintains temperature control and ensures that the aniline is acylated in a controlled manner, preventing localized high concentrations of the acylating agent which could lead to side products.

Data Presentation: Reagent and Product Properties

A clear understanding of the physical properties of the materials is essential for handling, reaction setup, and product isolation.

PropertyThis compoundN-Phenyl-3-chloro-2-fluorobenzamide (Example Product)
Molecular Formula C₇H₃Cl₂FOC₁₃H₉ClFNO
Molar Mass 193.01 g/mol 249.67 g/mol
Appearance Colorless to light yellow liquidWhite to off-white solid
Boiling Point ~215-217 °CNot readily available
Melting Point Not applicable~115-117 °C (Predicted)
Hazards Corrosive, Lachrymator, Water-reactive[10][11]Irritant (Assumed)

Detailed Experimental Protocol: Schotten-Baumann Acylation

This protocol describes a general procedure for the acylation of a generic aniline with this compound under biphasic Schotten-Baumann conditions.

Materials:

  • Aniline (1.0 eq.)

  • This compound (1.05 - 1.1 eq.)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq.)

  • Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

G prep_aniline 1. Prepare Aniline Solution Dissolve aniline (1.0 eq.) in DCM. setup 3. Reaction Setup - Place aniline solution in flask. - Cool to 0-5 °C in an ice bath. - Begin stirring. prep_aniline->setup prep_base 2. Prepare Aqueous Base Dissolve NaOH (2.0 eq.) in water. add_base 4. Add Base Add aqueous NaOH solution to the stirred aniline solution. prep_base->add_base setup->add_base add_acyl 5. Add Acyl Chloride - Dissolve this compound (1.05 eq.) in DCM. - Add dropwise via dropping funnel over 30-45 min. add_base->add_acyl react 6. Reaction - Allow to warm to room temperature. - Stir for 2-4 hours. - Monitor by TLC. add_acyl->react workup 7. Workup - Transfer to separatory funnel. - Separate layers. react->workup wash 8. Wash Organic Layer - 1 M HCl - Sat. NaHCO₃ - Brine workup->wash dry 9. Dry & Concentrate - Dry over Na₂SO₄. - Filter. - Concentrate via rotary evaporator. wash->dry purify 10. Purify Recrystallize from a suitable solvent (e.g., ethanol/water). dry->purify

Caption: Figure 2: Experimental Workflow for Acylation.

Procedure:

  • Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (e.g., 10 mmol, 1.0 eq.) in dichloromethane (50 mL).

  • Reaction Setup: Place the flask in an ice-water bath and begin stirring.

  • Addition of Base: Slowly add a 10% aqueous solution of sodium hydroxide (containing ~25 mmol NaOH, 2.5 eq.).

  • Preparation of Acyl Chloride Solution: In a separate, dry beaker, dissolve this compound (10.5 mmol, 1.05 eq.) in 20 mL of dichloromethane. Transfer this solution to a dropping funnel.

  • Addition of Acyl Chloride: Add the acyl chloride solution dropwise to the vigorously stirred, cold biphasic mixture over 30-45 minutes. Ensure the internal temperature remains below 10 °C.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove any unreacted aniline and base.

    • Saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acyl chloride and acidic byproducts.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-aryl-3-chloro-2-fluorobenzamide.

Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11][12]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[10][12]

  • Reactivity: This compound reacts with water and moisture, releasing corrosive HCl gas.[9][12] Keep containers tightly closed and handle under anhydrous conditions where possible. It is incompatible with strong bases, alcohols, and amines (other than the intended reaction).[12][13]

  • Health Hazards: Causes severe skin burns and eye damage.[11] It is a lachrymator (causes tearing).

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The acylation of anilines with this compound is a robust and scalable method for the synthesis of key pharmaceutical intermediates. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling reaction parameters—particularly temperature, rate of addition, and the basic environment—researchers can achieve high yields of the desired N-aryl benzamide products. Adherence to strict safety protocols is paramount when handling the corrosive and reactive acyl chloride. The protocol detailed herein provides a reliable foundation for the successful execution of this important chemical transformation.

References

Sensitive and Robust Quantification of Alcohols by Gas Chromatography Following Derivatization with 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Analytical Challenges of Alcohols in GC

Gas chromatography (GC) is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity. However, its application is primarily limited to compounds that are volatile and thermally stable.[1] Alcohols, particularly polyfunctional or long-chain variants, often exhibit poor chromatographic behavior due to their high polarity and propensity for hydrogen bonding. This results in broad, tailing peaks, poor resolution, and low sensitivity.

To overcome these limitations, chemical derivatization is employed to transform the analyte into a form more amenable to GC analysis. This process modifies the functional groups of the analyte to increase its volatility and thermal stability while reducing its polarity. A strategically chosen derivatizing agent can also introduce a specific chemical moiety that enhances detectability by specialized GC detectors.

This application note provides a comprehensive guide to the derivatization of alcohols using 3-Chloro-2-fluorobenzoyl chloride. The resulting benzoyl ester derivatives exhibit significantly improved chromatographic properties. Crucially, the introduction of two halogen atoms (chlorine and fluorine) renders the derivatives highly sensitive to Electron Capture Detection (ECD) or Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry (ECNICI-MS), enabling trace-level quantification in complex matrices.[2]

Part I: The Chemistry and Rationale of Acylation

The Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization of an alcohol with this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which is the chloride ion (Cl⁻).

  • Proton Transfer: The resulting product is a protonated ester. A weak base, such as pyridine, is typically included in the reaction mixture. It serves as a catalyst and an acid scavenger, deprotonating the ester and neutralizing the hydrochloric acid (HCl) byproduct. This neutralization is critical as it drives the reaction equilibrium to favor the formation of the final ester product.

G Figure 1: Reaction mechanism of alcohol derivatization. cluster_reactants Reactants cluster_products Products Alcohol Alcohol (R-OH) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Reagent 3-Chloro-2-fluorobenzoyl chloride Reagent->Intermediate Ester Halogenated Ester Derivative HCl HCl Intermediate->Ester Elimination of Cl- Base Pyridine (Base) Base->HCl Scavenges HCl, drives reaction G Figure 2: General experimental workflow. A 1. Sample Preparation (Extraction, Concentration, Drying) B 2. Derivatization Reaction (Add Sample, Reagent, Base) A->B C 3. Incubation (e.g., 60 °C for 45 min) B->C D 4. Reaction Quench & Cleanup (Liquid-Liquid Extraction) C->D E 5. GC-ECD/MS Analysis (Inject final extract) D->E F 6. Data Processing (Integration & Quantification) E->F

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-2-fluorobenzoyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Halogenated Benzoyl Chlorides in Modern Agrochemicals

In the landscape of modern crop protection, the development of novel, effective, and selective agrochemicals is paramount. Substituted benzoyl chloride derivatives are a cornerstone in the synthesis of a wide array of active ingredients, particularly in the creation of amide and ester linkages that are central to the bioactivity of many herbicides, fungicides, and insecticides. Among these, 3-Chloro-2-fluorobenzoyl chloride (CAS No. 85345-76-2) has emerged as a valuable intermediate.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, allows for the fine-tuning of the electronic and steric properties of the final agrochemical product. This can lead to enhanced efficacy, improved metabolic stability, and a more favorable toxicological profile.

The fluorine atom, in particular, is a bioisostere of hydrogen but with significantly different electronic properties. Its introduction into a molecule can increase lipophilicity, which can improve its transport across biological membranes, and can also block sites of metabolic degradation, thereby increasing the half-life of the active compound. The chlorine atom further modulates the electronic nature of the aromatic ring and provides an additional site for potential interactions with the target enzyme or receptor.

This application note provides a detailed overview of the use of this compound in the synthesis of a representative agrochemical scaffold, a substituted N-phenylbenzamide. These compounds, also known as benzanilides, are a well-established class of herbicides.[2] We will delve into the causality behind the experimental choices, provide a detailed, field-proven protocol, and present the expected quantitative data and visualizations to guide researchers in this field.

Core Synthesis Strategy: Acylation of Substituted Anilines

The primary application of this compound in agrochemical synthesis is as an acylating agent. The acyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols. The reaction with a substituted aniline to form a benzanilide is a robust and widely used transformation in the agrochemical industry. This reaction, a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.[1][3][4]

The general workflow for this synthesis is depicted in the diagram below:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification Dissolve Substituted Aniline Dissolve Substituted Aniline Add Base Add Base Dissolve Substituted Aniline->Add Base In an appropriate solvent Slow Addition of this compound Slow Addition of this compound Add Base->Slow Addition of this compound Forms the nucleophile Stir at Room Temperature Stir at Room Temperature Slow Addition of this compound->Stir at Room Temperature Exothermic reaction control Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Stir at Room Temperature->Reaction Monitoring (TLC/HPLC) Quench Reaction Quench Reaction Reaction Monitoring (TLC/HPLC)->Quench Reaction Upon completion Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Wash and Dry Organic Layer Wash and Dry Organic Layer Extract with Organic Solvent->Wash and Dry Organic Layer Solvent Evaporation Solvent Evaporation Wash and Dry Organic Layer->Solvent Evaporation Recrystallization or Column Chromatography Recrystallization or Column Chromatography Solvent Evaporation->Recrystallization or Column Chromatography Characterization (NMR, MS, m.p.) Characterization (NMR, MS, m.p.) Recrystallization or Column Chromatography->Characterization (NMR, MS, m.p.)

Caption: Experimental workflow for the synthesis of a substituted benzanilide.

Detailed Protocol: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)-2-fluorobenzamide

This protocol describes the synthesis of a representative benzanilide with potential herbicidal activity. The choice of 2,6-dichloroaniline as the nucleophile is based on its presence in some commercial herbicides.

Reaction Scheme:

Caption: Synthesis of 3-Chloro-N-(2,6-dichlorophenyl)-2-fluorobenzamide.

Materials and Reagents:
  • This compound (98% purity)

  • 2,6-Dichloroaniline (99% purity)

  • Triethylamine (≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser (with a drying tube)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloroaniline (1.62 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.52 mL, 1.10 g, 11.0 mmol). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.[1]

  • Addition of Acyl Chloride: In a dropping funnel, dissolve this compound (1.93 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add the acyl chloride solution dropwise to the aniline solution over 15-20 minutes at room temperature. An ice bath can be used to control the initial exothermic reaction if necessary.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acyl chloride, and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the pure 3-Chloro-N-(2,6-dichlorophenyl)-2-fluorobenzamide as a white to off-white solid.

    • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and Mass spectra to confirm the structure and purity of the final compound.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis of 3-Chloro-N-(2,6-dichlorophenyl)-2-fluorobenzamide.

ParameterExpected ValueNotes
Molecular Formula C₁₃H₇Cl₃FNO
Molecular Weight 334.56 g/mol
Theoretical Yield 3.35 gBased on 10.0 mmol of 2,6-dichloroaniline
Typical Actual Yield 2.85 - 3.18 g85 - 95%
Appearance White to off-white crystalline solid
Melting Point 155-165 °C (predicted)Dependent on purity
¹H NMR (CDCl₃, 400 MHz) δ 7.2-8.0 (m, 6H, Ar-H), δ 8.2 (br s, 1H, NH)Expected chemical shifts and multiplicities
¹³C NMR (CDCl₃, 100 MHz) δ 115-160 (Ar-C), δ 162 (C=O)Approximate chemical shift ranges
Mass Spec (ESI+) m/z 333.9 [M-H]⁻ or 335.9 [M+H]⁺Expected molecular ion peak

Mechanism of Reaction

The synthesis of the benzanilide proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation by the base to yield the stable amide product.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation Aniline attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. Aniline attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. The base (Triethylamine) removes a proton from the nitrogen atom to yield the final benzanilide product and triethylammonium chloride. The base (Triethylamine) removes a proton from the nitrogen atom to yield the final benzanilide product and triethylammonium chloride. Step 1: Nucleophilic Attack Step 1: Nucleophilic Attack Step 2: Elimination of Leaving Group Step 2: Elimination of Leaving Group Step 1: Nucleophilic Attack->Step 2: Elimination of Leaving Group Step 3: Deprotonation Step 3: Deprotonation Step 2: Elimination of Leaving Group->Step 3: Deprotonation

Caption: Mechanism of Nucleophilic Acyl Substitution.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its unique electronic properties, imparted by the chloro and fluoro substituents, make it an attractive starting material for creating active ingredients with enhanced biological activity and metabolic stability. The protocol detailed in this application note for the synthesis of a representative benzanilide demonstrates a robust and high-yielding method that can be adapted for the synthesis of a wide range of potential herbicidal compounds. The principles and techniques described herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound in the development of next-generation crop protection agents.

References

Topic: Scalable Synthesis of Derivatives from 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the synthesis of key derivatives from 3-chloro-2-fluorobenzoyl chloride, a critical starting material in the development of pharmaceuticals and agrochemicals.[1] Its reactive acyl chloride group is a versatile handle for creating amide and ester linkages, forming the backbone of many complex molecules.[1][2][3] This document moves beyond simple reaction schemes to address the practical challenges of scaling these syntheses from the bench to pilot scale, emphasizing safety, efficiency, and robustness.

Critical Safety & Handling Protocols

This compound is a hazardous chemical that demands rigorous safety protocols. It is a corrosive and flammable liquid that causes severe skin burns and eye damage.[4][5] Reaction with water is exothermic and produces corrosive hydrochloric acid gas.[2][3]

Table 1: Hazard and Safety Information

Hazard StatementGHS ClassificationPrecautionary Measures & PPE
Flammable Liquid Flam. Liq. 3P210: Keep away from heat, sparks, open flames. Use explosion-proof equipment.[4]
Causes Severe Skin Burns Skin Corr. 1BP280: Wear protective gloves, protective clothing, eye protection, face shield.[4][5]
Causes Severe Eye Damage Eye Dam. 1P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5]
Moisture Sensitive -P233: Keep container tightly closed. Store in a dry, cool, well-ventilated place.[4][5][6]
Incompatible Materials -Avoid contact with strong bases, alcohols, and amines outside of controlled reaction conditions.[6][7]

First Aid:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[4][5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[4][5]

Core Synthetic Pathways and Scalability

The high reactivity of the acyl chloride functional group is primarily exploited in two key transformations: amidation and esterification. Both proceed via a nucleophilic acyl substitution mechanism.

Pathway I: Scalable Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and widely used method for forming amide bonds.[8] This reaction, a variation of the Schotten-Baumann reaction, is typically rapid and high-yielding.[9]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are standard to prevent hydrolysis of the acyl chloride.[9] For greener and more scalable processes, bio-derived solvents like Cyrene™ have proven highly effective, often with simplified aqueous work-ups.[8][10]

  • Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[8][11] Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A slight excess (1.1-1.2 equivalents) is used to drive the reaction to completion.

  • Temperature Control: The reaction is highly exothermic. For scalability, controlled (slow, dropwise) addition of the acyl chloride to the amine solution at a reduced temperature (e.g., 0 °C) is critical to manage the reaction rate, prevent side reactions, and ensure safety.[8][10]

Workflow for Scalable Amide Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) & Triethylamine (1.1 eq) in Anhydrous Solvent cool Cool to 0 °C (Ice Bath) prep_amine->cool addition Slow, Dropwise Addition of Acyl Chloride Solution cool->addition prep_acyl Prepare Solution of This compound (1.0 eq) in Anhydrous Solvent prep_acyl->addition stir Stir at 0 °C, then Warm to Room Temperature (Monitor by TLC/LC-MS) addition->stir quench Quench with Water stir->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer: 1. Dilute HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify

Caption: General workflow for amide synthesis.

Pathway II: Scalable Ester Synthesis

Esterification follows a similar mechanistic path, with an alcohol serving as the nucleophile. The reaction requires careful control to prevent side reactions, particularly hydrolysis of the starting material.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The paramount consideration is the rigorous exclusion of water to prevent the hydrolysis of this compound back to the less reactive carboxylic acid.[3] This involves using anhydrous solvents and oven-dried glassware.

  • Base/Catalyst: A base like pyridine or TEA is used to neutralize the HCl byproduct.[2] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.

  • Temperature: While some reactions proceed at room temperature, gentle heating may be required for less reactive alcohols. As with amidation, initial addition at lower temperatures is a good practice for large-scale reactions to maintain control.

Workflow for Scalable Ester Synthesis

cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcohol Dissolve Alcohol (1.0 eq) & Pyridine or TEA (1.2 eq) in Anhydrous Solvent (e.g., DCM) addition Add Acyl Chloride Solution to Alcohol Mixture prep_alcohol->addition prep_acyl Dissolve 3-Chloro-2-fluorobenzoyl chloride (1.0 eq) in Anhydrous Solvent prep_acyl->addition stir Stir at Room Temperature or Gentle Heat (Monitor by TLC/LC-MS) addition->stir wash Wash Reaction Mixture: 1. Water 2. Dilute HCl (aq) (removes base) 3. Sat. NaHCO₃ (aq) 4. Brine stir->wash dry Dry Organic Layer (MgSO₄), Filter, & Concentrate wash->dry purify Purify by Distillation, Recrystallization, or Column Chromatography dry->purify

Caption: General workflow for ester synthesis.

Detailed Experimental Protocols

The following protocols are designed for gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide

This protocol details the formation of an amide bond with an electron-rich aniline derivative.

Table 2: Reagents and Materials

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
p-Anisidine123.1550.01.06.16 g
Triethylamine (TEA)101.1955.01.17.7 mL
This compound193.0050.01.09.65 g (6.65 mL)
Dichloromethane (DCM), Anhydrous---250 mL

Step-by-Step Methodology:

  • Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add p-anisidine (6.16 g, 50.0 mmol) and anhydrous DCM (150 mL). Stir until fully dissolved.

  • Base Addition: Add triethylamine (7.7 mL, 55.0 mmol) to the solution. Cool the flask to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (9.65 g, 50.0 mmol) in anhydrous DCM (100 mL) and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from ethanol/water to yield the pure N-(4-methoxyphenyl)-3-chloro-2-fluorobenzamide as a white to off-white solid.

Protocol 2: Synthesis of Benzyl 3-chloro-2-fluorobenzoate

This protocol describes the esterification with a primary alcohol.

Table 3: Reagents and Materials

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
Benzyl Alcohol108.1450.01.05.2 mL
Pyridine, Anhydrous79.1060.01.24.8 mL
This compound193.0050.01.09.65 g (6.65 mL)
Dichloromethane (DCM), Anhydrous---200 mL

Step-by-Step Methodology:

  • Preparation: To a 500 mL oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (5.2 mL, 50.0 mmol), anhydrous pyridine (4.8 mL, 60.0 mmol), and anhydrous DCM (150 mL). Stir the solution and cool to 0-5 °C.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (9.65 g, 50.0 mmol) in anhydrous DCM (50 mL).

  • Reaction: Add the acyl chloride solution dropwise to the alcohol solution over 30 minutes. After addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the benzyl alcohol spot is no longer visible.

  • Work-up: Dilute the reaction mixture with an additional 100 mL of DCM. Wash sequentially with 1 M HCl (2 x 100 mL) to remove pyridine hydrochloride, followed by saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl 3-chloro-2-fluorobenzoate.

References

Application Notes & Protocols: The Strategic Use of 3-Chloro-2-fluorobenzoyl Chloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The precise architecture of these inhibitors is paramount for achieving high potency and selectivity. Halogenated aromatic moieties are frequently incorporated into inhibitor scaffolds to enhance binding affinity and modulate physicochemical properties. This document provides a detailed guide on the application of 3-chloro-2-fluorobenzoyl chloride, a key chemical intermediate, in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven protocol for its application in N-acylation reactions, and discuss the characterization of the resulting products.

Introduction: The Critical Role of Kinase Inhibitors and Synthetic Building Blocks

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. The human genome contains over 500 protein kinases, and their aberrant activity is directly implicated in the proliferation, survival, and metastasis of tumor cells.[1] Consequently, kinases are among the most intensely pursued targets in modern drug discovery. Receptor Tyrosine Kinases (RTKs) such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are pivotal in tumor angiogenesis and progression, making them prime targets for therapeutic intervention.[2][3][4][5]

Small molecule inhibitors that competitively bind to the ATP-binding pocket of the kinase domain have proven highly successful.[4] The efficacy of these drugs hinges on their ability to form specific, high-affinity interactions with the target protein. The inclusion of halogen atoms in inhibitor scaffolds is a widely used strategy to enhance these interactions, often through the formation of halogen bonds—a specific, noncovalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen in the protein backbone.[6][7][8]

This compound is a valuable bifunctional reagent in this context.[9][10][11][12][13] Its highly reactive acyl chloride group facilitates the efficient formation of robust amide bonds with amine-containing scaffolds, a common linkage in many kinase inhibitors.[9][12] Simultaneously, the specific 3-chloro, 2-fluoro substitution pattern on the phenyl ring provides a precisely configured arrangement of halogens, which can be critical for optimizing target engagement and achieving desired selectivity.

The 3-Chloro-2-fluorobenzoyl Moiety: A Privileged Scaffold Element

The utility of this compound stems from two key features: reactivity and structure.

  • Chemical Reactivity: As an acyl chloride, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by primary or secondary amines. This reaction, known as N-acylation, is typically rapid, high-yielding, and forms a chemically stable amide bond that serves as a core structural linker in the final drug molecule.

  • Structural Contribution: The resulting N-(3-chloro-2-fluorobenzoyl) group contributes significantly to the inhibitor's pharmacodynamic profile. The fluorine and chlorine atoms can modulate the electronic properties of the ring and participate in crucial binding interactions within the kinase active site. For instance, in the synthesis of multi-kinase inhibitors like Cabozantinib and Foretinib, which target c-Met and VEGFR2, an amide linkage to a halogenated phenyl ring is a central feature of the molecule's pharmacophore.[14][15][16] While patented syntheses may vary, the fundamental chemistry of coupling an amine to a halogenated acyl donor is a recurring and validated theme.[17][18][19]

Below is a generalized workflow for incorporating this key fragment.

G cluster_synthesis Synthesis Stage cluster_purification Downstream Processing A 3-Chloro-2-fluorobenzoyl Chloride C N-Acylation Reaction (Base, Aprotic Solvent) A->C B Amine-containing Core Scaffold B->C D Aqueous Work-up C->D Crude Product E Flash Chromatography D->E Purified Organic Extract F Characterization E->F Isolated Product

Caption: General workflow for kinase inhibitor synthesis using N-acylation.

Experimental Protocols

The following protocols provide a robust framework for the synthesis, purification, and characterization of an N-aroyl kinase inhibitor intermediate using this compound.

Protocol 1: Synthesis of an N-(3-chloro-2-fluorobenzoyl) Intermediate

Principle: This protocol details the nucleophilic acyl substitution reaction between this compound and an amine. An amine nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine-containing scaffold (e.g., 4-aminophenol) (1.0-1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Septa and nitrogen inlet/outlet needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry two-neck round-bottom flask under a nitrogen atmosphere, add the amine-containing scaffold (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice bath. This is critical to moderate the reaction rate and minimize potential side reactions.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a small volume of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the two starting materials.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA)

    • Saturated NaHCO₃ (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification and Characterization

Principle: The crude product from the synthesis typically contains unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method for purifying the desired amide product based on its differential polarity compared to impurities.[20][21] Subsequent spectroscopic analysis confirms the structure and purity of the isolated compound.

Purification and Analysis Workflow:

G A Crude Product B Dissolve in Minimum DCM A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient (e.g., Hex/EtOAc) C->D E Collect Fractions (Monitor by TLC) D->E F Combine Pure Fractions & Evaporate E->F G Final Product F->G H Spectroscopic Analysis (NMR, MS, IR) G->H

Caption: Workflow for purification and characterization of the N-aroyl product.

Step-by-Step Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.

Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques.[22][23]

  • ¹H NMR (Nuclear Magnetic Resonance): Expect to see a characteristic downfield signal for the amide proton (N-H), typically between 8-10 ppm. The aromatic protons from both rings will show distinct splitting patterns.

  • ¹³C NMR: A signal for the amide carbonyl carbon should appear in the range of 160-170 ppm.

  • MS (Mass Spectrometry): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹).

Data Summary and Expected Outcomes

The described N-acylation reaction is generally robust. The following table summarizes typical parameters and expected results.

ParameterValue / ObservationRationale
Molar Ratio Amine:Acyl Chloride:Base = 1:1:1.5A slight excess of base ensures complete neutralization of HCl.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively solubilizes reactants without reacting.
Temperature 0 °C to Room TemperatureControls initial exothermicity, then allows for completion.
Reaction Time 2 - 4 hoursTypically sufficient for full conversion.
Typical Yield 80 - 95% (after purification)The reaction is generally efficient.
Purity (Post-Chromo) >98% (by NMR/HPLC)Flash chromatography is effective for removing impurities.

Mechanistic Context: Kinase Inhibition

The synthesized N-(3-chloro-2-fluorobenzoyl) compound is an intermediate or a final molecule designed to inhibit a specific kinase. It functions by competing with endogenous ATP for binding to the enzyme's active site. The various functional groups and the overall conformation of the inhibitor allow it to form a network of favorable interactions—including hydrogen bonds, hydrophobic interactions, and halogen bonds—that lead to potent and selective inhibition of the kinase's catalytic activity. This blockade disrupts the downstream signaling cascade, ultimately inhibiting cell proliferation and survival.[3][24]

G cluster_pathway Simplified Kinase Signaling Pathway (e.g., c-Met) GF Growth Factor (e.g., HGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds & Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS-ERK, PI3K-AKT) Receptor->Downstream Phosphorylates ATP ATP ATP->Receptor Response Cell Proliferation & Survival Downstream->Response Inhibitor Synthesized Inhibitor (e.g., containing the 3-Cl-2-F-benzoyl moiety) Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a highly strategic and effective building block for the synthesis of targeted kinase inhibitors. Its facile reactivity in N-acylation reactions allows for its reliable incorporation into diverse molecular scaffolds. The specific halogenation pattern of the resulting aroyl moiety provides a critical handle for optimizing binding affinity and achieving selectivity for the target kinase. The protocols and insights provided herein offer a comprehensive guide for researchers engaged in the discovery and development of next-generation cancer therapeutics, demonstrating a fundamental chemical transformation that is foundational to the field.

References

Application Notes and Protocols for Reactions Involving 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Benzoyl Chloride in Modern Synthesis

3-Chloro-2-fluorobenzoyl chloride (C₇H₃Cl₂FO) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a wide array of complex organic molecules.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of halogenated phenyl moieties can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a target compound. The presence of both chlorine and fluorine atoms on the benzene ring provides unique electronic properties and steric hindrance, which can be strategically exploited to fine-tune molecular interactions and prevent unwanted metabolic degradation.

This comprehensive guide provides detailed experimental setups for three fundamental transformations involving this compound: amide bond formation, esterification, and Friedel-Crafts acylation. The protocols outlined herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable foundation for their synthetic endeavors. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles and empowering scientists to adapt these methods to their specific research needs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

PropertyValueReference
CAS Number 85345-76-2[1]
Molecular Formula C₇H₃Cl₂FO[1]
Molecular Weight 193.00 g/mol [1]
Boiling Point 202-203 °C (lit.)[1]
Density 1.451 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.5370 (lit.)[1]

Safety Precautions: this compound is a corrosive and flammable liquid that reacts violently with water and other nucleophiles.[1] It is a lachrymator and causes severe skin burns and eye damage. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, must be worn at all times. An emergency eyewash and safety shower should be readily accessible.

Protocol 1: Amide Bond Formation – Synthesis of N-Aryl-3-chloro-2-fluorobenzamides

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of this compound with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism, yielding the corresponding amide with the expulsion of hydrogen chloride. The inclusion of a non-nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

Mechanism of Amide Formation

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group and forming a protonated amide. A base, such as triethylamine or pyridine, then deprotonates the nitrogen to yield the final amide product.

Amide_Formation AcylChloride 3-Chloro-2-fluorobenzoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack by Amine Amine R-NH₂ Amine->TetrahedralIntermediate Base Base (e.g., Et₃N) AmideProduct N-Substituted 3-Chloro-2-fluorobenzamide Base->AmideProduct Salt [Base-H]⁺Cl⁻ Base->Salt ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Elimination of Cl⁻ ProtonatedAmide->AmideProduct Deprotonation ProtonatedAmide->Salt

Caption: Workflow for Amide Bond Formation.
Experimental Protocol

This protocol describes the synthesis of a representative N-aryl-3-chloro-2-fluorobenzamide.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound193.001.93 g10.01.0
Substituted AnilineVaries11.0 mmol11.01.1
Triethylamine101.192.1 mL15.01.5
Dichloromethane (DCM), anhydrous-50 mL--

Procedure:

  • To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (11.0 mmol) and anhydrous dichloromethane (30 mL).

  • Add triethylamine (2.1 mL, 15.0 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate dry vial, dissolve this compound (1.93 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the this compound solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding 30 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-aryl-3-chloro-2-fluorobenzamide.

Characterization Data for 3-Chloro-2-fluorobenzamide
  • Appearance: White solid.

  • Melting Point: 126 °C.[3]

  • Mass Spectrum (Electron Ionization): The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns.[4]

  • ¹H NMR and ¹³C NMR: Spectroscopic data for similar compounds like 3-chlorobenzamide can be used as a reference for peak assignments.[5][6]

Protocol 2: Esterification – Preparation of Alkyl 3-chloro-2-fluorobenzoates

Esterification of this compound with alcohols provides a straightforward route to various ester derivatives. These esters can serve as important intermediates or as final products with applications in materials science and as prodrugs in pharmaceuticals. The reaction proceeds readily at or below room temperature, often in the presence of a base to scavenge the generated HCl.

Mechanism of Esterification

Similar to amide formation, the esterification of an acyl chloride is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a chloride ion to yield a protonated ester. A base, typically a tertiary amine, deprotonates the intermediate to give the final ester product.

Esterification AcylChloride 3-Chloro-2-fluorobenzoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack by Alcohol Alcohol R-OH Alcohol->TetrahedralIntermediate Base Base (e.g., Pyridine) EsterProduct Alkyl 3-Chloro-2-fluorobenzoate Base->EsterProduct Salt [Base-H]⁺Cl⁻ Base->Salt ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Elimination of Cl⁻ ProtonatedEster->EsterProduct Deprotonation ProtonatedEster->Salt

Caption: Workflow for Esterification.
Experimental Protocol

This protocol details the synthesis of methyl 3-chloro-2-fluorobenzoate as a representative example.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound193.001.93 g10.01.0
Methanol, anhydrous32.040.48 mL12.01.2
Pyridine, anhydrous79.100.97 mL12.01.2
Dichloromethane (DCM), anhydrous-40 mL--

Procedure:

  • In a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, combine anhydrous methanol (0.48 mL, 12.0 mmol), anhydrous pyridine (0.97 mL, 12.0 mmol), and anhydrous dichloromethane (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.93 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) in a separate dry vial.

  • Slowly add the acyl chloride solution to the stirred alcohol solution over approximately 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with 30 mL of DCM.

  • Wash the organic phase with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography to yield pure methyl 3-chloro-2-fluorobenzoate.

Characterization Data for Methyl 3-chloro-2-fluorobenzoate
  • Appearance: Colorless liquid or low-melting solid.

Protocol 3: Friedel-Crafts Acylation – Synthesis of Aryl Ketones

Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.

Mechanism of Friedel-Crafts Acylation

The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the π-electrons of an aromatic ring, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step, typically by the AlCl₄⁻ species, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the aryl ketone product.

Friedel_Crafts_Acylation AcylChloride 3-Chloro-2-fluorobenzoyl Chloride AcyliumIon Acylium Ion AcylChloride->AcyliumIon Activation Arene Arene (e.g., Benzene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex LewisAcid Lewis Acid (AlCl₃) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex Electrophilic Attack ArylKetone Aryl Ketone SigmaComplex->ArylKetone Deprotonation Byproducts HCl + AlCl₃ SigmaComplex->Byproducts

Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol

This protocol outlines a general procedure for the Friedel-Crafts acylation of an activated arene with this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound193.001.93 g10.01.0
Anisole108.141.2 mL11.01.1
Aluminum Chloride (AlCl₃), anhydrous133.341.47 g11.01.1
Dichloromethane (DCM), anhydrous-50 mL--

Procedure:

  • To a dry, argon-flushed 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.47 g, 11.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.93 g, 10.0 mmol) and anisole (1.2 mL, 11.0 mmol) in anhydrous dichloromethane (30 mL).

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 50 g) with stirring.

  • Add 1 M HCl (20 mL) to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired aryl ketone.

Expected Product Characterization

The regioselectivity of the Friedel-Crafts acylation will be directed by the substituents on the arene. For anisole, acylation is expected to occur predominantly at the para-position due to the ortho, para-directing nature of the methoxy group. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) will be essential to confirm the structure of the product.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a diverse range of organic compounds. The protocols detailed in this application note for amide formation, esterification, and Friedel-Crafts acylation provide a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanisms and adhering to the outlined experimental procedures and safety precautions, scientists can effectively utilize this key building block to advance their research and development objectives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-fluorobenzoyl chloride (CAS 85345-76-2). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will explore common issues, provide robust troubleshooting strategies, and detail validated purification protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification and handling of this compound.

Q1: What are the typical impurities in a crude reaction mixture of this compound?

The impurity profile of crude this compound is highly dependent on the synthetic route, typically the reaction of 3-Chloro-2-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Unreacted Starting Material: Residual 3-Chloro-2-fluorobenzoic acid is a very common impurity.[1][2]

  • Hydrolysis Product: Due to the high reactivity of the acyl chloride functional group, exposure to atmospheric or trace moisture during the reaction or workup will hydrolyze the product back to 3-Chloro-2-fluorobenzoic acid.[3]

  • Excess Chlorinating Agent & Byproducts: Reagents like thionyl chloride are often used in excess and must be removed.[4][5] The reaction of a carboxylic acid with SOCl₂ also produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are typically removed during the reaction but can remain dissolved in the crude product.[6][7][8]

  • Catalyst Residues: If a catalyst such as N,N-dimethylformamide (DMF) is used (especially with oxalyl chloride), it may be present in the crude mixture.[9][10]

  • Thermal Decomposition Products: At elevated temperatures, acyl chlorides can decompose, leading to colored impurities.

Q2: How can I reliably assess the purity of my this compound sample?

Direct analysis can be challenging due to the compound's reactivity.[11][12] Here are the recommended methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for purity assessment. The carboxylic acid proton of the starting material/hydrolysis product appears as a broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum, which is absent in the pure acyl chloride.

  • Infrared (IR) Spectroscopy: This is a quick method to check for the presence of the carboxylic acid impurity. The key is to look for the broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. The pure acyl chloride will show a sharp, strong C=O carbonyl stretch at a higher wavenumber (typically ~1780-1800 cm⁻¹) compared to the corresponding carboxylic acid (~1680-1710 cm⁻¹).[3]

  • Gas Chromatography (GC): GC can be used to determine purity, but care must be taken to use a system with minimal moisture to prevent on-column hydrolysis.

  • Derivatization for HPLC/TLC: Direct analysis by Thin-Layer or High-Performance Liquid Chromatography is often unreliable as the silica gel can cause hydrolysis.[12][13] A common practice is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or benzylamine.[4] This converts the reactive acyl chloride into a stable methyl ester or benzylamide, which can be easily analyzed by TLC or HPLC to track the disappearance of the starting carboxylic acid.[12][14]

Q3: What are the primary laboratory-scale methods for purifying this compound?

The most effective and widely used method is fractional vacuum distillation . This technique separates compounds based on differences in their boiling points at reduced pressure, which prevents thermal decomposition. Other methods like crystallization are generally not applicable as the compound is a liquid at room temperature.[15] Column chromatography is strongly discouraged due to the high reactivity of acyl chlorides with silica or alumina supports.[11]

Q4: How should I properly handle and store the purified product?

This compound is highly sensitive to moisture and is corrosive.[3][16]

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[15] Use oven-dried glassware and perform transfers under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container, preferably with a Teflon-lined cap, in a cool, dry, and well-ventilated area away from water and alcohols. For long-term storage, sealing the container with paraffin film and storing it in a desiccator is recommended.

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Final product is contaminated with starting carboxylic acid. 1. Incomplete Reaction: The initial chlorination reaction did not go to completion. 2. Hydrolysis: The product was exposed to moisture during workup or purification.1. Optimize Synthesis: Ensure the chlorinating agent is fresh and used in sufficient excess. Consider extending the reaction time or increasing the temperature as per established protocols.[5][9] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware before use. Use anhydrous solvents if applicable. Perform all transfers under an inert atmosphere. 3. Purify by Fractional Distillation: A careful fractional vacuum distillation is the most effective way to separate the higher-boiling carboxylic acid from the acyl chloride product.
Product is dark yellow or brown. Thermal Decomposition: The compound may have been heated too strongly or for too long during synthesis or distillation.Use Reduced Pressure: Perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress on the compound. A short-path distillation apparatus can also reduce the residence time at high temperatures.
Significant loss of product during distillation. 1. Inefficient Condensation: The condenser is not cold enough to trap the product vapor effectively. 2. System Leaks: A poor vacuum results in a higher required distillation temperature, leading to decomposition. 3. Hydrolysis in Situ: Trace moisture in the distillation apparatus is hydrolyzing the product.1. Improve Cooling: Ensure a good flow of cold water through the condenser. For very volatile compounds, a cold finger with a dry ice/acetone slurry could be considered. 2. Check for Leaks: Ensure all joints are properly sealed with high-vacuum grease. Check the integrity of the vacuum pump and tubing. 3. Dry the Apparatus: Flame-dry or oven-dry all components of the distillation setup immediately before assembly.
Product solidifies in the condenser or receiving flask. The receiving flask or condenser is too cold, and the product's melting point is above the apparatus temperature.Gently warm the affected area with a heat gun to melt the solidified product and allow it to flow into the collection flask. Ensure the cooling water in the condenser is not excessively cold.
Physical Properties for Separation

The success of distillation relies on the difference in physical properties between the product and key impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 193.00[15]202-203 (lit.)[15][17]N/A (Liquid)
3-Chloro-2-fluorobenzoic acid174.56[2]Decomposes177-180 (lit.)
Thionyl chloride118.9776-104.5

Note: The boiling point of the carboxylic acid is not relevant as it is a high-melting solid and will remain in the distillation flask.

Purification Protocols & Methodologies

Protocol 1: Fractional Vacuum Distillation

This is the gold-standard method for purifying this compound.

Objective: To separate the product from non-volatile impurities (starting acid, salts) and more volatile impurities (excess thionyl chloride).

Methodology:

  • Preparation:

    • Assemble a fractional distillation apparatus (distilling flask, Vigreux column, condenser, and receiving flask) that has been oven-dried overnight at >120 °C and cooled under a stream of dry nitrogen or argon.

    • Lightly grease all joints with high-vacuum grease.

    • Connect the apparatus to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.[4]

  • Charge the Flask:

    • Transfer the crude this compound to the distilling flask containing a magnetic stir bar.

    • If a significant amount of excess thionyl chloride is present, it can be removed first by simple distillation at atmospheric pressure or under a light vacuum before proceeding to high-vacuum distillation.[5]

  • Distillation Procedure:

    • Begin stirring and slowly reduce the pressure in the system.

    • Gently heat the distilling flask using an oil bath.

    • Fraction 1 (Fore-run): Collect any low-boiling impurities (e.g., residual solvents or byproducts) that distill first.

    • Fraction 2 (Main Product): As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a new, pre-weighed receiving flask. Collect the clear, colorless liquid product. The literature boiling point is 202-203 °C at atmospheric pressure; this will be significantly lower under vacuum.[15]

    • Residue: Stop the distillation before the distilling flask goes to dryness to avoid potential charring or explosion of the residue. The residue will contain the non-volatile 3-Chloro-2-fluorobenzoic acid.

  • Shutdown and Storage:

    • Allow the apparatus to cool completely before slowly re-introducing the inert atmosphere.

    • Disassemble the apparatus and immediately transfer the purified product to a suitable, dry, labeled storage container under an inert atmosphere.

Visual Workflow: Purification Decision Tree

This diagram outlines the logical steps for assessing and purifying the crude product.

Purification_Decision_Tree cluster_start Start: Crude Product Analysis cluster_purification Purification Path cluster_end Final Product Start Obtain Crude This compound Analyze Assess Purity via IR or NMR Start->Analyze CheckAcid Is Carboxylic Acid (O-H stretch in IR) Present? Analyze->CheckAcid Crude material obtained Distill Perform Fractional Vacuum Distillation CheckAcid->Distill Yes Final Store Purified Product Under Inert Atmosphere CheckAcid->Final No (Product is pure) Collect Collect Pure Fraction at Correct BP/Vacuum Distill->Collect Collect->Final

Caption: Decision tree for purification of this compound.

Visual Workflow: Fractional Vacuum Distillation Setup

This diagram illustrates the key components of the required apparatus.

Distillation_Setup cluster_main Distillation Apparatus (under Vacuum) cluster_support Support Equipment Flask Distilling Flask (with Crude Product & Stir Bar) Vigreux Vigreux Column Flask->Vigreux Thermometer Thermometer Vigreux->Thermometer Condenser Condenser (Cooling Water In/Out) VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter Receiver Receiving Flask Thermometer->Condenser VacuumAdapter->Receiver Trap Cold Trap (Liquid N2) VacuumAdapter->Trap to Heater Heating Mantle or Oil Bath Heater->Flask heats Pump Vacuum Pump Trap->Pump to

Caption: Key components for a fractional vacuum distillation setup.

References

How to prevent hydrolysis of 3-Chloro-2-fluorobenzoyl chloride during a reaction

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide to Preventing Hydrolysis of 3-Chloro-2-fluorobenzoyl chloride

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals who work with the highly reactive reagent this compound. Due to its electrophilic nature, this acyl chloride is extremely susceptible to hydrolysis, which can compromise reaction yields and introduce impurities.[1] This document provides in-depth, field-proven troubleshooting advice and protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?

This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. Its high reactivity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom attached to the carbonyl carbon.[2] This creates a highly electrophilic (electron-deficient) carbon atom, making it an excellent target for nucleophiles like water.[3][4] The reaction with even trace amounts of water is rapid, leading to the formation of 3-Chloro-2-fluorobenzoic acid and hydrogen chloride (HCl).[5][6]

Q2: What are the visible signs of hydrolysis?

The most common sign of hydrolysis is the evolution of HCl gas when the reagent is exposed to moist air, which appears as white fumes.[1] If you open a container of this compound and observe fuming, it is a clear indicator that hydrolysis is occurring. Over time, the liquid reagent may become cloudy or develop solid precipitates of the corresponding carboxylic acid.

Q3: Can I still use my reagent if it has been partially hydrolyzed?

Using a partially hydrolyzed reagent is not recommended. The presence of 3-Chloro-2-fluorobenzoic acid will reduce the effective concentration of your starting material, leading to lower yields. Furthermore, the carboxylic acid can sometimes interfere with the desired reaction pathway. For best results, it is advisable to purify the acyl chloride by distillation under reduced pressure or to use a fresh, unopened bottle.[1]

Q4: What is the primary cause of hydrolysis during a reaction?

The primary cause of hydrolysis is the unintentional introduction of water into the reaction vessel. Water is a pervasive contaminant and can be introduced from several sources:

  • Atmospheric moisture: Air contains a significant amount of water vapor.

  • Contaminated solvents: Solvents that have not been properly dried can contain enough water to ruin a reaction.[7]

  • "Wet" reagents: Other starting materials or reagents may not be anhydrous.

  • Improperly dried glassware: A microscopic film of water adheres to the surface of untreated glass.[8][9]

Section 2: In-Depth Troubleshooting Guide: Preventing Hydrolysis

Successfully using this compound hinges on creating a strictly anhydrous (water-free) environment.[10] The following guide addresses the most common sources of water contamination and provides robust solutions.

Problem 1: Contamination from Atmospheric Moisture

Root Cause: Standard laboratory air contains water vapor that will readily react with the acyl chloride.

Solution: Implement Inert Atmosphere Techniques

An inert atmosphere displaces the reactive air (oxygen and moisture) in your reaction flask with a non-reactive gas, typically nitrogen (N₂) or argon (Ar).[11][12] This is the most critical step for protecting water-sensitive reagents.[9]

Step-by-Step Protocol for Setting Up an Inert Atmosphere:

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is scrupulously clean and dried. The two most effective methods are:

    • Oven-Drying: Place glassware in a laboratory oven at >120°C for at least 4 hours (preferably overnight).[8][11]

    • Flame-Drying: Assemble the glassware, then heat it carefully with a heat gun or a Bunsen burner under a vacuum to drive off adsorbed water. Allow it to cool under a stream of inert gas.[13]

  • Assembly: Assemble the glassware while it is still warm (handle with care) and immediately seal all openings with rubber septa.

  • Purging the System (Evacuate-and-Refill Cycle):

    • Connect the reaction flask to a Schlenk line or a dual manifold system that allows you to switch between a vacuum and an inert gas source.[14]

    • Carefully open the flask to the vacuum for 1-2 minutes to remove the air.[15]

    • Close the connection to the vacuum and backfill the flask with nitrogen or argon.[15]

    • Repeat this evacuate-and-refill cycle at least three times to ensure all atmospheric gases have been removed.[14]

  • Maintaining Positive Pressure: After the final refill, leave the flask connected to the inert gas source with a slight positive pressure. This is typically achieved by having the gas flow out through an oil bubbler, which prevents air from back-diffusing into the system.[11]

Problem 2: Contamination from Solvents

Root Cause: Many common organic solvents are hygroscopic and will absorb water from the air. Using a "reagent grade" solvent directly from the bottle is often insufficient for moisture-sensitive reactions.

Solution A: Select and Prepare Anhydrous Solvents

Choose a solvent that is compatible with your reaction and can be effectively dried. Aprotic solvents are generally preferred. The table below summarizes common choices and recommended drying methods.[7][16]

SolventBoiling Point (°C)Common Drying AgentsTypical Residual Water Content (ppm)
Dichloromethane (DCM)39.6CaH₂, 3Å Molecular Sieves< 10 ppm
Tetrahydrofuran (THF)66Na/benzophenone, 3Å Molecular Sieves< 10 ppm (with sieves)
Toluene110.6Na/benzophenone, 3Å Molecular Sieves< 5 ppm (with sieves)
Acetonitrile81.6CaH₂, 3Å Molecular Sieves, P₂O₅< 10 ppm (with sieves)

Data compiled from studies on solvent drying efficiency.[7][17]

Solution B: Use of Molecular Sieves

Molecular sieves are crystalline aluminosilicates with uniform pore sizes that are exceptionally effective at trapping water molecules.[18] They are a safer and often more efficient alternative to reactive drying agents like sodium metal.[19][20]

Protocol for Using Molecular Sieves:

  • Activation: Before use, molecular sieves must be activated to remove the water they have absorbed from the atmosphere. Heat the sieves in a flask under vacuum at a high temperature (e.g., 180-200°C) for several hours.[19] Cool them under a stream of inert gas.

  • Application: Add the activated sieves (typically 3Å or 4Å pore size for most solvents) to your solvent at a loading of 5-10% (w/v).[7]

  • Drying Time: Allow the solvent to stand over the sieves for at least 24-48 hours for optimal drying.[16][17] The solvent can then be transferred to the reaction flask via a syringe or cannula under an inert atmosphere.[21]

Section 3: Experimental Protocols & Visual Guides
Protocol 1: Standard Operating Procedure for an Anhydrous Acylation Reaction

This protocol outlines a general procedure for using this compound in an acylation reaction (e.g., with an alcohol or amine) under anhydrous conditions.

  • Setup: Assemble oven-dried or flame-dried glassware, including a round-bottom flask with a magnetic stir bar, a reflux condenser (if heating), and an addition funnel. Seal all openings with rubber septa.

  • Inert Atmosphere: Purge the entire system with nitrogen or argon using a Schlenk line, performing at least three evacuate-and-refill cycles. Maintain a positive pressure of inert gas throughout the reaction.[14][15]

  • Reagent Addition (Substrate): Dissolve your substrate (e.g., alcohol, amine) and any non-basic catalyst in anhydrous solvent. Transfer this solution to the reaction flask via a syringe. If your substrate is a solid, add it to the flask before purging.[14]

  • Cooling (if necessary): If the reaction is exothermic, cool the reaction flask to the desired temperature (e.g., 0°C) using an ice bath.

  • Acyl Chloride Addition: Using a dry, gas-tight syringe, carefully draw the required amount of this compound. Pierce the septum of the reaction flask and add the acyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature for the required time. Monitor its progress using a suitable technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench it by carefully adding a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) while the flask is still in the cooling bath.

  • Workup: Proceed with the standard aqueous workup. If unreacted acyl chloride remains, it will be hydrolyzed to the carboxylic acid. This can typically be removed by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate.[1]

Diagram 1: The Hydrolysis Mechanism of an Acyl Chloride

The reaction proceeds via a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[3][5]

Caption: Nucleophilic attack by water followed by elimination of HCl.

Diagram 2: Workflow for an Inert Atmosphere Reaction Setup

This diagram illustrates the essential components for creating and maintaining an anhydrous reaction environment.

InertAtmosphereWorkflow GasCylinder Inert Gas Cylinder (N₂ or Ar) Regulator Regulator GasCylinder->Regulator High Pressure SchlenkLine Schlenk Line / Manifold (Vacuum & Gas) Regulator->SchlenkLine Low Pressure ReactionFlask Reaction Flask (Dried Glassware) SchlenkLine->ReactionFlask Evacuate & Refill (x3) Bubbler Oil Bubbler (Pressure Release) ReactionFlask->Bubbler Positive Pressure Outflow

References

Technical Support Center: Optimizing Reaction Yield for 3-Chloro-2-fluorobenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Friedel-Crafts acylation reactions involving 3-Chloro-2-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific electrophilic aromatic substitution and troubleshoot common challenges to maximize reaction yield and purity.

The acylation of aromatic compounds with this compound presents a unique set of challenges due to the electronic and steric effects of the halogen substituents. The presence of both a chloro and a fluoro group on the benzoyl chloride ring deactivates the acylium ion, potentially leading to sluggish reactions and the need for carefully optimized conditions. This guide provides in-depth, field-proven insights to overcome these hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the acylation with this compound is a common issue primarily stemming from the deactivating nature of the halogen substituents on the acylating agent and potential issues with the reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the linchpin of the reaction. Its activity is severely hampered by moisture.[1]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch.

      • Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[1] This is because the product ketone complexes with the Lewis acid, rendering it inactive.[1] A good starting point is 1.1 to 1.3 equivalents of AlCl₃ relative to the this compound.

  • Reaction Temperature: The deactivating effect of the chloro and fluoro groups may necessitate higher reaction temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • If your reaction is being run at 0 °C or room temperature, consider gradually increasing the temperature. A common approach is to initially mix the reactants at a lower temperature (0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C).[2] Monitor the reaction closely for the formation of side products at elevated temperatures.

  • Aromatic Substrate Reactivity: The nature of your aromatic substrate is critical. Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning electron-rich aromatic rings will react more readily.

    • Troubleshooting:

      • If you are using a deactivated aromatic substrate (e.g., nitrobenzene, benzaldehyde), the reaction is unlikely to proceed under standard conditions.

      • For moderately deactivated substrates, you may need to employ more forcing conditions (higher temperature, stronger Lewis acid).

      • Consider using a more activated substrate if your synthetic route allows (e.g., toluene, anisole).

Question 2: I'm observing the formation of multiple products. What are the potential side reactions and how can I improve selectivity?

Answer:

The formation of multiple products can be attributed to a few factors, primarily related to the regioselectivity of the acylation and potential side reactions.

  • Regioselectivity: When using a substituted aromatic substrate, the position of acylation is directed by the existing substituents.

    • Ortho/Para vs. Meta Directors: Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CN) are meta-directing. The combination of electronic and steric effects will determine the final product distribution.

    • Steric Hindrance: The bulky acylium ion generated from this compound may favor acylation at the less sterically hindered position (para over ortho).

  • Side Reactions:

    • De-acylation: Although less common than de-alkylation, under harsh conditions (high temperatures, strong Lewis acids), the product ketone can undergo cleavage.

    • Reaction with Solvent: Some solvents can compete with the aromatic substrate in the reaction. For example, using benzene as a solvent when acylating a less reactive arene can lead to the formation of (3-chloro-2-fluorophenyl)(phenyl)methanone as a byproduct.

Question 3: How do the chloro and fluoro substituents on the benzoyl chloride affect the reaction?

Answer:

The chloro and fluoro groups on the this compound have a significant electronic impact on the reaction:

  • Deactivation of the Acylium Ion: Both chlorine and fluorine are electron-withdrawing groups. They reduce the electron density on the carbonyl carbon of the acylium ion, making it a less potent electrophile. This inherent deactivation is a primary reason why forcing conditions may be necessary.

  • Impact of the Ortho-Fluoro Group: An ortho-fluoro substituent can have complex effects. While it is electron-withdrawing, it can also influence the conformation of the acyl chloride and the resulting acylium ion, potentially impacting steric interactions during the electrophilic attack.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for Friedel-Crafts acylation reactions. Note that these are general guidelines and optimal conditions should be determined experimentally for your specific substrate.

ParameterRecommended RangeRationale
Catalyst (AlCl₃) Stoichiometry 1.1 - 2.5 equivalentsTo compensate for complexation with the ketone product.[1]
Temperature 0 °C to 60 °CLower temperatures for initial mixing to control exothermicity, followed by warming to drive the reaction to completion.[2]
Reaction Time 1 - 24 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC or GC/MS.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂)Inert solvents that do not compete in the reaction are preferred.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Aromatic Substrate with this compound

Safety Precautions: this compound is corrosive and moisture-sensitive. Aluminum chloride is a water-reactive solid that can cause severe burns. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • This compound (1.0 eq)

  • Aromatic substrate (1.0 - 1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas (e.g., nitrogen or argon) inlet.

  • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.1 - 1.3 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0 - 1.2 eq) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl. This will hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired acylated product.

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation AcylChloride 3-Chloro-2-fluorobenzoyl Chloride AcyliumIonComplex Acylium Ion-Lewis Acid Complex AcylChloride->AcyliumIonComplex Coordination LewisAcid AlCl₃ LewisAcid->AcyliumIonComplex SigmaComplex Sigma Complex (Arenium Ion) AcyliumIonComplex->SigmaComplex Electrophilic Attack Arene Aromatic Substrate Arene->SigmaComplex ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation FinalProduct Acylated Product ProductComplex->FinalProduct Hydrolysis Workup Aqueous Workup (H₂O/H⁺) Workup->ProductComplex Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckTemp Review Reaction Temperature Start->CheckTemp CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate Anhydrous Ensure Anhydrous Conditions CheckCatalyst->Anhydrous Stoichiometry Increase Catalyst Equivalents (1.1-1.3x) CheckCatalyst->Stoichiometry IncreaseTemp Gradually Increase Temperature (RT to 60°C) CheckTemp->IncreaseTemp ActivatedSubstrate Use More Activated Substrate (if possible) CheckSubstrate->ActivatedSubstrate Success Improved Yield Anhydrous->Success Resolved Stoichiometry->Success Resolved IncreaseTemp->Success Resolved ActivatedSubstrate->Success Resolved

References

Technical Support Center: 3-Chloro-2-fluorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Chloro-2-fluorobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. Here, we will delve into the critical importance of maintaining anhydrous conditions, provide practical, field-tested protocols, and offer robust troubleshooting advice to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries regarding the use of this compound, with a focus on the causality behind best practices.

Q1: What is this compound, and why is it so reactive?

This compound (CAS No: 85345-76-2) is a substituted acyl chloride.[1][2][3] Its high reactivity stems from the electronic properties of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a strong dipole, making the carbonyl carbon highly electrophilic and thus an excellent target for attack by nucleophiles such as alcohols, amines, and aromatic rings (in Friedel-Crafts reactions).[4]

Q2: Why are anhydrous conditions absolutely mandatory for its reactions?

Anhydrous (water-free) conditions are non-negotiable when working with any acyl chloride, including this compound.[5][6] The primary reason is its rapid and irreversible reaction with water in a process called hydrolysis.[7][8] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction consumes your starting material and generates two problematic byproducts: the corresponding carboxylic acid (3-Chloro-2-fluorobenzoic acid) and corrosive hydrogen chloride (HCl) gas.[8][9]

Reaction with Water (Hydrolysis): ClC₆H₃(F)COCl + H₂O → ClC₆H₃(F)COOH + HCl

This unwanted side reaction is often vigorous and can significantly compromise your experiment.[4][7]

Q3: What are the specific consequences of moisture contamination in my reaction?

Even trace amounts of moisture from solvents, glassware, or the atmosphere can lead to a cascade of negative outcomes:

  • Reduced Yield: The most direct consequence is the consumption of your acyl chloride starting material, leading to a lower yield of your desired product.[9]

  • Product Contamination: The formation of 3-Chloro-2-fluorobenzoic acid introduces a significant impurity that can be difficult to separate from the desired product, complicating purification.[9]

  • Catalyst Deactivation: In reactions that require a Lewis acid catalyst, such as Friedel-Crafts acylation, moisture is particularly detrimental. Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to water and will react with it, rendering the catalyst inactive and halting the reaction.[10][11]

  • Poor Reproducibility: Failure to rigorously control moisture will lead to inconsistent results between experimental runs, undermining the reliability of your findings.

Q4: How do I properly prepare my experimental setup for an anhydrous reaction?

A self-validating anhydrous setup is crucial. Every component must be meticulously prepared.

  • Glassware: All glassware (flasks, condensers, dropping funnels, etc.) must be rigorously dried. The most reliable method is to place them in an oven at >120°C for at least 4 hours (ideally overnight) and then allow them to cool to room temperature in a desiccator or under a stream of dry, inert gas (Nitrogen or Argon).[6]

  • Assembly: Assemble the apparatus while it is still warm and immediately place it under a positive pressure of inert gas. This is typically achieved using a Schlenk line or a manifold with bubblers.

  • Inert Atmosphere: Purge the assembled apparatus with the inert gas for several minutes to displace any air and residual moisture before introducing reagents. Maintain a gentle, positive flow of inert gas throughout the entire experiment.[6]

  • Reagent Transfer: Use dry syringes or cannulas to transfer anhydrous solvents and liquid reagents. Add solid reagents under a strong counterflow of inert gas.

Q5: What are the best methods for drying common solvents for these reactions?

Commercial anhydrous solvents are often reliable but should be verified. For preparing your own, the choice of drying agent is critical.[12]

SolventRecommended Drying Agent(s)MethodKey Considerations
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux under N₂/Ar for several hours, then distill directly into the reaction flask.[13]CaH₂ is highly reactive with water. Handle with care. DCM is not particularly hygroscopic but should always be freshly distilled for critical reactions.[13]
Toluene Sodium metal with Benzophenone indicatorReflux under N₂/Ar. The solution will turn a deep blue or purple color when the solvent is dry. Distill prior to use.Sodium is extremely hazardous and reacts violently with water. This method should only be used by experienced personnel with appropriate safety measures.
Tetrahydrofuran (THF) Sodium metal with Benzophenone indicator / Activated 3Å Molecular SievesFor sodium, reflux as with Toluene. For sieves, allow the solvent to stand over freshly activated sieves for at least 48 hours.[13]THF often contains peroxides, which can be explosive. Always test for peroxides before distilling. Storing over molecular sieves is a safer alternative for many applications.[13]
Acetonitrile Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, decant, and then distill from a small amount of P₄O₁₀.Avoid prolonged contact with P₄O₁₀, which can cause polymerization.

Note: Always consult authoritative sources on solvent purification before proceeding.[12][13]

Section 2: Troubleshooting Guide for Anhydrous Reactions

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.

Problem Observed Probable Cause (Moisture-Related) Recommended Solution & Rationale
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: The starting material was consumed by water before it could react.[9]2. Catalyst Deactivation: For reactions like Friedel-Crafts, the Lewis acid catalyst was quenched by moisture.[10][11]Verify Reagent Integrity: Use a freshly opened bottle of this compound or distill it under vacuum if purity is suspect. Ensure your Lewis acid is a free-flowing powder; clumps indicate moisture exposure.[11]Re-evaluate Anhydrous Technique: Re-check your entire procedure for solvent and glassware drying. Ensure your inert gas line is dry.
Product is Contaminated with 3-Chloro-2-fluorobenzoic acid 1. In-situ Hydrolysis: Trace moisture was present in the reaction.2. Workup-Induced Hydrolysis: Unreacted acyl chloride hydrolyzed upon quenching the reaction with an aqueous solution.[9]Optimize Reaction: Ensure the reaction goes to completion by monitoring with TLC or another appropriate method.Refine Workup: During the workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic byproduct, converting it to its water-soluble carboxylate salt, which will then partition into the aqueous layer.[9]
Reaction is Sluggish, Stalls, or Requires Excessive Heat Inhibition by Trace Moisture: Even parts-per-million (ppm) levels of water can slow down sensitive reactions by competing with the substrate or interacting with catalytic species.Use of In-situ Desiccants: If compatible with your reaction chemistry, add freshly activated 3Å or 4Å molecular sieves to the reaction flask to scavenge trace amounts of water.[6]Check for Leaks: Ensure all joints in your glassware are properly sealed and that there is a consistent positive pressure of inert gas.
Inconsistent Results Between Batches Variable Moisture Content: The most likely cause of poor reproducibility is inconsistent control over anhydrous conditions from one experiment to the next.Standardize Protocol: Develop a rigorous and standardized protocol for all anhydrous procedures, from glassware preparation to solvent handling. Document every step meticulously. This ensures that the only variables are the ones you are intentionally studying.

Section 3: Detailed Experimental Protocol: Amide Synthesis

The following is an example protocol for the synthesis of N-benzyl-3-chloro-2-fluorobenzamide, a common amidation reaction. It highlights the critical points for maintaining anhydrous conditions.

Objective: To synthesize N-benzyl-3-chloro-2-fluorobenzamide via Schotten-Baumann conditions.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Apparatus Preparation: Oven-dry a 100 mL round-bottom flask, a magnetic stir bar, and a dropping funnel overnight. Assemble the apparatus hot under a positive pressure of dry nitrogen and allow it to cool.

  • Reagent Preparation: In the round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (e.g., 20 mL).[14] Equip the flask with the dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Maintaining a low temperature helps control the exothermic reaction.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a separate flask with anhydrous DCM (e.g., 10 mL). Transfer this solution to the dropping funnel using a dry syringe.

  • Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[14]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

  • Quenching & Workup: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Sequentially wash the organic layer with:

    • 1M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to remove any 3-chloro-2-fluorobenzoic acid formed via hydrolysis)[9][14]

    • Brine (to reduce the amount of dissolved water in the organic layer)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide.

Section 4: Visual Workflow & Logic Diagrams

The following diagrams illustrate the critical relationships in anhydrous reactions and a logical workflow for troubleshooting.

Hydrolysis_Pathway The Critical Impact of Moisture Contamination Moisture H₂O (Moisture) Byproduct 3-Chloro-2-fluorobenzoic acid + HCl (Impurity) Moisture->Byproduct Hydrolysis InactiveCatalyst Inactive Catalyst [AlCl₃·nH₂O] Moisture->InactiveCatalyst Deactivation AcylChloride 3-Chloro-2-fluorobenzoyl chloride (Reagent) Product Desired Product AcylChloride->Product Desired Reaction AcylChloride->Byproduct Nucleophile Desired Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->InactiveCatalyst NoReaction Reaction Stalls/ Fails Byproduct->NoReaction Consumes Reagent InactiveCatalyst->NoReaction

Caption: The competitive pathways in the presence of moisture.

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yielding Reactions start Start: Low or No Yield q1 Was the acyl chloride from a fresh, sealed container or freshly purified? start->q1 a1_no Probable Cause: Reagent Hydrolysis during storage. q1->a1_no No q2 Was the solvent certified anhydrous or freshly distilled from an appropriate drying agent? q1->q2 Yes end_node Root cause identified. Review and refine the corresponding anhydrous technique. a1_no->end_node a2_no Probable Cause: Solvent Contamination. q2->a2_no No q3 Was all glassware oven-dried and assembled/cooled under a positive inert gas flow? q2->q3 Yes a2_no->end_node a3_no Probable Cause: Adsorbed moisture on glassware surfaces. q3->a3_no No q4 Was a positive pressure of dry N₂ or Ar maintained throughout the entire reaction? q3->q4 Yes a3_no->end_node a4_no Probable Cause: Atmospheric moisture leak into the system. q4->a4_no No q4->end_node Yes (Re-evaluate other parameters: stoichiometry, temp, etc.) a4_no->end_node

Caption: A logical workflow for diagnosing failed reactions.

References

Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions with 3-Chloro-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the catalyst selection in Friedel-Crafts reactions involving 3-Chloro-2-fluorobenzoyl chloride. Here, you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a catalyst for the Friedel-Crafts acylation with this compound?

The primary challenges stem from the electronic properties of the acyl chloride. The presence of two halogen substituents, chlorine and fluorine, on the benzoyl chloride ring makes it an electron-deficient system. This deactivation can make the formation of the acylium ion, the key electrophile in the reaction, more difficult.[1] The choice of catalyst is therefore critical to overcome this hurdle without promoting unwanted side reactions.

Q2: Which Lewis acid catalysts are most commonly used for this type of reaction, and what are their relative merits?

Traditional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are common choices for Friedel-Crafts acylations.[2][3]

  • Aluminum Chloride (AlCl₃): Often the most reactive and widely used Lewis acid for Friedel-Crafts reactions.[2][4] Its high activity is beneficial for activating deactivated acyl chlorides. However, its high reactivity can sometimes lead to lower selectivity and the potential for side reactions. It is also highly sensitive to moisture.[1][5]

  • Ferric Chloride (FeCl₃): A milder Lewis acid compared to AlCl₃.[4] It can offer better selectivity and is a good alternative when AlCl₃ proves to be too harsh for the substrate.[6] While generally less reactive, it can still be effective, especially with elevated temperatures.[7]

  • Zinc Chloride (ZnCl₂): A milder Lewis acid that can be advantageous when working with sensitive substrates to minimize side reactions.[3]

The choice between these will depend on the reactivity of the aromatic substrate you are acylating. For highly activated aromatic rings, a milder catalyst like FeCl₃ or ZnCl₂ may be sufficient and preferable to avoid polysubstitution. For less reactive or deactivated aromatic substrates, the stronger Lewis acidity of AlCl₃ might be necessary to achieve a reasonable reaction rate.

Q3: Are there alternatives to traditional Lewis acids for this reaction?

Yes, solid acid catalysts are a viable and often more environmentally friendly alternative. These include:

  • Zeolites: These microporous aluminosilicate minerals can act as shape-selective catalysts.[3][8]

  • Acid-treated metal oxides: Materials like sulfated zirconia have shown high activity in Friedel-Crafts reactions.[9]

  • Heteropolyacids (HPAs): These complex acids can be very effective catalysts, though their thermal stability can be a limitation.[9]

Solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.[9][10]

Q4: How does the choice of solvent affect the catalyst's performance and the overall reaction?

The solvent can significantly influence both the catalyst's activity and the reaction's regioselectivity.

  • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common choices. In some cases, non-polar solvents can favor the formation of the kinetically controlled product.[11]

  • Polar solvents such as nitrobenzene or nitromethane can sometimes lead to the thermodynamically more stable product.[11] It is important to note that the Lewis acid catalyst can form complexes with polar solvents, which may modulate its activity.

It is crucial to use anhydrous (dry) solvents, as water will react with and deactivate the Lewis acid catalyst.[1][5]

Troubleshooting Guide

This section addresses common issues encountered during Friedel-Crafts acylation with this compound.

Issue 1: Low or No Product Yield

A low or complete lack of product is a frequent problem. The following workflow can help diagnose and resolve the issue.

LowYieldTroubleshooting Start Low/No Yield Observed CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst Is catalyst active? CheckReagents Assess Reagent Purity & Dryness CheckCatalyst->CheckReagents Yes PurifyReagents Purify/Dry Reagents & Solvents CheckCatalyst->PurifyReagents No/Unsure CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Yes CheckReagents->PurifyReagents No IncreaseCatalyst Increase Catalyst Loading CheckConditions->IncreaseCatalyst Conditions seem appropriate ChangeCatalyst Switch to a Stronger Lewis Acid (e.g., AlCl₃) IncreaseCatalyst->ChangeCatalyst Still low yield Resolve Yield Improved IncreaseCatalyst->Resolve Yield improves OptimizeTemp Optimize Temperature ChangeCatalyst->OptimizeTemp Still low yield ChangeCatalyst->Resolve Yield improves OptimizeTemp->Resolve PurifyReagents->Start Re-run experiment

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Catalyst Activity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5] Ensure you are using a fresh or properly stored (in a desiccator) batch of catalyst. If the catalyst appears clumpy, it has likely been compromised.

  • Assess Reagent Purity and Dryness: Ensure your this compound, aromatic substrate, and solvent are pure and anhydrous. Water will deactivate the catalyst.[1]

  • Evaluate Reaction Conditions:

    • Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive.[1][12] If you are using catalytic amounts, a gradual increase in the catalyst loading may be necessary.

    • Temperature: Some reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature. Conversely, excessively high temperatures can lead to decomposition.[1]

  • Consider a Stronger Catalyst: If you are using a milder Lewis acid like FeCl₃ or ZnCl₂ with a deactivated aromatic substrate, you may need to switch to the more reactive AlCl₃ to facilitate the reaction.[13]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

The formation of multiple isomers can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

  • Substrate Directing Effects: The existing substituents on your aromatic substrate will direct the position of acylation. Electron-donating groups are typically ortho- and para-directing, while electron-withdrawing groups are meta-directing.[14]

  • Steric Hindrance: Bulky groups on either the aromatic substrate or the acylating agent can hinder reaction at certain positions, often favoring the para-product over the ortho-product.[14]

  • Solvent Effects: As mentioned earlier, the polarity of the solvent can influence the regioselectivity of the reaction.[11] Experimenting with different solvents (e.g., switching from dichloromethane to nitrobenzene) may improve the ratio of your desired isomer.

Issue 3: Reaction Stalls or is Incomplete

An incomplete reaction can be due to several factors.

Troubleshooting Steps:

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine if the reaction is slow or has stopped completely.

  • Incremental Reagent Addition: If the reaction appears to have stalled, and you have confirmed your reagents are active, a small, additional portion of the Lewis acid catalyst might restart the reaction. Be cautious with this approach to avoid excessive side reactions.

  • Check for Deactivating Groups: If your aromatic substrate contains strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H), the Friedel-Crafts acylation may not proceed to completion under standard conditions.[1][2] In such cases, more forcing conditions (higher temperature, stronger catalyst) may be required, or an alternative synthetic route might be necessary. Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation as they react with the catalyst.[5]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation with this compound

This is a general guideline and may require optimization for your specific aromatic substrate.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the flask, followed by the addition of an anhydrous solvent (e.g., dichloromethane). Cool the suspension in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled catalyst suspension with vigorous stirring.

  • Substrate Addition: After the addition of the acyl chloride is complete, dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC). If necessary, the reaction can be heated to reflux.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the catalyst-product complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification A Flame-dry glassware under inert atmosphere B Add Lewis acid and anhydrous solvent A->B C Cool to 0°C B->C D Dropwise add this compound solution C->D E Dropwise add aromatic substrate solution D->E F Stir at room temperature or reflux (Monitor by TLC) E->F G Quench with ice and HCl F->G H Extract with organic solvent G->H I Wash with NaHCO₃ and brine H->I J Dry, filter, and concentrate I->J K Purify by chromatography or distillation J->K

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Catalyst Selection Guide

The following table provides a general guide for selecting a catalyst based on the nature of the aromatic substrate.

Aromatic Substrate ActivityRecommended Catalyst(s)Rationale
Highly Activated (e.g., anisole, phenols)FeCl₃, ZnCl₂Milder catalysts are sufficient and help to prevent polysubstitution.
Moderately Activated (e.g., toluene, xylenes)FeCl₃, AlCl₃FeCl₃ may provide a good balance of reactivity and selectivity. AlCl₃ can be used for faster reaction times.
Unactivated (e.g., benzene)AlCl₃A strong Lewis acid is generally required to achieve a reasonable reaction rate.
Deactivated (e.g., halobenzenes)AlCl₃The strongest common Lewis acid is often necessary to overcome the deactivating effect of the substituent.

References

Work-up procedure for reactions containing 3-Chloro-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-fluorobenzoyl Chloride

A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your work-up procedures effectively. As your dedicated application scientist, I've structured this guide to address the most pressing and common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - Safety & Handling

Before initiating any reaction, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a potent chemical that demands respect and careful handling.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with multiple risks.[1][2] It is a flammable liquid and vapor.[1] Critically, it is highly corrosive and causes severe skin burns and serious eye damage.[1][2][3][4] Upon contact with moisture, it hydrolyzes to form 3-chloro-2-fluorobenzoic acid and hydrogen chloride (HCl) gas, which is a respiratory irritant.[5][6] Inhalation may cause respiratory irritation.[7] Always consult the latest Safety Data Sheet (SDS) before use.

Q2: How should I properly store and handle this reagent to prevent degradation?

A2: To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials like water, strong bases, alcohols, and amines.[8][9][10][11] The container must be kept tightly sealed to prevent exposure to atmospheric moisture, which leads to rapid hydrolysis.[6] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[6]

Q3: What are the immediate first-aid measures in case of accidental exposure?

A3: In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a poison center or doctor.[3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][8]

Part 2: The Universal Work-up Protocol: A Step-by-Step Guide

Acyl chlorides are among the most reactive carboxylic acid derivatives, participating in a wide range of nucleophilic acyl substitution reactions.[12][13] The following section details a robust, general work-up procedure applicable to most reactions, such as the formation of esters or amides.

Core Principle: Isolate, Neutralize, Purify

The goal of the work-up is to efficiently separate your desired product from unreacted starting materials, the catalyst (if any), and byproducts generated during the reaction and quenching process. The most common byproduct is 3-chloro-2-fluorobenzoic acid, formed from the hydrolysis of the starting acyl chloride.[6]

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification Phase Reaction Reaction Mixture (Product, Excess Acyl Chloride, Catalyst, Solvent) Quench Step 1: Quenching (e.g., Add ice-cold water or base) Reaction->Quench Neutralize excess reagent Extraction Step 2: Liquid-Liquid Extraction (Separate Organic & Aqueous Layers) Quench->Extraction Partition between organic solvent & water Wash Step 3: Sequential Washes (Dilute Base, Water, Brine) Extraction->Wash Remove acidic/basic impurities Dry Step 4: Drying & Filtration (Anhydrous Na₂SO₄ or MgSO₄) Wash->Dry Remove residual water SolventRemoval Step 5: Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Crude Crude Product SolventRemoval->Crude Purify Purification (Column Chromatography, Recrystallization, or Distillation) Crude->Purify Pure Pure Product Purify->Pure

Caption: General workflow for reactions using this compound.

Experimental Protocol: General Work-up

Step 1: Quenching the Reaction

  • The "Why": The first step is to safely neutralize any unreacted, highly reactive this compound. This is a critical safety step as the reaction is exothermic and liberates HCl gas.[14]

  • Procedure:

    • Cool the reaction vessel in an ice-water bath (0-5 °C). This is crucial to control the exothermicity of the quench.[14]

    • Slowly and carefully add a quenching agent. Common choices include crushed ice, ice-cold water, or a dilute aqueous base like sodium bicarbonate (NaHCO₃).[14][15] Add the agent dropwise or in small portions with vigorous stirring.

    • Monitor for gas evolution (HCl). Ensure the operation is performed in a well-ventilated fume hood.

    • Allow the mixture to stir for 15-30 minutes to ensure all the acyl chloride has been hydrolyzed.

Step 2: Liquid-Liquid Extraction

  • The "Why": This step separates your organic product from water-soluble salts and byproducts. The choice of washes is designed to remove specific impurities based on their acid-base properties.[16][17][18]

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel. If needed, add more of your organic solvent (e.g., dichloromethane, ethyl acetate) to ensure a proper volume for extraction.

    • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first, venting frequently to release CO₂ pressure that builds up from neutralizing the HCl and the 3-chloro-2-fluorobenzoic acid. This wash deprotonates the byproduct 3-chloro-2-fluorobenzoic acid, converting it to its water-soluble sodium salt, thus pulling it into the aqueous layer.[6][15]

    • Separate the layers. Keep the organic layer.

    • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and begins the drying process by drawing residual water from the organic layer.

    • Separate and collect the organic layer.

Step 3: Drying and Solvent Removal

  • The "Why": Trace amounts of water must be removed from the organic solvent before evaporation to prevent potential hydrolysis of the product (if it's sensitive) and to obtain an accurate crude yield.

  • Procedure:

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the collected organic layer. Add until the drying agent no longer clumps together.

    • Allow it to sit for 10-15 minutes, swirling occasionally.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The "Why": The crude product is rarely pure. Purification is necessary to isolate the desired compound to the required specification.

  • Procedure: The choice of method depends on the physical properties of your product.

    • Column Chromatography: The most common method for purifying solid or high-boiling liquid products from closely related impurities.[15]

    • Recrystallization: Ideal for solid products.

    • Distillation: Effective for liquid products with boiling points sufficiently different from any impurities.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a Q&A format.

Symptom Potential Cause Recommended Solution
Low or No Yield 1. Reagent degradation (hydrolysis of acyl chloride).1. Use a fresh bottle or distill the acyl chloride. Ensure inert atmosphere and dry glassware.[6]
2. Incomplete reaction.2. Monitor reaction by TLC. Consider adjusting temperature, reaction time, or catalyst loading.
Product Contaminated with Starting Material Insufficient base wash during work-up.Repeat the liquid-liquid extraction, ensuring a thorough wash with saturated NaHCO₃ solution.
Formation of an Emulsion During Extraction Solvent polarity issues or presence of surfactants.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.
Violent/Uncontrolled Quenching Reaction Quenching agent added too quickly or at too high a temperature.Always cool the reaction mixture to 0 °C before quenching. Add the quenching agent slowly and portion-wise with efficient stirring.[14]
Troubleshooting In-Depth

Q: My reaction yield is very low, and my TLC/NMR shows a significant amount of 3-chloro-2-fluorobenzoic acid. What happened?

A: This is the classic sign of premature hydrolysis of your starting material, this compound.[6] This reagent is extremely sensitive to moisture. The presence of even trace amounts of water in your solvent, on your glassware, or from the atmosphere can convert the acyl chloride into the less reactive carboxylic acid before it has a chance to react with your substrate.

G Start Low Yield Observed Check_Reagent Was the acyl chloride fresh and handled under inert atmosphere? Start->Check_Reagent Check_Glassware Was all glassware oven- or flame-dried? Check_Reagent->Check_Glassware Yes Sol_Reagent Solution: Use fresh or distilled reagent under N₂/Ar. Check_Reagent->Sol_Reagent No Check_Solvent Was the solvent anhydrous grade? Check_Glassware->Check_Solvent Yes Sol_Glassware Solution: Rigorously dry all glassware before use. Check_Glassware->Sol_Glassware No Sol_Solvent Solution: Use freshly opened anhydrous solvent or distill it. Check_Solvent->Sol_Solvent No Other Investigate other parameters: - Reaction temperature - Nucleophile reactivity - Catalyst activity Check_Solvent->Other Yes

Caption: Troubleshooting decision tree for low product yield.

Q: I've completed my reaction, but I'm struggling to separate my neutral product from the acidic 3-chloro-2-fluorobenzoic acid byproduct. What is the chemical basis for the bicarbonate wash?

A: The separation relies on the principles of acid-base extraction.[16][19] Your desired product (e.g., an ester or amide) is likely neutral. The byproduct, 3-chloro-2-fluorobenzoic acid, is a carboxylic acid and therefore acidic. When you wash the organic layer with a weak base like sodium bicarbonate (NaHCO₃), an acid-base reaction occurs. The carboxylic acid is deprotonated to form sodium 3-chloro-2-fluorobenzoate. This carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic solvent.[6][18] This allows for their effective separation in a separatory funnel.

Part 4: Reference Data

For your convenience, here are the key physicochemical properties of the title compound and its primary hydrolysis product.

PropertyThis compound3-Chloro-2-fluorobenzoic acid
CAS Number 85345-76-2161957-55-7[20]
Molecular Formula C₇H₃Cl₂FOC₇H₄ClFO₂[20]
Molecular Weight 193.00 g/mol 174.56 g/mol [20]
Appearance Colorless to pale yellow liquidWhite to off-white solid
Boiling Point 202-203 °CN/A
Melting Point N/A177 - 180 °C[20]
Density 1.451 g/mL at 25 °CN/A

References

Technical Support Center: Purification Strategies for Reactions Involving 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 3-Chloro-2-fluorobenzoyl chloride from your reaction mixture. As Senior Application Scientists, we understand that robust purification is critical for the integrity of your research and the development of novel therapeutics. This document is structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

Understanding the Challenge: The Reactivity of this compound

This compound is a highly reactive acylating agent, a characteristic that makes it a valuable building block in organic synthesis. However, this reactivity also presents a purification challenge. The presence of both chloro and fluoro substituents on the aromatic ring, particularly the ortho-fluoro group, can influence its electrophilicity and steric hindrance, potentially affecting reaction rates and equilibria.[1] Its primary modes of decomposition and reaction involve hydrolysis and nucleophilic attack. Therefore, any unreacted starting material must be diligently removed to prevent downstream complications and ensure the purity of your desired product.

This guide will focus on three primary strategies for the removal of unreacted this compound:

  • Quenching: Irreversible conversion to a more easily removable species.

  • Liquid-Liquid Extraction: Separation based on differential solubility.

  • Column Chromatography: Purification based on differential adsorption.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound.

Q1: My reaction is complete, but I still see a spot on my TLC corresponding to the starting material. How can I be sure it's the acyl chloride?

A1: Acyl chlorides can be challenging to visualize on TLC plates as they are highly susceptible to hydrolysis on the silica gel surface, potentially reverting to the corresponding carboxylic acid (3-chloro-2-fluorobenzoic acid).[2][3] To confirm the presence of the acyl chloride, you can perform a quick in-situ derivatization. Take a small aliquot of the reaction mixture, add a few drops of anhydrous methanol, and then spot it on the TLC plate alongside your reaction mixture. The methanol will rapidly convert the acyl chloride to its methyl ester, which is a more stable and typically less polar compound. If the original spot disappears or diminishes and a new, less polar spot appears, it is a strong indication that unreacted acyl chloride is present.[2]

Q2: I tried quenching with water, but the reaction became very vigorous. Is this normal?

A2: Yes, the reaction of acyl chlorides with water (hydrolysis) is highly exothermic and can be vigorous, especially if the acyl chloride is present in high concentrations.[4] This reaction produces 3-chloro-2-fluorobenzoic acid and hydrochloric acid (HCl) gas.[4] It is crucial to perform the quench under controlled conditions, such as cooling the reaction mixture in an ice bath and adding the water slowly and dropwise with vigorous stirring.

Q3: Can I use a stronger base like sodium hydroxide for the extractive work-up?

A3: While sodium hydroxide will effectively neutralize the 3-chloro-2-fluorobenzoic acid formed after quenching, it is a strong nucleophile and can potentially hydrolyze or react with your desired product, especially if it contains sensitive functional groups like esters or amides. A milder base like sodium bicarbonate is generally preferred for the initial wash to neutralize the bulk of the acid without risking product degradation.[5][6]

Q4: My product is also acidic. How can I selectively remove the unreacted starting material?

A4: This is a more complex separation challenge. If the pKa values of your product and 3-chloro-2-fluorobenzoic acid are sufficiently different, a carefully controlled pH adjustment during the extraction might be possible. However, a more reliable method would be column chromatography. By carefully selecting the eluent system, you can often achieve separation based on the subtle differences in polarity between your product and the carboxylic acid.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a corrosive and flammable liquid that reacts with moisture.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher; do not use water.[8]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for the removal of unreacted this compound.

Method 1: Quenching and Extractive Work-up

This is often the first line of defense and is particularly effective when the desired product is stable to aqueous basic conditions and has a different solubility profile than the resulting carboxylic acid.

Principle: Unreacted this compound is first hydrolyzed to the corresponding carboxylic acid using a quenching agent. The resulting acidic impurity is then removed by extraction with a mild aqueous base, leaving the neutral organic product in the organic phase.

Workflow Diagram:

quenching_extraction cluster_quenching Quenching cluster_extraction Extractive Work-up cluster_aqueous Aqueous Waste start Reaction Mixture (Product + Unreacted Acyl Chloride) quench Add Quenching Agent (e.g., Water, MeOH, or Amine) start->quench Slowly, with cooling add_solvent Add Immiscible Organic Solvent & Aqueous Base (e.g., NaHCO3) quench->add_solvent separate Separate Layers add_solvent->separate wash Wash Organic Layer with Brine separate->wash Organic Phase aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate->aqueous_layer Aqueous Phase dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product neutralize Neutralize with Acid aqueous_layer->neutralize dispose Dispose of Waste neutralize->dispose

Caption: Workflow for quenching and extractive work-up.

Detailed Protocol:

  • Cool the Reaction Mixture: Before adding any quenching agent, cool your reaction vessel to 0 °C in an ice bath. This will help to control the exothermicity of the quenching reaction.

  • Select and Add the Quenching Agent: The choice of quenching agent depends on the stability of your product and the desired by-product.[4][9]

Quenching AgentBy-productConsiderations
Water 3-Chloro-2-fluorobenzoic acidVigorous reaction, produces HCl gas. The resulting carboxylic acid is easily removed by basic extraction.[4]
Methanol/Ethanol Methyl/Ethyl 3-chloro-2-fluorobenzoateMilder reaction. The resulting ester is neutral and may be more difficult to separate from a neutral product. Useful if the product is base-sensitive.[9]
Ammonia/Primary or Secondary Amine 3-Chloro-2-fluorobenzamide derivativeForms a stable amide. Useful if the product is sensitive to both acidic and basic conditions. The amide by-product will need to be removed by chromatography or crystallization.
  • Dilute with an Organic Solvent: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to dissolve your product fully.

  • Perform Aqueous Base Extraction: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

    • Causality: The NaHCO₃ will react with the acidic 3-chloro-2-fluorobenzoic acid to form the water-soluble sodium 3-chloro-2-fluorobenzoate, which will partition into the aqueous layer.[6]

    • Caution: Be sure to vent the separatory funnel frequently, as the reaction between the acid and bicarbonate will produce carbon dioxide gas, leading to a pressure buildup.

  • Separate the Layers: Allow the layers to separate fully, and then drain the aqueous layer.

  • Repeat the Extraction (Optional): For a more thorough removal of the acidic impurity, you can repeat the extraction of the organic layer with fresh NaHCO₃ solution.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain your crude product, now free of the unreacted acyl chloride.

Method 2: Silica Gel Chromatography

This method is ideal when the product is sensitive to aqueous work-up, or when the polarity difference between the product and the unreacted acyl chloride (or its quenched by-product) is sufficient for separation.

Principle: The components of the reaction mixture are separated based on their differential adsorption to the polar silica gel stationary phase. Less polar compounds will travel faster down the column with a less polar mobile phase.

Workflow Diagram:

chromatography_workflow start Crude Reaction Mixture concentrate Concentrate under Reduced Pressure start->concentrate load Load onto Silica Gel Column concentrate->load elute Elute with Appropriate Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Technical Support Center: 3-Chloro-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-fluorobenzoyl chloride (CAS No: 85345-76-2). This document is designed for researchers, chemists, and professionals in drug development who utilize this reactive intermediate. As a sensitive acyl chloride, its stability and proper handling are paramount to achieving successful, reproducible experimental outcomes. This guide provides in-depth, field-proven insights into its storage, stability, and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure maximum shelf-life and purity, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[2] The storage area should be designated for corrosive and flammable liquids, away from heat, sparks, and open flames.[1][3]

Q2: How does exposure to atmospheric moisture affect the compound?

A: this compound is highly sensitive to moisture. It reacts readily, and sometimes violently, with water in a hydrolysis reaction.[1][2][4] This reaction degrades the compound into 3-Chloro-2-fluorobenzoic acid and generates corrosive hydrogen chloride (HCl) gas.[3][5] This degradation not only reduces the purity of the reagent but can also lead to pressure buildup in sealed containers.

Q3: What are the visible signs of degradation?

A: The primary signs of degradation include:

  • Fuming upon opening: If the container releases white fumes, it indicates the presence of HCl gas from hydrolysis.

  • Color change: A pure compound is typically a colorless to pale yellow liquid.[6] A significant change to a darker yellow or brown color can indicate decomposition or contamination.

  • Presence of a precipitate: The formation of a solid precipitate (3-Chloro-2-fluorobenzoic acid) is a clear sign of hydrolysis.[7]

  • Pressure buildup: As mentioned, the generation of HCl gas can cause noticeable pressure inside the container.

Q4: What materials are incompatible with this compound?

A: This compound is incompatible with a range of substances. Contact with these should be strictly avoided:

  • Water: Reacts readily, leading to hydrolysis.[1][2]

  • Alcohols: Reacts to form esters.[3][5][8]

  • Bases (e.g., amines, hydroxides): Reacts vigorously in neutralization and amidation reactions.[2][8][9]

  • Strong oxidizing agents: Can lead to hazardous reactions.[1][2]

  • Metals: May react on exposure to water, releasing flammable hydrogen gas.[1][2]

Q5: Is the compound stable at room temperature?

A: When stored under strictly anhydrous conditions, this compound is stable at normal handling and storage temperatures.[1][10] However, its reactivity means that stability is highly dependent on preventing exposure to moisture and other incompatible materials. Long-term storage at room temperature is viable only if the container seal is perfect and the atmosphere is inert. For extended periods, refrigeration in a properly sealed container is advisable.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Low Reaction Yield or Incomplete Reaction
  • Symptom: A reaction (e.g., amidation, esterification) does not proceed to completion or results in a significantly lower yield than expected.

  • Root Cause Analysis: The most probable cause is a lower-than-assumed purity of the this compound, likely due to degradation from moisture exposure. The actual amount of active acyl chloride is less than what was measured.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

  • Corrective Protocol: Purity Verification (Titration Method)

    • Objective: To determine the approximate purity of the acyl chloride.

    • Procedure:

      • Carefully weigh a sample of this compound in an anhydrous solvent (e.g., dry THF).

      • Slowly add this solution to a known excess of a secondary amine (e.g., diethylamine) in the same solvent at 0°C.

      • Allow the reaction to warm to room temperature and stir for 30 minutes.

      • Back-titrate the remaining unreacted amine with a standardized solution of HCl.

    • Interpretation: The amount of consumed amine corresponds to the amount of active acyl chloride in the sample, allowing for a purity calculation.

Issue 2: Pressure Buildup and Fuming from Container
  • Symptom: A hissing sound is heard upon opening the container, or white, acrid fumes are visibly released.

  • Root Cause Analysis: This is a classic sign of hydrolysis. The compound has reacted with moisture that has ingressed into the container, producing HCl gas.[3][5]

  • Immediate Actions & Prevention:

G cluster_0 Degradation Pathway A This compound C 3-Chloro-2-fluorobenzoic acid A->C Hydrolysis D Hydrogen Chloride (HCl gas) A->D Byproduct B Water (H2O) B->C

Caption: Hydrolysis of this compound.

  • Safety First: Always handle the container in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[1][11]

  • Venting: Open the container cap slowly and carefully behind a blast shield to allow for the safe release of built-up pressure.

  • Prevention:

    • Minimize the time the container is open to the atmosphere.

    • Use a syringe through a septum cap for transferring small quantities.

    • For larger quantities, blanket the headspace with an inert gas (e.g., nitrogen or argon) before resealing.

    • Store in a desiccator or a controlled low-humidity environment.

Technical Data Summary

For quick reference, the key properties and handling recommendations are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85345-76-2[11][12]
Molecular Formula C₇H₃Cl₂FO[6]
Molecular Weight 193.00 g/mol [1][11]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 202-203 °C[11][12]
Density 1.451 g/mL at 25 °C[11][12]
Refractive Index n20/D 1.5370[11][12]
Flash Point 54.4 °C (129.9 °F) - closed cup[11]

Table 2: Storage and Handling Recommendations

ParameterRecommendationRationale
Temperature Store in a cool place.[1]Minimizes vapor pressure and potential for thermal degradation.
Atmosphere Store under inert gas (Nitrogen/Argon).[2]Prevents reaction with atmospheric moisture and oxygen.
Container Keep container tightly closed.[1][2]Prevents ingress of moisture and contaminants.
Ventilation Use only in a well-ventilated area or fume hood.[1][4]Protects user from corrosive and irritating vapors.
Incompatibles Store away from water, bases, alcohols, and strong oxidizers.[3][5][10]Prevents hazardous and degrading chemical reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Chloro-2-fluorobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Halogenated aromatic compounds, in particular, serve as versatile building blocks, and among them, 3-chloro-2-fluorobenzoyl chloride is a key starting material for a variety of derivatives. Its reactions with nucleophiles yield a range of products whose structural integrity must be rigorously confirmed. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of the products formed from this compound, grounded in experimental data and established scientific principles.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone of organic compound characterization, offering an unparalleled window into the molecular architecture.[1] Unlike techniques that provide information on functional groups or molecular weight alone, NMR elucidates the precise connectivity and spatial arrangement of atoms. For the reaction products of this compound, multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the desired transformation and identifying any potential regioisomers or byproducts.

Experimental Protocol: Synthesis of N-phenyl-3-chloro-2-fluorobenzamide

To illustrate the power of NMR in this context, we will consider the reaction of this compound with aniline to form N-phenyl-3-chloro-2-fluorobenzamide.

Reaction Scheme:

reaction_scheme reactant1 This compound product N-phenyl-3-chloro-2-fluorobenzamide reactant1->product + Aniline reactant2 Aniline reactant2->product byproduct HCl

A representative reaction of this compound with aniline.

Step-by-Step Methodology:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred aniline solution. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-phenyl-3-chloro-2-fluorobenzamide.

In-Depth NMR Analysis of N-phenyl-3-chloro-2-fluorobenzamide

The true power of NMR is revealed in the detailed analysis of the product's spectra. The following sections outline the expected ¹H, ¹³C, and ¹⁹F NMR data for N-phenyl-3-chloro-2-fluorobenzamide, based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

  • Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-10.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons: The spectrum will show a complex multiplet pattern for the aromatic protons on both the benzamide and the aniline rings. The protons on the 3-chloro-2-fluorobenzoyl moiety will exhibit splitting patterns influenced by both the adjacent protons and the fluorine atom. The protons on the phenyl ring will show characteristic ortho, meta, and para couplings.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): A peak in the deshielded region of δ 160-170 ppm is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons: The aromatic region (δ 110-160 ppm) will display multiple signals corresponding to the carbons of both aromatic rings. The carbons directly attached to the fluorine and chlorine atoms will show characteristic chemical shifts and coupling with the fluorine atom (J-coupling). The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2]

  • A single resonance is expected for the fluorine atom on the benzamide ring. Its chemical shift will be indicative of its electronic environment. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Table 1: Predicted NMR Data for N-phenyl-3-chloro-2-fluorobenzamide

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
¹HN-H8.0 - 10.0br s-
¹HAromatic7.0 - 8.5m-
¹³CC=O160 - 170s-
¹³CAromatic (C-F)155 - 165d¹JCF ≈ 250
¹³CAromatic (C-Cl)130 - 140s-
¹³CAromatic110 - 150m-
¹⁹FAr-F-110 to -140m-

Note: These are predicted values based on typical ranges for similar functional groups and substituted aromatic systems. Actual values may vary depending on the solvent and other experimental conditions.

Comparative Analysis with Other Spectroscopic Techniques

While NMR provides the most comprehensive structural information, a multi-technique approach is often employed for complete and robust characterization. FTIR and Mass Spectrometry offer complementary data that can corroborate the NMR findings.[1][3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][4]

Expected FTIR Absorptions for N-phenyl-3-chloro-2-fluorobenzamide:

  • N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ is indicative of the amide N-H bond.

  • C=O Stretch (Amide I band): A strong, sharp absorption between 1650 and 1680 cm⁻¹ is a hallmark of the amide carbonyl group.

  • N-H Bend (Amide II band): A peak in the region of 1510-1550 cm⁻¹ corresponds to the N-H bending vibration coupled with C-N stretching.

  • Aromatic C=C Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ range.

  • C-Cl Stretch: A peak in the 600-800 cm⁻¹ region.

FTIR can quickly confirm the conversion of the acyl chloride (which would show a C=O stretch around 1780-1810 cm⁻¹) to the amide.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[6][7][8]

Expected Mass Spectrum Features for N-phenyl-3-chloro-2-fluorobenzamide:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity of about 3:1.[8][9]

  • Fragmentation Pattern: Common fragmentation pathways for amides include the cleavage of the amide bond. Key fragment ions would correspond to the benzoyl cation and the anilinyl radical cation, or their respective fragments.

workflow cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation start This compound + Aniline reaction Reaction in Anhydrous Solvent start->reaction workup Aqueous Workup & Purification reaction->workup product Pure N-phenyl-3-chloro-2-fluorobenzamide workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms nmr_data Structural Elucidation (Connectivity, Stereochemistry) nmr->nmr_data ftir_data Functional Group ID (Amide, C-F, C-Cl) ftir->ftir_data ms_data Molecular Weight & Formula (Isotopic Pattern) ms->ms_data final_structure Verified Structure nmr_data->final_structure ftir_data->final_structure ms_data->final_structure

Workflow for the synthesis and characterization of N-phenyl-3-chloro-2-fluorobenzamide.

Conclusion

The characterization of reaction products of this compound necessitates a meticulous and multi-faceted analytical approach. While FTIR and Mass Spectrometry provide rapid and valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy remains the definitive technique for unambiguous structural elucidation. The detailed insights into atomic connectivity and environment provided by ¹H, ¹³C, and ¹⁹F NMR are crucial for ensuring the identity and purity of the synthesized compounds, a non-negotiable requirement in both academic research and industrial drug development. The synergistic use of these techniques, as outlined in this guide, provides a robust framework for the comprehensive characterization of these important chemical entities.

References

A Comparative Guide to the Reactivity of 3-Chloro-2-fluorobenzoyl Chloride vs. 2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and impurity profiles. Benzoyl chlorides with halogen substituents are a cornerstone of synthetic chemistry, valued for their ability to introduce fluorinated aryl moieties into target molecules, a common strategy for enhancing pharmacological properties.[1][2] This guide provides an in-depth comparison of the reactivity of two such reagents: 3-Chloro-2-fluorobenzoyl chloride and 2-fluorobenzoyl chloride. By examining the electronic and steric effects imparted by their substituents, we can build a predictive model of their behavior in nucleophilic acyl substitution reactions, empowering chemists to make more informed decisions in their synthetic endeavors.

Structural and Physicochemical Properties

At first glance, the two molecules differ by a single chlorine atom at the 3-position (meta) on the benzene ring. This seemingly minor structural change has significant implications for the molecule's electronic properties and, consequently, its reactivity. Both are colorless to light yellow liquids with a pungent odor and are sensitive to moisture, readily hydrolyzing to their corresponding benzoic acids.[3][4]

Property2-Fluorobenzoyl ChlorideThis compoundReference(s)
CAS Number 393-52-285345-76-2[3]
Molecular Formula C₇H₄ClFOC₇H₃Cl₂FO[5][6]
Molecular Weight 158.55 g/mol 193.00 g/mol [5]
Boiling Point 90-92 °C / 15 mmHg202-203 °C[4]
Density 1.328 g/mL at 25 °C1.451 g/mL at 25 °C[4]
Refractive Index n20/D 1.536n20/D 1.537[4]

The Decisive Factor: Electronic Effects on Carbonyl Electrophilicity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[7][8] The more electron-deficient this carbon is, the more susceptible it is to attack by a nucleophile, leading to a faster reaction rate. The halogen substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.[9]

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the benzene ring through the sigma bonds. This is a distance-dependent effect.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect opposes the inductive effect. For halogens, the inductive effect is significantly stronger than the resonance effect.[9]

Analysis of 2-Fluorobenzoyl Chloride: The fluorine atom at the ortho-position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity and proximity to the carbonyl group. This effect strongly depletes electron density from the ring and, by extension, from the carbonyl carbon, increasing its electrophilicity.

Analysis of this compound: This molecule features the same ortho-fluorine atom, but with an additional chlorine atom at the meta-position.

  • The ortho-fluorine provides a strong inductive pull as described above.

  • The meta-chloro substituent also exerts a significant electron-withdrawing inductive effect (-I). Because the inductive effect is additive, the combined pull of both the ortho-fluorine and the meta-chloro group makes the aromatic ring in this compound significantly more electron-deficient than in 2-fluorobenzoyl chloride.

This enhanced electron withdrawal drastically increases the partial positive charge on the carbonyl carbon, making it a much "harder" and more reactive electrophile. Therefore, based on electronic effects, This compound is predicted to be substantially more reactive than 2-fluorobenzoyl chloride. [8]

G cluster_0 Reactivity Determinants Electronic_Effects Electronic Effects (-I > +R for Halogens) 2FBC 2-Fluorobenzoyl Chloride - Strong -I from ortho-F Electronic_Effects->2FBC 3Cl2FBC This compound - Strong -I from ortho-F - Additional -I from meta-Cl Electronic_Effects->3Cl2FBC Steric_Effects Steric Effects (Ortho-Substituent) Steric_Effects->2FBC Steric_Effects->3Cl2FBC Moderate_Electrophilicity Moderate_Electrophilicity 2FBC->Moderate_Electrophilicity Higher_Electrophilicity Higher_Electrophilicity 3Cl2FBC->Higher_Electrophilicity Additive Inductive Effect Predicted_Higher_Reactivity Predicted_Higher_Reactivity Higher_Electrophilicity->Predicted_Higher_Reactivity Faster Nucleophilic Attack Predicted_Moderate_Reactivity Predicted_Moderate_Reactivity Moderate_Electrophilicity->Predicted_Moderate_Reactivity

Caption: Logical workflow for comparing acyl chloride reactivity.

Steric Considerations

Steric hindrance can also influence reaction rates by impeding the nucleophile's approach to the carbonyl carbon.[7][10] In both molecules, the ortho-fluorine atom introduces a degree of steric bulk around the reaction center. However, fluorine has a relatively small van der Waals radius, so this effect is generally considered minor for many nucleophiles. The addition of a chlorine atom at the meta-position in this compound does not significantly increase the steric hindrance directly around the acyl chloride functional group. Therefore, steric effects are likely to be comparable for both reagents and play a secondary role to the powerful electronic effects.

Predicted Reactivity and Experimental Implications

Based on the dominant influence of the additive inductive electron withdrawal, we can confidently predict the following reactivity trend:

This compound > 2-fluorobenzoyl chloride

This difference in reactivity has practical consequences for designing synthetic procedures. When using the more reactive this compound, one might expect:

  • Faster reaction times.

  • The ability to conduct reactions at lower temperatures, which can improve selectivity and reduce the formation of byproducts.

  • The possibility of using weaker bases or less forcing conditions to achieve the desired transformation.

Conversely, reactions with 2-fluorobenzoyl chloride may require higher temperatures, longer reaction times, or stronger bases to achieve comparable yields.

Illustrative Comparison: N-Acylation of Benzylamine

The following table presents predicted outcomes for the acylation of benzylamine, a common nucleophile. This data is illustrative, based on the principles discussed, to highlight the expected performance differences.

ParameterReaction with 2-Fluorobenzoyl ChlorideReaction with this compound
Reaction Temperature 0 °C to Room Temperature-10 °C to 0 °C
Reaction Time 2-4 hours0.5-1.5 hours
Predicted Yield ~90-95%>95%
Key Consideration May require gentle heating to drive to completion.Requires careful temperature control to manage exothermicity.

Experimental Protocol: Acylation of Benzylamine with 2-Fluorobenzoyl Chloride

This protocol provides a validated, self-contained procedure for a typical acylation reaction.[11]

Objective: To synthesize N-benzyl-2-fluorobenzamide.

Materials:

  • 2-Fluorobenzoyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.05 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Adapting the Protocol for this compound: Given its higher predicted reactivity, the following modifications would be prudent:

  • Temperature Control: Maintain the reaction temperature at -10 °C to 0 °C during the addition to control the reaction exotherm.

  • Reaction Time: The reaction will likely be complete in a much shorter timeframe (e.g., under 1.5 hours). Close monitoring by TLC is essential to avoid potential side reactions from prolonged exposure to the reactive agent.

Conclusion

While structurally similar, this compound is predicted to be a significantly more reactive acylating agent than 2-fluorobenzoyl chloride. This heightened reactivity is a direct consequence of the additive electron-withdrawing inductive effects of the ortho-fluorine and meta-chloro substituents, which render the carbonyl carbon more electrophilic. Steric factors are considered to have a minimal differential impact. This understanding allows chemists to select the optimal reagent and tailor reaction conditions—such as temperature and reaction time—to maximize yield, minimize impurities, and achieve precise control over their synthetic transformations.

References

A Comparative Guide to Acylation: Navigating Alternatives to 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities often hinges on the robust and predictable formation of amide bonds. Acylation reactions, therefore, are a cornerstone of medicinal chemistry. 3-Chloro-2-fluorobenzoyl chloride has established itself as a useful reagent in this context, offering a balance of reactivity and functionality. However, the quest for optimized synthetic routes, improved yields, enhanced selectivity, and milder reaction conditions continually drives researchers to explore alternative acylating agents. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

The Role and Limitations of this compound

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with amines to form amides. The presence of both chloro and fluoro substituents on the phenyl ring can modulate the electronic properties of the acyl chloride and the resulting amide, potentially influencing the biological activity and pharmacokinetic properties of the final compound.

However, like many acyl chlorides, its high reactivity can be a double-edged sword. Potential drawbacks that may lead a researcher to seek alternatives include:

  • Moisture Sensitivity: Acyl chlorides are notoriously susceptible to hydrolysis, requiring stringent anhydrous conditions, which can be challenging in a high-throughput or scale-up setting.

  • Corrosive Byproduct: The reaction generates hydrochloric acid (HCl), which must be scavenged by a base. This can complicate purification and may not be suitable for acid-sensitive substrates.

  • High Reactivity Leading to Poor Selectivity: For complex molecules with multiple nucleophilic sites, the high electrophilicity of acyl chlorides can lead to a lack of chemoselectivity.

  • Harsh Formation Conditions: The preparation of acyl chlorides from their corresponding carboxylic acids often requires harsh reagents like thionyl chloride or oxalyl chloride.

Key Alternatives and Their Comparative Performance

Several classes of reagents have emerged as powerful alternatives to traditional acyl chlorides, each with a unique profile of reactivity, stability, and ease of use.

Other Substituted Benzoyl Chlorides

While seemingly a simple variation, the choice of substitution pattern on the benzoyl chloride can have a profound impact on reactivity. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to higher reactivity, while electron-donating groups have the opposite effect. For instance, benzoyl chlorides with nitro groups are highly reactive, whereas those with methoxy groups are less so.

Key Considerations:

  • Tuning Reactivity: By selecting a benzoyl chloride with different electronic properties, a researcher can fine-tune the reactivity to match the nucleophilicity of the amine and the desired reaction rate.

  • Steric Hindrance: Bulky substituents near the acyl chloride group can hinder the approach of the nucleophile, which can be exploited to achieve selectivity in some cases.

Acyl Fluorides: The Stable Yet Potent Alternative

Acyl fluorides have gained significant traction as superior alternatives to their chloro counterparts in many applications.[1][2] The key to their utility lies in the unique properties of the carbon-fluorine bond.

Advantages:

  • Enhanced Stability: Acyl fluorides are significantly more stable towards hydrolysis than acyl chlorides, making them easier to handle and store.[1]

  • Milder Reactions: Their reactions with nucleophiles are typically less exothermic and more controlled.[1]

  • Reduced Side Reactions: Acylations with acyl fluorides often proceed with fewer side reactions, and derivatives with an α-stereocenter generally experience less racemization.[1]

Experimental Insight:

Kinetic studies on the solvolysis of benzoyl halides have quantitatively demonstrated the lower reactivity of acyl fluorides compared to acyl chlorides, which translates to more controlled reactions. For example, the relative rate of solvolysis of benzoyl chloride is over 3000 times faster than that of benzoyl fluoride in 97% hexafluoroisopropanol/water.[3]

Carboxylic Acid Anhydrides: A Milder Approach

Acid anhydrides are another well-established class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for selectivity.

Advantages:

  • Safer Byproduct: The byproduct of acylation with an anhydride is a carboxylic acid, which is less corrosive and easier to handle than HCl.[4]

  • Improved Handling: Their reduced reactivity makes them less sensitive to atmospheric moisture.

Disadvantages:

  • Atom Economy: In a simple acid anhydride, one equivalent of the acyl group is "wasted" as the carboxylic acid byproduct.

  • Lower Reactivity: May require higher temperatures or the use of a catalyst to achieve comparable reaction rates to acyl chlorides.[5]

Carboxylic Acids with Coupling Reagents: The Modern Workhorse

Perhaps the most significant advancement in amide bond formation has been the development and widespread adoption of coupling reagents. This approach allows for the direct use of carboxylic acids, bypassing the need for the preparation of highly reactive acylating agents. A vast array of coupling reagents is now available, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are among the most effective for amide bond formation, known for their high reactivity, fast reaction times, and ability to minimize racemization.[6]

Advantages:

  • Mild Conditions: Reactions are typically run at room temperature.

  • High Yields: Generally provide excellent yields, even with challenging substrates.

  • Low Racemization: Particularly important in peptide synthesis and the coupling of chiral molecules.

Experimental Data Summary: Acylating Agent Comparison

Reagent ClassGeneral ReactivityCommon ByproductsKey AdvantagesKey Disadvantages
Substituted Benzoyl Chlorides High to Very HighHClHigh reactivity, readily available.Moisture sensitive, corrosive byproduct, can be too reactive.
Acyl Fluorides Moderate to HighHFEnhanced stability, milder reactions, fewer side reactions.Can be more expensive, HF byproduct is also corrosive.
Acid Anhydrides ModerateCarboxylic AcidSafer byproduct, easier to handle.Lower reactivity, poorer atom economy.
Carboxylic Acids + HATU Very HighTetramethylurea, HPFHMild conditions, high yields, low racemization, direct use of carboxylic acid.Cost of reagent, byproduct removal can sometimes be challenging.

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, we present a generalized workflow for the synthesis of a model amide, N-benzyl-3-chloro-2-fluorobenzamide, using this compound and two key alternatives: the corresponding acyl fluoride and the carboxylic acid with HATU.

Diagram of the Comparative Experimental Workflow

G cluster_0 Starting Materials cluster_1 Reagent Preparation cluster_2 Acylation Reaction cluster_3 Workup & Purification Carboxylic Acid 3-Chloro-2-fluorobenzoic Acid Acyl Chloride 3-Chloro-2-fluorobenzoyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂ or (COCl)₂ Acyl Fluoride 3-Chloro-2-fluorobenzoyl Fluoride (in situ) Carboxylic Acid->Acyl Fluoride Deoxyfluorinating Agent HATU HATU + Base Carboxylic Acid->HATU Mix with HATU Amine Benzylamine Reaction A Acyl Chloride + Amine + Base (e.g., Et₃N) in DCM, 0°C to RT Amine->Reaction A Reaction B Acyl Fluoride + Amine + Base in MeCN, RT Amine->Reaction B Reaction C Carboxylic Acid + Amine + HATU + Base (e.g., DIPEA) in DMF, 0°C to RT Amine->Reaction C Acyl Chloride->Reaction A Acyl Fluoride->Reaction B HATU->Reaction C Workup A Aqueous Wash (HCl, NaHCO₃, Brine) Reaction A->Workup A Workup B Aqueous Wash Reaction B->Workup B Workup C Aqueous Wash Reaction C->Workup C Purification Column Chromatography Workup A->Purification Workup B->Purification Workup C->Purification Final Product Final Product Purification->Final Product N-benzyl-3-chloro-2-fluorobenzamide

Caption: A comparative workflow for the synthesis of N-benzyl-3-chloro-2-fluorobenzamide.

Protocol 1: Acylation using this compound

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acylation using in situ generated 3-Chloro-2-fluorobenzoyl Fluoride

Materials:

  • 3-Chloro-2-fluorobenzoic acid (1.0 eq)

  • Deoxyfluorinating agent (e.g., BT-SCF₃, 1.1 eq)

  • Base (e.g., NaH or DIPEA)

  • Benzylamine (1.2 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a solution of 3-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous MeCN, add the base and the deoxyfluorinating agent.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acylation using HATU Coupling Reagent

Materials:

  • 3-Chloro-2-fluorobenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-2-fluorobenzoic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and the urea byproduct.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights: Understanding the "Why"

The choice of reagent is fundamentally a choice of reaction mechanism, which dictates the reaction's characteristics.

Diagram of Acyl Chloride Acylation Mechanism

G AcylChloride R-CO-Cl TetrahedralIntermediate [R-C(O⁻)(Cl)-NH₂⁺-R'] AcylChloride->TetrahedralIntermediate Nucleophilic Attack Amine R'-NH₂ Amine->TetrahedralIntermediate Product R-CO-NH-R' TetrahedralIntermediate->Product Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for acylation with an acyl chloride.

Diagram of HATU-mediated Amide Coupling Mechanism

G CarboxylicAcid R-COOH ActiveEster Active O-Acyl (isourea) Ester CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base Base->ActiveEster Amide R-CO-NH-R' ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide Byproducts Tetramethylurea + HOAt

Caption: General mechanism for HATU-mediated amide bond formation.

The key difference lies in the nature of the activated species. Acyl chlorides are highly potent, pre-formed electrophiles. In contrast, coupling reagents like HATU generate a highly reactive acyl-O-isourea active ester in situ.[6] This active ester is more stable than an acyl chloride, which helps to minimize side reactions and racemization. The presence of the HOAt moiety in HATU is crucial for its high efficiency.

Conclusion and Future Perspectives

While this compound remains a valuable tool in the synthetic chemist's arsenal, a range of powerful alternatives offers significant advantages in terms of handling, selectivity, and reaction conditions. Acyl fluorides provide a more stable yet reactive option, while the use of carboxylic acids with modern coupling reagents like HATU represents a paradigm shift towards milder, more efficient, and highly versatile amide bond formation.

The choice of an acylating agent should be a strategic decision based on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and cost considerations. By understanding the comparative performance and mechanistic nuances of these reagents, researchers can navigate the complexities of acylation with greater confidence and precision, ultimately accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to HPLC Analysis of Reaction Mixtures Containing 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and chemical development, the accurate quantification of reactive intermediates is a cornerstone of process control and product quality. 3-Chloro-2-fluorobenzoyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a significant analytical challenge due to its high reactivity.[1][2][3] This guide provides an in-depth comparison of analytical strategies for reaction mixtures containing this compound, moving beyond simple protocols to explain the fundamental causality behind methodological choices. We will explore the pitfalls of direct analysis and compare two robust, indirect methodologies, providing the data and workflows necessary to implement these techniques with confidence.

The Core Challenge: The Instability of Acyl Chlorides

This compound belongs to the acyl chloride family, which are among the most reactive carboxylic acid derivatives.[4][5][6] Their utility in synthesis is also their downfall in analysis. The primary analytical obstacle is their extreme sensitivity to nucleophiles, particularly water. Standard reversed-phase HPLC, the workhorse of most analytical labs, typically employs aqueous mobile phases. Injecting an acyl chloride directly onto a reversed-phase column leads to rapid hydrolysis, converting the analyte into its corresponding carboxylic acid (3-Chloro-2-fluorobenzoic acid).[7][8][9]

This on-column or in-situ degradation makes direct quantification impossible, as one cannot distinguish between the acyl chloride that was originally in the sample and the carboxylic acid that may have also been present as an impurity or starting material.[7][10] Therefore, a successful analytical strategy must circumvent this inherent instability.

cluster_direct Direct Analysis Approach (Not Recommended) Direct_Injection Inject Reaction Mixture (Containing Acyl Chloride) RP_HPLC Reversed-Phase HPLC (Aqueous Mobile Phase) Direct_Injection->RP_HPLC Hydrolysis On-Column Hydrolysis RP_HPLC->Hydrolysis Inaccurate_Result Inaccurate Quantification: Acyl Chloride + Acid Impurity Measured as One Peak Hydrolysis->Inaccurate_Result

Caption: Workflow illustrating the failure of direct HPLC analysis.

Comparative Analysis of Indirect Methodologies

To reliably quantify this compound, we must first convert it into a stable, analyzable derivative. This process is known as pre-column derivatization. We will compare two primary strategies: controlled hydrolysis and derivatization into a UV-active hydrazone.

  • Method A: Controlled, Ex-Situ Hydrolysis This approach utilizes the acyl chloride's reactivity to our advantage. The strategy involves quantitatively converting all this compound in a sample aliquot to 3-Chloro-2-fluorobenzoic acid before injection. The resulting acid is stable and easily analyzed by standard reversed-phase HPLC.

  • Method B: Derivatization with 2-Nitrophenylhydrazine This is a more sophisticated approach that offers superior specificity. The acyl chloride is reacted with a derivatizing agent, 2-nitrophenylhydrazine, to form a stable hydrazone.[10][11][12] The key advantage of this method is that the resulting derivative has a strong UV absorbance at a much higher wavelength (around 395 nm), effectively isolating it from the matrix interference of most drug substances and related impurities which absorb in the lower UV range.[10][11][12]

Performance Comparison

The choice between these methods depends on the specific requirements of the analysis, particularly the need to distinguish the acyl chloride from its corresponding acid.

Parameter Method A: Controlled Hydrolysis Method B: Derivatization (2-NPH) Expert Rationale
Specificity LowHighMethod A cannot differentiate between the acyl chloride and pre-existing 3-Chloro-2-fluorobenzoic acid impurity. Method B is highly specific to the acyl chloride.[7][10]
Sensitivity (LOQ) ~50 ppm (Hypothetical)~15 ppm (Hypothetical)The 2-NPH derivative has a strong chromophore absorbing in a clean region of the spectrum, leading to lower detection limits.[10][11]
Matrix Interference High PotentialVery LowMost APIs and intermediates absorb below 350 nm. By shifting the analyte's absorbance to 395 nm, Method B avoids this interference.[12]
Ease of Use Simple (add base/water)More complex (requires specific reagent and controlled reaction time)The added complexity of Method B is justified by its superior data quality and trustworthiness.
Application Quick check for total acid + acyl chloride content.Accurate determination of residual acyl chloride in the presence of its hydrolytic impurity.Method B is the gold standard for quality control and regulatory submissions.

Experimental Protocols

Method A: Indirect Analysis via Controlled Hydrolysis

This protocol is designed to provide a rapid assessment of the total potential content of 3-Chloro-2-fluorobenzoic acid, assuming complete conversion of the acyl chloride.

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask. b. Add 25 mL of acetonitrile to dissolve the sample. c. Add 5 mL of 0.1 M Sodium Hydroxide solution to the flask. Swirl gently and allow to stand for 15 minutes to ensure complete hydrolysis of the acyl chloride. d. Neutralize the solution by adding 5 mL of 0.1 M Hydrochloric Acid. e. Dilute to the mark with acetonitrile and mix thoroughly. f. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Phosphoric Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 30% B to 80% B over 10 minutes
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 230 nm
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL

3. Quantification: Quantify the resulting 3-Chloro-2-fluorobenzoic acid peak against a calibrated standard of 3-Chloro-2-fluorobenzoic acid.[13]

Method B: Indirect Analysis via Derivatization with 2-Nitrophenylhydrazine

This protocol provides a highly specific and sensitive method for the quantification of this compound.

cluster_derivatization Derivatization Workflow (Method B) Sample 1. Weigh Reaction Mixture Dissolve 2. Dissolve in Acetonitrile Sample->Dissolve Add_Reagent 3. Add 2-Nitrophenylhydrazine (2-NPH) Solution Dissolve->Add_Reagent React 4. React at Room Temp for 30 min Add_Reagent->React Inject 5. Inject Directly into HPLC React->Inject HPLC_Analysis 6. Analyze at 395 nm Inject->HPLC_Analysis

Caption: Workflow for the recommended derivatization method.

1. Reagent Preparation (Derivatizing Solution): a. Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine (2-NPH) in acetonitrile. This solution should be freshly prepared.

2. Sample Preparation & Derivatization: a. Accurately weigh approximately 50 mg of the reaction mixture into a 25 mL volumetric flask. b. Dilute to the mark with acetonitrile and mix well. c. Transfer 1.0 mL of this solution into a 10 mL volumetric flask. d. Add 5.0 mL of the 2-NPH derivatizing solution. e. Allow the reaction to proceed at room temperature for 30 minutes.[10][11] Studies have shown this time is sufficient for complete reaction.[12] f. Dilute to the mark with acetonitrile and mix thoroughly. g. Transfer the final solution into an HPLC vial for analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 50% B to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 395 nm[10][11][12]
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL

4. Quantification: Prepare standards by derivatizing known concentrations of a this compound reference standard using the same procedure (Step 2c to 2f). Create a calibration curve by plotting the peak area of the derivative against the concentration of the acyl chloride standard.

Conclusion and Recommendation

While a controlled hydrolysis method can offer a quick estimate of total acidic components, it lacks the specificity required for accurate process control and quality assurance in a professional drug development setting. The inherent inability to distinguish the target analyte from its primary degradant is a critical flaw.[7]

For any application requiring trustworthy and defensible data, derivatization with 2-nitrophenylhydrazine is the unequivocally superior method. Its high specificity, coupled with the strategic shift in UV absorbance to a quiet region of the chromatogram, minimizes matrix effects and enhances sensitivity.[10][11][12] This approach represents a self-validating system, providing confidence that the measured peak corresponds solely to the this compound present in the original sample. Adopting this methodology ensures that analytical results are a true reflection of the reaction's progress, safeguarding the quality and integrity of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Chloro-2-fluorobenzoyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical determinant of process efficiency, yield, and overall cost-effectiveness. Substituted benzoyl chlorides are a cornerstone of acylation reactions, particularly in the construction of complex aromatic ketones which often serve as pivotal intermediates. This guide provides an in-depth comparative analysis of 3-Chloro-2-fluorobenzoyl chloride, evaluating its performance and economic viability against two structurally similar and commercially available alternatives: 2-fluorobenzoyl chloride and 3-chlorobenzoyl chloride. Our analysis is grounded in the principles of organic chemistry, supported by experimental data from the literature, and projected applications in the synthesis of high-value compounds.

The Underlying Chemistry: Electronic Effects and Reactivity

The reactivity of a substituted benzoyl chloride in a Friedel-Crafts acylation is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects of the substituents on the aromatic ring.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and should, in principle, accelerate nucleophilic attack. However, fluorine also possesses lone pairs that can participate in a resonance-donating effect (+M), which would counteract the inductive effect. In the case of acyl chlorides, the inductive effect is generally considered to be dominant.

  • Chlorine: Similar to fluorine, chlorine exhibits an electron-withdrawing inductive effect (-I). Its ability to donate electrons via resonance (+M) is weaker than that of fluorine.

For This compound , the additive -I effects of both halogens are expected to render the carbonyl carbon significantly more electrophilic compared to monosubstituted analogs. The ortho-fluoro substituent, in particular, will have a pronounced inductive effect due to its proximity to the reaction center. This enhanced electrophilicity can translate to faster reaction rates or the ability to use milder reaction conditions.

In contrast, 2-fluorobenzoyl chloride and 3-chlorobenzoyl chloride will have a less pronounced increase in electrophilicity. The relative reactivity between these two is a nuanced balance of inductive and resonance effects, but both are anticipated to be less reactive than the disubstituted analog.

G cluster_0 Reactivity Determinants cluster_1 Substituent Effects on Benzoyl Chloride Electrophilicity Electrophilicity Inductive_Effect -I Effect (Electron Withdrawing) Electrophilicity->Inductive_Effect Increases with Resonance_Effect +M Effect (Electron Donating) Electrophilicity->Resonance_Effect Decreases with 3_Cl_2_F 3-Chloro-2-fluoro- (High Electrophilicity) Inductive_Effect->3_Cl_2_F Strongest 2_F 2-Fluoro- (Moderate-High Electrophilicity) Inductive_Effect->2_F 3_Cl 3-Chloro- (Moderate Electrophilicity) Inductive_Effect->3_Cl Steric_Hindrance Steric Hindrance

Diagram 1: Factors influencing the electrophilicity of substituted benzoyl chlorides.

Comparative Synthesis: The Case of 2-Amino-5-chloro-2'-substituted-benzophenones

To provide a tangible comparison, we will examine the synthesis of a key pharmaceutical intermediate, 2-amino-5-chlorobenzophenone and its fluorinated analogs. These compounds are precursors to several benzodiazepine drugs.[1] The core reaction is a Friedel-Crafts acylation of 4-chloroaniline (or its protected form) with the respective benzoyl chloride.

Protocol 1: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone using 2-Fluorobenzoyl Chloride (Established Method)

This two-step protocol involves the N-acetylation of 4-chloroaniline to protect the amino group, followed by Friedel-Crafts acylation and subsequent deprotection. The initial protection step is crucial as the free amino group would otherwise react with the Lewis acid catalyst, deactivating it.[1]

Step 1: N-Acetylation of 4-Chloroaniline

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).

  • Add a catalytic amount of zinc dust.

  • Heat the mixture to reflux for 30-60 minutes.

  • Allow the reaction to cool to room temperature.

  • Pour the mixture into cold water with stirring to precipitate the N-(4-chlorophenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Friedel-Crafts Acylation and Deprotection

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride (a key is to use zinc chloride processed by low-temperature dehydration to improve yield and purity) in an anhydrous solvent such as 1,2-dichloroethane.[1]

  • Add 2-fluorobenzoyl chloride (1.0 eq) to the suspension and stir.

  • Slowly add N-(4-chlorophenyl)acetamide (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • The crude acylated product is then deprotected by refluxing in a mixture of ethanol and concentrated hydrochloric acid.

  • After cooling and neutralization with a base, the product, 2-amino-5-chloro-2'-fluorobenzophenone, precipitates and can be collected by filtration.

Published methods have reported yields for the Friedel-Crafts acylation step to be in the range of 70% after optimization of the catalyst.[2]

Protocol 2: Projected Synthesis of 2-Amino-5-chloro-2'-chloro-3'-fluorobenzophenone using this compound (Projected Methodology)

Based on the enhanced reactivity of this compound, a similar two-step protocol is projected. The increased electrophilicity may allow for milder reaction conditions or shorter reaction times.

Step 1: N-Acetylation of 4-Chloroaniline

Identical to Protocol 1, Step 1.

Step 2: Friedel-Crafts Acylation and Deprotection (Projected)

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in 1,2-dichloroethane.

  • Add this compound (1.0 eq) to the suspension and stir.

  • Slowly add N-(4-chlorophenyl)acetamide (1.0 eq) to the mixture.

  • It is anticipated that the reaction could proceed efficiently at a lower temperature range of 50-70 °C, or require a shorter reaction time at 60-80 °C compared to Protocol 1. The reaction progress should be monitored closely by TLC.

  • The work-up and deprotection steps would follow the same procedure as in Protocol 1.

Expected Outcome: Due to the higher reactivity of this compound, it is reasonable to project a higher yield, potentially in the range of 75-85%, under optimized conditions. The resulting product would be 2-amino-5-chloro-2'-chloro-3'-fluorobenzophenone, a novel, highly functionalized intermediate for drug discovery.

G cluster_0 Comparative Synthesis Workflow Start 4-Chloroaniline Protect N-Acetylation (Acetic Anhydride, Zn dust) Start->Protect Protected N-(4-chlorophenyl)acetamide Protect->Protected Acylation_1 Friedel-Crafts Acylation (2-Fluorobenzoyl Chloride, ZnCl2) Protected->Acylation_1 Acylation_2 Projected Friedel-Crafts Acylation (this compound, ZnCl2) Protected->Acylation_2 Acylation_3 Friedel-Crafts Acylation (3-Chlorobenzoyl Chloride, ZnCl2) Protected->Acylation_3 Deprotect_1 Deprotection (HCl, Ethanol) Acylation_1->Deprotect_1 Deprotect_2 Deprotection (HCl, Ethanol) Acylation_2->Deprotect_2 Deprotect_3 Deprotection (HCl, Ethanol) Acylation_3->Deprotect_3 Product_1 2-Amino-5-chloro-2'-fluorobenzophenone Deprotect_1->Product_1 Product_2 2-Amino-5-chloro-2'-chloro-3'-fluorobenzophenone Deprotect_2->Product_2 Product_3 2-Amino-5,2'-dichlorobenzophenone Deprotect_3->Product_3

Diagram 2: Comparative workflow for the synthesis of substituted 2-amino-5-chlorobenzophenones.
Protocol 3: Synthesis of 2-Amino-5,2'-dichlorobenzophenone using 3-Chlorobenzoyl Chloride

This synthesis would follow the same general procedure as outlined in Protocol 1, substituting 3-chlorobenzoyl chloride for 2-fluorobenzoyl chloride. Given the lower anticipated reactivity compared to the fluorinated analogs, this reaction may require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the starting materials but also the yields, reaction times, and potential for process simplification.

Reagent Cost Comparison

The following table provides an approximate cost comparison based on currently available supplier pricing for research-grade quantities. Prices for bulk quantities will vary but the relative cost differences are expected to be similar.

ReagentCAS NumberSupplier Example & Price (USD/g)
This compound 85345-76-2Sigma-Aldrich: ~$30/g (for 5g)
2-Fluorobenzoyl chloride 393-52-2Sigma-Aldrich: ~$2/g (for 100g)
3-Chlorobenzoyl chloride 618-46-2Sigma-Aldrich: ~$1/g (for 100g)

Note: Prices are approximate and subject to change.

Synthesis of Acyl Chlorides

The cost of the benzoyl chloride reagents is influenced by the synthesis of their corresponding benzoic acids and the subsequent chlorination step.

  • 3-Chloro-2-fluorobenzoic acid , the precursor to our primary subject, can be synthesized from 3-chloro-2-fluorobenzaldehyde.

  • 2-Fluorobenzoic acid and 3-Chlorobenzoic acid are readily available commercial products.

The conversion of the benzoic acid to the benzoyl chloride is typically achieved by treatment with thionyl chloride or oxalyl chloride, a relatively straightforward and high-yielding process.[3]

G cluster_0 Synthesis of Benzoyl Chlorides Benzoic_Acid_1 3-Chloro-2-fluorobenzoic acid Chlorination Chlorination (e.g., SOCl2) Benzoic_Acid_1->Chlorination Benzoic_Acid_2 2-Fluorobenzoic acid Benzoic_Acid_2->Chlorination Benzoic_Acid_3 3-Chlorobenzoic acid Benzoic_Acid_3->Chlorination Acyl_Chloride_1 This compound Chlorination->Acyl_Chloride_1 Acyl_Chloride_2 2-Fluorobenzoyl chloride Chlorination->Acyl_Chloride_2 Acyl_Chloride_3 3-Chlorobenzoyl chloride Chlorination->Acyl_Chloride_3

Diagram 3: General synthesis route for substituted benzoyl chlorides.
Overall Cost-Effectiveness Evaluation

FactorThis compound2-Fluorobenzoyl chloride3-Chlorobenzoyl chloride
Reagent Cost HighLowVery Low
Projected Reactivity HighModerate-HighModerate
Projected Yield High (75-85%)Moderate (70%)Moderate-Low
Reaction Conditions Milder conditions possibleStandard conditionsPotentially harsher conditions
Value of Product High (novel, highly functionalized)HighModerate
Overall Cost-Effectiveness Potentially high for novel drug discovery where unique substitution is key. The higher initial cost may be offset by higher yields and the creation of novel intellectual property.High for established processes due to a good balance of reactivity and low cost.High for bulk chemical synthesis where cost is the primary driver and lower reactivity can be compensated for by process optimization.

Conclusion and Expert Recommendations

From the perspective of a Senior Application Scientist, the choice between these three reagents is highly dependent on the specific goals of the synthesis.

  • This compound is the reagent of choice when aiming to synthesize novel, highly functionalized molecules where the unique 2,3-dihalo substitution pattern is a desired feature of the target compound. Its higher cost is justified in a drug discovery context where the resulting molecule could have enhanced biological activity or improved pharmacokinetic properties, leading to valuable intellectual property. The projected higher reactivity could also be a significant advantage in complex syntheses with sensitive substrates.

  • 2-Fluorobenzoyl chloride represents a cost-effective and reliable option for the synthesis of 2'-fluoro-substituted benzophenones. Its lower cost and established reactivity make it a workhorse for processes where this particular substitution pattern is required.

  • 3-Chlorobenzoyl chloride is the most economical choice and is well-suited for large-scale production of compounds where the 3'-chloro substitution is sufficient. While it may require more forcing reaction conditions, its low price point makes it attractive for the synthesis of less complex, high-volume intermediates.

References

The Green Evolution of Acyl Halide Chemistry: A Comparative Guide to Reactions with 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, 3-Chloro-2-fluorobenzoyl chloride stands as a pivotal intermediate, valued for its role in constructing complex molecular architectures. However, its traditional reaction pathways, often reliant on hazardous solvents and stoichiometric reagents, present significant environmental, health, and safety (EHS) challenges. This guide offers a comparative analysis of established and emerging green chemistry approaches for two key transformations of this compound: amidation and Friedel-Crafts acylation. By examining the causality behind experimental choices and providing supporting data, we aim to equip researchers and process chemists with the insights needed to implement safer, more sustainable, and efficient synthetic routes.

I. Amidation: Beyond Traditional Solvents

The formation of an amide bond is one of the most fundamental reactions involving acyl chlorides. Traditionally, this is performed in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or chlorinated solvents such as dichloromethane (DCM). While effective, these solvents are under intense regulatory scrutiny due to their reproductive toxicity and environmental persistence.

The Green Alternative: Bio-based Cyrene™

A promising green alternative is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose. It exhibits similar polarity to traditional dipolar aprotic solvents but boasts a significantly better safety and environmental profile.[1][2][3]

Comparative Performance: Cyrene™ vs. Traditional Solvents

While direct experimental data for this compound is not extensively published, studies on the structurally analogous 3-fluorobenzoyl chloride provide a strong basis for comparison. Research has shown that the rate of amidation in Cyrene™ is comparable to that in DMF, NMP, and acetonitrile, with reactions reaching completion in under five minutes at room temperature.[4] The key advantage of Cyrene™ lies in its unique workup procedure. The addition of water causes the product to precipitate, allowing for easy isolation by filtration, which significantly improves molar efficiency and reduces waste compared to traditional aqueous work-ups and extractions from solvents like DMF.[4][5]

ParameterTraditional Method (DMF/DCM)Green Approach (Cyrene™)
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Cyrene™ (dihydrolevoglucosenone)
Toxicity Profile Reproductive toxicity, hazardousNon-mutagenic, lower toxicity[2]
Environmental Impact Petrochemical-based, persistentBio-based, biodegradable
Reaction Time Typically rapid (< 1 hour)Comparable to DMF (< 5 minutes for similar substrates)[4]
Work-up Aqueous quench and extractionPrecipitation with water, filtration[4]
Yield Generally good to excellentGood to excellent (e.g., 76% for 3-fluoro-N-phenylbenzamide)[6]
Waste Generation High (solvent extraction)Low (direct product isolation)
Experimental Protocols

Protocol 1: Traditional Amidation in Dichloromethane (DCM)

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Green Amidation in Cyrene™ (Extrapolated from 3-fluorobenzoyl chloride)

  • In a round-bottom flask, add Cyrene™ to this compound (1.0 eq.) to create a 1M solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) followed by the primary amine (1.0 eq.).

  • Allow the resulting mixture to warm to room temperature while stirring for 1 hour.

  • Add water (approximately 10 volumes relative to Cyrene™) and continue stirring until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the purified amide product.[4][6]

G cluster_traditional Traditional Amidation Workflow cluster_green Green Amidation Workflow T_Start Dissolve Amine & Base in DCM T_React Add 3-Cl-2-F-Benzoyl Chloride @ 0°C -> RT T_Start->T_React T_Quench Aqueous Quench T_React->T_Quench T_Extract Liquid-Liquid Extraction T_Quench->T_Extract T_Purify Column Chromatography T_Extract->T_Purify T_Product Final Product T_Purify->T_Product G_Start Dissolve Reagents in Cyrene™ G_React Reaction @ 0°C -> RT G_Start->G_React G_Precipitate Precipitate with Water G_React->G_Precipitate G_Filter Filter & Wash G_Precipitate->G_Filter G_Product Final Product G_Filter->G_Product

Caption: Comparative workflow for traditional vs. green amidation.

II. Friedel-Crafts Acylation: Moving Away from Stoichiometric Lewis Acids

Friedel-Crafts acylation is a classic C-C bond-forming reaction, creating aryl ketones that are valuable pharmaceutical precursors. The standard method employs a stoichiometric amount of a strong Lewis acid, typically aluminum chloride (AlCl₃), which is highly corrosive, moisture-sensitive, and generates large volumes of hazardous aqueous waste during workup.[8][9][10]

Green Alternatives: Catalytic and Recyclable Systems

Green approaches focus on replacing stoichiometric Lewis acids with catalytic and recyclable alternatives. These include solid acid catalysts like zeolites and clays, or using low loadings of more environmentally benign metal catalysts in greener solvents.

1. Low-Loaded Iron(III) Chloride in Propylene Carbonate: Recent studies have shown that as little as 5 mol% of FeCl₃ can effectively catalyze the acylation of activated arenes in propylene carbonate (PC), a biodegradable and low-toxicity solvent.[11] This system dramatically reduces the amount of metal waste and avoids the use of hazardous chlorinated solvents often employed in traditional Friedel-Crafts reactions.

2. Solid Acid Catalysts (e.g., Zeolite Hβ): For activated arenes, solid acid catalysts like zeolites can facilitate acylation under solvent-free conditions.[12] The primary advantage is the ease of catalyst separation (by filtration) and its potential for reuse, aligning with key principles of green chemistry.

Comparative Performance: Catalytic vs. Stoichiometric Acylation

ParameterTraditional Method (AlCl₃)Green Approach (Catalytic FeCl₃/PC)Green Approach (Solid Acid)
Catalyst Aluminum Chloride (AlCl₃)Iron(III) Chloride (FeCl₃)Zeolite Hβ, Montmorillonite Clay
Catalyst Loading >100 mol%5 mol%[11]Catalytic amount
Solvent Dichloromethane, NitrobenzenePropylene Carbonate (PC)[11]Often solvent-free[12]
Hazards Corrosive, reacts violently with water, generates HCl gas[8]Lower toxicity catalyst and solventBenign, easy to handle
Work-up Hazardous aqueous quench of AlCl₃ complexSimpler work-upSimple filtration to recover catalyst
Yield Generally highGood to excellent (76-92% for various substrates)[11]Good for activated arenes
Recyclability Not recyclablePotential for reuseHighly recyclable[12]
Experimental Protocols

Protocol 3: Traditional Friedel-Crafts Acylation with AlCl₃

  • In a fume hood, charge a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser (with a gas outlet to a scrubber) with anhydrous aluminum chloride (1.1 - 1.3 eq.).

  • Add an anhydrous solvent (e.g., DCM or the aromatic substrate if used in excess).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise to the stirred AlCl₃ suspension.

  • After the initial addition, add the aromatic substrate (e.g., toluene, 1.0-1.2 eq.) dropwise, maintaining a low temperature.

  • Allow the mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring for completion.

  • Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous salt, filter, and concentrate.

  • Purify the product via column chromatography or recrystallization.[13][14]

Protocol 4: Green Friedel-Crafts Acylation with Catalytic FeCl₃ (General Procedure)

  • To a pressure tube, add the aromatic substrate (1.2 eq.), this compound (1.0 eq.), iron(III) chloride (5 mol%), and propylene carbonate (PC).

  • Seal the tube and stir the mixture at 80 °C for 3-10 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the PC and catalyst.

  • Dry the organic layer, concentrate, and purify the product as needed.[11]

G cluster_traditional_fc Traditional Friedel-Crafts Workflow cluster_green_fc Green Friedel-Crafts Workflow TFC_Start Form Acylium Ion with Stoichiometric AlCl₃ TFC_React Reaction with Arene TFC_Start->TFC_React TFC_Quench Hazardous Quench (Ice/HCl) TFC_React->TFC_Quench TFC_Extract Extraction & Wash TFC_Quench->TFC_Extract TFC_Waste Large Volume Aqueous Waste TFC_Quench->TFC_Waste TFC_Product Aryl Ketone Product TFC_Extract->TFC_Product GFC_Start Mix Arene, Acyl Chloride, Catalytic FeCl₃ in PC GFC_React Heat to React GFC_Start->GFC_React GFC_Workup Simple Wash GFC_React->GFC_Workup GFC_Product Aryl Ketone Product GFC_Workup->GFC_Product

Caption: Workflow comparison for Friedel-Crafts acylation methods.

III. Other Promising Green Methodologies

While less data is available for this compound specifically, other green chemistry techniques are worth considering for future development.

  • Ultrasound-Assisted Synthesis: Sonication can dramatically reduce reaction times and improve yields by enhancing mass transfer and activating reacting species. This technique has been successfully applied to the synthesis of various heterocyclic compounds and N-acylcyanamides, suggesting its potential for accelerating amidation reactions with this compound, possibly under milder conditions or with reduced catalyst loading.[15]

  • Solvent-Free Reactions: For certain reactions, eliminating the solvent entirely offers the ultimate green advantage by reducing waste and simplifying purification. Solvent-free acylations of ferrocene and other arenes have been demonstrated using solid catalysts or under neat conditions, providing a pathway for developing highly atom-economical processes.[12][16]

Conclusion: A Greener Future for Synthesis

The transition from traditional, hazardous synthetic methods to greener alternatives is not merely an ethical imperative but a scientific and economic one. For reactions involving the versatile intermediate this compound, viable green approaches are emerging that offer significant advantages. The use of bio-based solvents like Cyrene™ for amidation and catalytic systems like low-loaded FeCl₃ or solid acids for Friedel-Crafts acylation demonstrably reduces waste, minimizes hazards, and improves process efficiency. By embracing these innovative methodologies, researchers and drug development professionals can advance their synthetic programs while adhering to the principles of sustainable chemistry, paving the way for a safer and more efficient future in chemical manufacturing.

References

A Comparative Guide to the Mechanistic Nuances of 3-Chloro-2-fluorobenzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Benzoyl Chlorides in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the precise assembly of molecular architecture is paramount. Acyl chlorides are foundational reagents for constructing key functional groups, most notably amides and ketones. Among these, substituted benzoyl chlorides offer a tunable platform for synthesis, where aromatic substituents dictate reactivity, selectivity, and ultimately, the properties of the final product. 3-Chloro-2-fluorobenzoyl chloride is a particularly interesting reagent due to the unique electronic and steric environment created by its halogen substituents.[1] The presence of an ortho-fluoro and a meta-chloro group creates a highly electron-deficient carbonyl center, predisposing it to rapid nucleophilic attack. This guide provides a mechanistic exploration of reactions involving this compound, comparing its performance with other common benzoyl chlorides and offering field-proven experimental protocols for its application and study.

Amide Bond Formation: A Study in Enhanced Electrophilicity

The formation of an amide bond via nucleophilic acyl substitution is one of the most fundamental transformations in organic chemistry. The reactivity of the acyl chloride is the kinetic linchpin of this reaction.

Mechanistic Considerations

The reaction proceeds through a classic tetrahedral intermediate. The rate-determining step is typically the initial nucleophilic attack by the amine on the carbonyl carbon. The stability of the leaving group (chloride ion) and the electrophilicity of the carbonyl carbon are the primary drivers of the reaction rate.

The electron-withdrawing inductive effects of both the fluorine and chlorine atoms in this compound significantly enhance the partial positive charge on the carbonyl carbon. This makes it an exceptionally "hot" electrophile, primed for rapid reaction with nucleophiles.

Caption: General mechanism for amide formation.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it against other common benzoyl chlorides. The rate of reaction is directly correlated with the electrophilicity of the carbonyl carbon.

Acylating AgentKey Substituent EffectsExpected Relative Rate
4-Methoxybenzoyl chloride+M (donating)Slowest
Benzoyl chlorideNone (baseline)Baseline
4-Chlorobenzoyl chloride-I (withdrawing)Faster
4-Nitrobenzoyl chloride-M, -I (strongly withdrawing)Very Fast
This compound -I (strong, from two halogens) Fastest

Table 1: Predicted relative reaction rates for amide formation based on substituent electronic effects.

The combined inductive withdrawal of two halogen atoms, particularly the highly electronegative fluorine at the ortho position, makes this compound one of the more reactive benzoyl chlorides for amide synthesis, likely surpassing even the 4-nitro derivative in many cases. This high reactivity allows for amide formation under mild conditions, often at room temperature, which is beneficial for substrates with sensitive functional groups.

Experimental Protocol: Synthesis of N-benzyl-3-chloro-2-fluorobenzamide

This protocol provides a robust method for amide synthesis and subsequent kinetic analysis.

Materials:

  • This compound (1 equiv)

  • Benzylamine (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and the internal standard.

  • Add benzylamine and the amine base (TEA or DIPEA) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

  • At specific time intervals (e.g., 0, 1, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., dilute HCl or a different solvent like acetonitrile).[2]

  • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the reactant and product relative to the internal standard.[2][3]

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.[2]

Self-Validation: The use of an internal standard and the quenching of aliquots at precise time points ensures that the measured concentrations accurately reflect the reaction's progress, providing a self-validating kinetic profile. The choice of analytical method (HPLC, GC-MS, or NMR) should be based on the specific properties of the reactants and products.[3][4]

Friedel-Crafts Acylation: A Balance of Reactivity and Selectivity

Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aromatic ketones.[5] The reaction involves the generation of a highly electrophilic acylium ion, which then attacks an electron-rich aromatic ring.

Mechanistic Considerations

The mechanism begins with the formation of a complex between the acyl chloride and a Lewis acid, typically AlCl₃. This complex then generates a resonance-stabilized acylium ion (R-C≡O⁺), the active electrophile.[6]

Friedel_Crafts_Mechanism sub Ar-H + R-COCl + AlCl₃ complex R-COCl-AlCl₃ Complex sub->complex Coordination acylium [R-C≡O]⁺ [AlCl₄]⁻ Acylium Ion complex->acylium Ionization sigma Sigma Complex (Wheland Intermediate) acylium->sigma + Ar-H prod Ar-CO-R + HCl + AlCl₃ sigma->prod - H⁺

Caption: Key stages of the Friedel-Crafts acylation mechanism.

The electron-withdrawing groups on this compound can have a dual effect. While they increase the Lewis basicity of the carbonyl oxygen, potentially aiding complexation with AlCl₃, they also destabilize the resulting positive charge on the acylium ion. This can make the formation of the acylium ion less favorable compared to benzoyl chloride. However, the resulting acylium ion, though less stable, is fiercely electrophilic. In practice, the reaction often proceeds efficiently, but may require slightly harsher conditions or more potent Lewis acids compared to reactions with electron-rich benzoyl chlorides.

Comparative Performance and Regioselectivity

A key advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which prevents over-acylation.[5] The regioselectivity is governed by the substituents on the aromatic substrate being acylated.

Acylating AgentAcylium Ion StabilityExpected Reactivity
4-Methoxybenzoyl chlorideHighHigh
Benzoyl chlorideModerateBaseline
This compound Low Moderate to High *

Table 2: Comparison of acylium ion stability and expected reactivity in Friedel-Crafts acylation. *Reactivity is high due to the electrophilicity of the ion, though its formation may be slower.

The primary utility of using a substrate like this compound lies in the functionality it installs. The resulting 3-chloro-2-fluorophenyl ketone is a valuable intermediate, with the halogen atoms providing handles for further synthetic modifications, such as cross-coupling reactions.

Experimental Protocol: Acylation of Anisole

This protocol outlines the Friedel-Crafts acylation of anisole, a common electron-rich aromatic substrate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anisole (1 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice, water, and concentrated HCl

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a trap (to handle evolved HCl gas).

  • Charge the flask with anhydrous AlCl₃ and the solvent (DCM). Cool the suspension to 0 °C.

  • Add the this compound to the dropping funnel with some anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.

  • Add a solution of anisole in DCM dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Trustworthiness: The dropwise addition of reagents at low temperature is critical to control the exothermic reaction and prevent side reactions. The acidic workup is necessary to decompose the aluminum chloride-ketone complex and remove the catalyst from the organic phase.[8] Monitoring by TLC or HPLC provides real-time validation of reaction progress.

Workflow for Comparative Kinetic Studies

To objectively compare this compound with its alternatives, a standardized kinetic analysis workflow is essential.

Kinetic_Study_Workflow prep 1. Reagent Preparation (Stock Solutions, Internal Std) rxn 2. Reaction Initiation (Controlled Temp, Stirring) prep->rxn sampling 3. Timed Aliquot Sampling rxn->sampling quench 4. Immediate Quenching sampling->quench analysis 5. Instrumental Analysis (HPLC, GC, or NMR) quench->analysis data 6. Data Processing (Concentration vs. Time) analysis->data model 7. Kinetic Modeling (Determine Rate Constant k) data->model

Caption: Standardized workflow for kinetic analysis.

This workflow ensures that data collected for different acyl chlorides is directly comparable, forming the basis of a robust structure-activity relationship study. Various analytical techniques can be employed for monitoring.[2][3][4][9]

Conclusion

This compound stands out as a highly reactive and versatile reagent for acylation reactions. Its enhanced electrophilicity, a direct consequence of the inductive effects of its two halogen substituents, makes it ideal for rapid amide bond formation, even with less nucleophilic amines. In Friedel-Crafts acylations, it serves as a valuable building block for introducing a functionalized aromatic ketone moiety. While its reactivity profile differs from electron-rich or sterically hindered benzoyl chlorides, understanding these mechanistic nuances allows the research scientist to harness its unique properties for efficient and precise molecular construction. The experimental protocols and comparative data presented in this guide provide a framework for the effective application and further investigation of this important synthetic intermediate.

References

Comparative yield analysis of different synthetic routes using 3-Chloro-2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Yield Analysis of Synthetic Routes Utilizing 3-Chloro-2-fluorobenzoyl Chloride

Introduction: The Strategic Importance of this compound

This compound is a highly valuable and reactive chemical intermediate, pivotal in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its distinct substitution pattern—a chlorine atom and a fluorine atom on the phenyl ring—imparts unique electronic properties and metabolic stability to target molecules. This guide provides a comparative analysis of the most common and effective synthetic routes employing this building block: amide bond formation, esterification, and Friedel-Crafts acylation. The analysis focuses on reaction yields, mechanistic rationale, and the practical implications of different experimental conditions, offering researchers a data-driven framework for methodological selection. A notable application of the 3-chloro-2-fluorobenzyl moiety is in the synthesis of advanced pharmaceuticals, such as the HIV integrase inhibitor, Elvitegravir, underscoring the industrial relevance of mastering its reactivity.[1]

Route 1: Amide Bond Formation via Nucleophilic Acyl Substitution

The reaction of this compound with primary or secondary amines is one of the most robust and high-yielding transformations for this substrate. The fundamental mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Causality in Experimental Design:

The choice of solvent and base is critical in optimizing amide synthesis. A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The solvent must be inert to the highly reactive acyl chloride. While traditional dipolar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are effective, modern approaches prioritize greener alternatives.

Comparative Analysis: Conventional vs. Bio-based Solvents

Recent studies have highlighted the use of Cyrene™, a bio-based solvent, as a sustainable and effective alternative to traditional solvents.[2][3] It not only reduces environmental impact but can also simplify product isolation through a simple aqueous work-up, leading to a significant increase in molar efficiency.[2][3]

Table 1: Comparative Yields in Amide Synthesis

Amine Substrate Solvent Base (equiv.) Reaction Time Yield (%) Reference
Aniline Cyrene™ Et₃N (1.1) 1 hour 75-76% [4]
Benzylamine Cyrene™ Et₃N (1.1) 1 hour >70% [2]
Pyrrolidine Cyrene™ Et₃N (1.1) 1 hour 76% [4]
Aniline DMF Et₃N (1.1) < 5 min (conv.) Good [2]

| Aniline | NMP | Et₃N (1.1) | < 5 min (conv.) | Good |[2] |

Yields are based on reactions with 3-fluorobenzoyl chloride, a close structural analog, and are expected to be comparable for this compound.

Experimental Protocol: Amidation in Cyrene™

This protocol is adapted from established methods for the synthesis of amides from acyl chlorides in Cyrene™.[2][4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in Cyrene™ to a concentration of 1M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction upon amine addition.

  • Reagent Addition: To the stirred solution, add triethylamine (1.1 equiv.) followed by the dropwise addition of the primary or secondary amine (1.0 equiv.).

  • Reaction Progression: Allow the mixture to slowly warm to room temperature while stirring for 1 hour.

  • Work-up and Isolation: Add water (10 volumes relative to Cyrene™) to the reaction mixture and stir vigorously until the product precipitates.

  • Purification: Collect the solid product by filtration and wash thoroughly with water to remove residual Cyrene™ and triethylamine hydrochloride salt. The resulting amide is often pure enough for subsequent steps, or it can be recrystallized if necessary.

Workflow for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acyl Dissolve Acyl Chloride in Cyrene™ prep_cool Cool to 0 °C prep_acyl->prep_cool add_reagents Add Et3N and Amine prep_cool->add_reagents react Stir for 1h (Warm to RT) add_reagents->react add_water Add Water & Precipitate react->add_water filtrate Filter & Wash Solid add_water->filtrate purified_product Pure Amide Product filtrate->purified_product

Caption: General workflow for amidation in Cyrene™.

Route 2: Ester Formation via Acylation of Alcohols

Esterification is another cornerstone reaction of acyl chlorides. The reaction with alcohols, often catalyzed by a mild base, proceeds efficiently to yield the corresponding esters. This route is fundamental for creating key intermediates in multi-step syntheses.

Causality in Experimental Design:

The reactivity of alcohols in this reaction is generally high but can be influenced by steric hindrance (primary > secondary > tertiary). A non-nucleophilic base such as pyridine or 4-dimethylaminopyridine (DMAP) is often used as a catalyst and to scavenge the HCl byproduct.[5][6] The choice of solvent is typically an aprotic one, like DCM or THF, to prevent side reactions.

Comparative Analysis: Catalytic Systems

While simple base catalysis is common, other methods have been developed. For instance, metal-free oxidative cross-esterification of alcohols can produce esters, but the direct acylation of an alcohol with an acyl chloride remains a more direct and atom-economical route.[5] The efficiency of the reaction is high, with yields often exceeding 90% under optimized conditions.[6]

Table 2: Representative Yields in Esterification

Alcohol Substrate Catalyst/Base Solvent Typical Yield (%) Reference
Primary Alcohol (e.g., Ethanol) Pyridine DCM >90% [6]
Secondary Alcohol (e.g., Isopropanol) DMAP (cat.), Et₃N DCM 85-95% [5]

| Phenol | Et₃N / DMAP | THF | 70-85% |[5] |

Yields are generalized from standard esterification procedures with benzoyl chlorides.

Experimental Protocol: Base-Catalyzed Esterification
  • Reaction Setup: To a solution of the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere, add triethylamine (1.2 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the cooled alcohol solution.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Esterification Reaction Pathway

G acyl_chloride 3-Chloro-2-fluorobenzoyl Chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic Attack alcohol Alcohol (R-OH) alcohol->intermediate Nucleophilic Attack base Base (e.g., Pyridine) base->intermediate Nucleophilic Attack product Ester Product intermediate->product Chloride Elimination & Proton Transfer byproduct Protonated Base (e.g., Pyridinium HCl) intermediate->byproduct Chloride Elimination & Proton Transfer

Caption: Mechanism of base-catalyzed esterification.

Route 3: C-C Bonds via Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming a carbon-carbon bond by attaching the acyl group to an aromatic ring. This reaction is essential for synthesizing aryl ketones, which are common precursors in drug development. The reaction proceeds via an electrophilic aromatic substitution, where a potent electrophile, the acylium ion, is generated by the reaction of the acyl chloride with a strong Lewis acid catalyst.[7]

Causality in Experimental Design:

The success of a Friedel-Crafts reaction hinges on the choice of catalyst and the nature of the aromatic substrate.

  • Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are traditionally used. AlCl₃ is highly reactive but requires stoichiometric amounts as it complexes with the product ketone.[8] It is also extremely sensitive to moisture.[7] FeCl₃ is a milder, more cost-effective, and environmentally benign alternative.[9]

  • Substrate: The aromatic ring must be electron-rich and not contain deactivating groups (e.g., -NO₂) or functional groups that react with the catalyst (e.g., -NH₂).

  • Solvent: Non-polar solvents like dichloromethane or carbon disulfide are typically used.

Comparative Analysis: Lewis Acid Catalysts

Modern methodologies seek to overcome the limitations of traditional Lewis acids. Ionic liquids have emerged as promising media that can act as both solvent and catalyst, are often recyclable, and can be stable in the presence of ambient air and moisture.[9]

Table 3: Comparative Yields in Friedel-Crafts Acylation of Anisole

Catalyst Solvent Temperature Reaction Time Yield (%) Reference
AlCl₃ (stoichiometric) DCM 0 °C to RT 1-2 hours ~90% [7]
FeCl₃·6H₂O (10 mol%) TAAIL 6 (Ionic Liquid) 60 °C 24 hours 94% [9]

| ZnO (catalyst) | Solvent-free | 120 °C | 30 min | 95% |[8] |

Yields are for the acylation of anisole with analogous acyl chlorides.

Experimental Protocol: Classic Friedel-Crafts Acylation with AlCl₃
  • Reaction Setup: In an oven-dried, three-necked flask equipped with an addition funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equiv.) and anhydrous methylene chloride.[7]

  • Cooling: Cool the suspension to 0 °C in an ice/water bath.

  • Reagent Addition: Add this compound (1.0 equiv.) dropwise to the AlCl₃ suspension. Following this, add the aromatic substrate (e.g., anisole, 1.0 equiv.), also dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[7] This step hydrolyzes the aluminum complexes and must be done in a fume hood due to vigorous HCl gas evolution.

  • Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, extract the aqueous layer with methylene chloride, and combine the organic fractions. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent removal, the product aryl ketone is purified by column chromatography or recrystallization.

Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack acyl_cl R-CO-Cl acylium [R-C≡O]+ acyl_cl->acylium alcl4 [AlCl4]- acyl_cl->alcl4 lewis_acid AlCl3 lewis_acid->acylium lewis_acid->alcl4 benzene Arene (Ar-H) sigma_complex Sigma Complex (Wheland Intermediate) acylium->sigma_complex benzene->sigma_complex product Aryl Ketone (Ar-CO-R) sigma_complex->product + H+

Caption: Two-step mechanism of Friedel-Crafts acylation.

Conclusion and Outlook

The synthetic utility of this compound is vast, with each primary route offering distinct advantages.

  • Amidation consistently provides the highest and most reliable yields, making it the preferred method for constructing amide linkages. The adoption of green solvents like Cyrene™ further enhances its appeal by improving the sustainability of the process.[2][3]

  • Esterification is also a high-yielding and straightforward process, essential for synthesizing ester-containing intermediates. The reaction is robust and tolerant of various functional groups, provided steric hindrance is minimal.

  • Friedel-Crafts Acylation presents the most significant synthetic challenge but offers the unique reward of C-C bond formation. While classic Lewis acid catalysis is effective, it suffers from significant environmental and handling drawbacks. The future of this reaction lies in the development and adoption of milder, reusable, and more environmentally benign catalytic systems, such as those employing ionic liquids or solid acids.[8][9]

For researchers and drug development professionals, the optimal choice of synthetic route will depend on a careful balance of desired yield, process safety, cost, and environmental impact. This comparative guide provides the foundational data and mechanistic understanding to make informed, effective decisions in the laboratory and beyond.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-2-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Hazard Profile of 3-Chloro-2-fluorobenzoyl Chloride

This compound (CAS No. 85345-76-2) is a versatile reagent in organic synthesis.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous handling and disposal. As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon and the labile chloro group.

Core Hazards:

  • Corrosivity: It is classified as a skin corrosion/irritation Category 1B substance, meaning it can cause severe skin burns and eye damage upon contact.[1][3][4] This is a primary safety concern that dictates the use of robust personal protective equipment (PPE).

  • Flammability: It is a flammable liquid with a flash point of 54.4 °C (129.9 °F), necessitating storage and handling away from ignition sources.[1]

  • Reactivity with Water: Like all acyl chlorides, it reacts vigorously with water and moisture, including humidity in the air. This hydrolysis reaction is exothermic and produces hydrochloric acid (HCl) and 3-chloro-2-fluorobenzoic acid.[5][6] The generation of corrosive HCl gas is a significant inhalation hazard.

Property Value Source
CAS Number 85345-76-2[1]
Molecular Formula C7H3Cl2FO[1]
Molecular Weight 193.00 g/mol [1]
Boiling Point 202-203 °C[1][7]
Density 1.451 g/mL at 25 °C[1][7]
Flash Point 54.4 °C (129.9 °F) - closed cup[1]
GHS Hazard Classifications Flammable Liquid 3, Skin Corrosion 1B[1]

Section 2: Pre-Disposal Safety and Handling

Before initiating any disposal procedure, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment. These measures are not merely procedural; they are critical safeguards against the inherent dangers of this chemical.

2.1. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the corrosive nature of this compound, comprehensive PPE is mandatory.[8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Ensure gloves are appropriate for handling corrosive materials and are inspected for integrity before each use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[9]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[9][10] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][11]

2.2. Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to contain flammable and corrosive vapors.[9]

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[9][10][11]

Section 3: Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is controlled neutralization through hydrolysis. This converts the reactive acyl chloride into less hazardous compounds. Never pour this compound directly down the drain or dispose of it in regular trash. [9]

3.1. Neutralization of Small Quantities (≤ 10 mL)

This procedure should be performed in a chemical fume hood.

  • Prepare a Neutralizing Solution: In a large beaker, prepare a cold 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide. The volume of the neutralizing solution should be at least 10 times the volume of the acyl chloride to be disposed of. Using an ice bath to keep the solution cool is recommended to manage the exothermic reaction.

  • Slow Addition: With constant stirring, slowly add the this compound dropwise to the neutralizing solution. The slow addition is crucial to control the rate of reaction and heat generation.

  • Monitor the Reaction: Observe for the cessation of gas evolution (carbon dioxide if using sodium bicarbonate) and ensure the mixture remains cool.

  • pH Check: Once the addition is complete and the reaction has subsided, check the pH of the solution using litmus paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is reached.

  • Final Disposal: The neutralized aqueous solution can now be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Ensure the waste container is properly labeled.[9][12]

3.2. Disposal of Large Quantities (> 10 mL) and Contaminated Materials

For larger volumes or for materials contaminated with this compound (e.g., paper towels, gloves), direct neutralization may be impractical or unsafe.

  • Containerization: Place the this compound or contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[13] The container should be compatible with corrosive and flammable materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Flammable).[9]

  • Segregation: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as bases, alcohols, and oxidizing agents.[14][15]

  • Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[12][16] They are equipped to handle and dispose of such chemicals in compliance with federal and local regulations.[17][18]

Section 4: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE as outlined in Section 2.1.

  • Containment: For small spills, use a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization of Residue: Once the bulk of the liquid is absorbed, the residue can be cautiously neutralized with sodium bicarbonate.

  • Collection and Disposal: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[13][20]

  • Decontamination: Decontaminate the spill area with a soap and water solution.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Logical Flow for Disposal Decision Making

DisposalWorkflow Start Disposal of this compound AssessQuantity Assess Quantity of Waste Start->AssessQuantity SmallQuantity Small Quantity (≤ 10 mL) AssessQuantity->SmallQuantity ≤ 10 mL LargeQuantity Large Quantity (> 10 mL) or Contaminated Materials AssessQuantity->LargeQuantity > 10 mL Neutralize Neutralize with Base (e.g., NaHCO3 solution) SmallQuantity->Neutralize Containerize Containerize in a Labeled Hazardous Waste Container LargeQuantity->Containerize CheckpH Check pH (6-8) Neutralize->CheckpH EHSDisposal Arrange for EHS/Professional Disposal Containerize->EHSDisposal CheckpH->Neutralize Adjust pH DisposeLiquid Dispose of Neutralized Solution as Hazardous Waste CheckpH->DisposeLiquid pH is 6-8 End Disposal Complete DisposeLiquid->End EHSDisposal->End

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluorobenzoyl chloride
Reactant of Route 2
3-Chloro-2-fluorobenzoyl chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.